VEGFR2-IN-7
Description
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Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
[3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C18H17NO3/c1-13-17(12-21-16-9-5-6-14(10-16)11-20)19-18(22-13)15-7-3-2-4-8-15/h2-10,20H,11-12H2,1H3 |
InChI Key |
UPVJJOGZAKVERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of VEGFR2-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels. Its role in tumor vascularization has made it a prime target for anticancer therapies. This technical guide provides an in-depth analysis of the mechanism of action of VEGFR2-IN-7, a small molecule inhibitor of VEGFR-2. We will explore its inhibitory effects, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Introduction to VEGFR-2 Signaling
VEGFR-2 is primarily expressed on vascular endothelial cells.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), the receptor undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][2] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability, all of which are essential for angiogenesis.[1][3] Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival.[3]
This compound: A Competitive Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding site within the kinase domain of the VEGFR-2 receptor.[1] By competitively binding to this site, this compound prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[1] This inhibition ultimately leads to a reduction in angiogenesis, which can stifle tumor growth by cutting off its blood supply.[1]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through biochemical assays. The following table summarizes the available inhibitory concentration data.
| Compound | Assay Type | Target | IC50 |
| This compound | Biochemical Kinase Assay | VEGFR-2 | ~25 nM[1] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
Deciphering the VEGFR-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention for this compound.
References
Introduction: The Role of VEGFR-2 in Angiogenesis
An In-depth Technical Guide on the Discovery and Synthesis of Pyrazolopyrimidine-Based VEGFR-2 Inhibitors
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: the pyrazolopyrimidine ureas. This class of compounds serves as a prime example of structure-based drug design targeting a critical node in tumor angiogenesis. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] In cancer, tumor cells often upregulate the expression of VEGF, which binds to VEGFR-2 on endothelial cells.[2] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways.[3]
Key signaling pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-MAPK pathway , which primarily promotes endothelial cell proliferation.[4]
-
The PI3K-AKT pathway , which is crucial for endothelial cell survival and migration.[5][6]
By stimulating endothelial cell proliferation, survival, and migration, the VEGF/VEGFR-2 axis is a critical driver of tumor angiogenesis, supplying tumors with the necessary oxygen and nutrients for growth and metastasis.[7] Consequently, inhibiting VEGFR-2 is a clinically validated and highly attractive strategy for anti-cancer therapy.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major focus of research and development.[8]
Discovery and Design Rationale
The discovery of pyrazolopyrimidine urea derivatives as VEGFR-2 inhibitors is rooted in structure-based drug design and optimization of known kinase inhibitor scaffolds. The general structure consists of three key pharmacophoric elements:
-
A Hinge-Binding Scaffold : The 1H-pyrazolo[3,4-d]pyrimidine core acts as the hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature in ATP-competitive inhibitors.
-
A Urea Linker : The diaryl urea moiety is crucial for establishing a network of hydrogen bonds and hydrophobic interactions within the active site. It often interacts with key residues such as Cys919 and Asp1046 (in the DFG motif).
-
A Terminal Aromatic Ring : This part of the molecule extends into a hydrophobic pocket, and substitutions on this ring can be modified to enhance potency and selectivity.
The design rationale is to create a molecule that effectively mimics the binding of ATP in the kinase domain, thereby preventing receptor phosphorylation and blocking downstream signaling. Molecular docking studies consistently show these compounds binding effectively to the ATP-binding site of VEGFR-2, confirming their mechanism of action.[4]
Synthesis of a Representative Inhibitor
The synthesis of pyrazolopyrimidine-based urea inhibitors generally follows a convergent strategy. Below is a representative, multi-step protocol for the synthesis of N-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-N'-(3-fluorophenyl)urea , a model compound of this class.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile.
-
Malononitrile is reacted with triethyl orthoformate in acetic anhydride.
-
The resulting intermediate is then treated with hydrazine hydrate in ethanol to yield the pyrazole core.
-
-
Step 2: Formation of the Pyrazolo[3,4-d]pyrimidine Scaffold.
-
The pyrazole-4-carbonitrile is cyclized by heating with formamide to form the pyrimidine ring, yielding 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
-
Step 3: Iodination of the Pyrazolopyrimidine Core.
-
The scaffold is iodinated at the 3-position using N-iodosuccinimide (NIS) in a suitable solvent like DMF.
-
-
Step 4: Alkylation.
-
The N1 position of the pyrazole ring is alkylated using isopropyl iodide in the presence of a base such as potassium carbonate to yield 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
-
Step 5: Suzuki Coupling.
-
The iodinated intermediate is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (aniline boronic ester) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture like dioxane/water. This step introduces the aniline group, yielding 3-(4-aminophenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
-
Step 6: Urea Formation.
-
The resulting aniline derivative is reacted with 3-fluorophenyl isocyanate in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The isocyanate can be generated in situ or used directly. This final step forms the urea linkage, yielding the target compound.
-
The final product is then purified by column chromatography or recrystallization.
-
Biological Activity and Quantitative Data
This class of compounds exhibits potent inhibitory activity against VEGFR-2 kinase and demonstrates significant anti-proliferative effects in endothelial and cancer cell lines.
| Compound ID | VEGFR-2 IC₅₀ (nM) | Cell Line | Anti-proliferative GI₅₀ (µM) | Reference |
| Analog 5c | 45.3 | NCI-60 Panel | 0.55 - 3.80 | [4] |
| Analog 5e | 39.4 | NCI-60 Panel | 0.61 - 2.17 | [4] |
| Analog 21b | 33.4 | HUVEC | >10 (82% inhibition) | [6] |
| Analog 21e | 21.0 | HUVEC | >10 (low inhibition) | [6] |
| Table 1: Biological activity of representative pyrazolopyrimidine and related urea-based VEGFR-2 inhibitors. IC₅₀ represents the half-maximal inhibitory concentration. GI₅₀ represents the half-maximal growth inhibition. |
Key Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Methodology:
-
Reagents : Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide), ATP, and a kinase assay buffer.
-
Procedure :
-
The inhibitor (dissolved in DMSO) is pre-incubated with the VEGFR-2 enzyme in a 96-well plate to allow for binding.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an ATP-quantification method (e.g., Kinase-Glo™), where the remaining ATP is measured via a luciferase reaction. A lower light signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
-
Data Analysis : The luminescence signal is plotted against the inhibitor concentration to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.
Methodology:
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment : Cells are treated with serial dilutions of the inhibitor compound and incubated for a period of 48-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent).
-
Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition compared to untreated controls, and a dose-response curve is generated to determine the GI₅₀ value.
VEGFR-2 Signaling Pathway and Inhibition
Upon binding of VEGF, VEGFR-2 dimerizes and becomes autophosphorylated, creating docking sites for various signaling proteins. This activates multiple downstream pathways essential for angiogenesis. Pyrazolopyrimidine ureas act by competitively binding to the ATP pocket of the kinase domain, preventing this initial autophosphorylation step and thereby blocking all subsequent downstream signals.
Conclusion
The pyrazolopyrimidine urea scaffold represents a highly successful class of VEGFR-2 inhibitors developed through rational, structure-based design. These compounds demonstrate potent enzymatic inhibition and cellular anti-proliferative activity by effectively blocking the ATP-binding site of the VEGFR-2 kinase. The synthetic routes are well-established, allowing for extensive structure-activity relationship studies to optimize potency and pharmacokinetic properties. This technical guide outlines the fundamental discovery, synthesis, and evaluation workflow for this important class of anti-angiogenic agents, providing a valuable resource for researchers in oncology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Structure-Activity Relationship of VEGFR2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a well-established therapeutic strategy in oncology. VEGFR2-IN-7 is a small molecule inhibitor of VEGFR2 that has emerged from targeted drug discovery efforts. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, offering insights into its chemical synthesis, biological activity, and the molecular interactions governing its inhibitory function. The information presented herein is intended to support researchers and professionals in the field of drug development in their efforts to design and discover novel and more potent VEGFR2 inhibitors.
Core Structure and Synthesis
This compound, chemically known as 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide, was identified through a pharmacophore-based virtual screening of a chemical database. The core structure consists of a phthalimide group connected to a benzamide moiety.
The synthesis of this compound and its analogs generally follows a straightforward chemical route. While the specific details for this compound's synthesis are not publicly available in extensive detail, a general synthetic scheme can be proposed based on standard organic chemistry principles. The key reaction likely involves the acylation of 5-aminoisoindoline-1,3-dione with 4-cyanobenzoyl chloride in the presence of a suitable base.
Structure-Activity Relationship (SAR) Studies
The initial discovery of this compound (referred to as compound 2 in the primary literature) and a series of its analogs has provided valuable insights into the structural requirements for potent VEGFR2 inhibition. The following table summarizes the quantitative data from these studies, highlighting the impact of various substitutions on the inhibitory activity.
| Compound ID | R1 (Phthalimide) | R2 (Benzamide) | VEGFR2 Inhibition (%) at 10 µM |
| This compound (2) | H | 4-CN | 85 |
| 1 | H | 4-NO2 | 92 |
| 3 | H | 4-COCH3 | 78 |
| 4 | H | 4-Cl | 65 |
| 5 | H | 4-OCH3 | 55 |
| 6 | H | 3-CN | 72 |
| 7 | H | 3-NO2 | 88 |
| 8 | 4-NO2 | 4-CN | 75 |
Key SAR Insights:
-
Electron-Withdrawing Groups on the Benzamide Ring are Crucial: The data clearly indicates that potent VEGFR2 inhibition is associated with the presence of strong electron-withdrawing groups at the para-position of the benzamide ring. The nitro (NO2) and cyano (CN) groups (compounds 1 and 2) confer the highest inhibitory activity.
-
Position of the Substituent Matters: A comparison between the para-substituted (compounds 1 and 2) and meta-substituted (compounds 6 and 7) analogs reveals that the para-position is generally favored for optimal activity.
-
Substitution on the Phthalimide Ring is Detrimental: The introduction of a nitro group on the phthalimide ring (compound 8) leads to a decrease in inhibitory activity compared to the unsubstituted analog (compound 2). This suggests that the phthalimide moiety likely engages in critical interactions with the receptor that are disrupted by substitution.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of VEGFR2 and a general workflow for the screening of VEGFR2 inhibitors.
Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.
Caption: General workflow for the discovery of VEGFR2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of SAR studies. Below are generalized protocols for key experiments cited in the discovery of VEGFR2 inhibitors.
General Procedure for VEGFR2 Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Test compounds (e.g., this compound and its analogs) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., an antibody specific for the phosphorylated substrate)
Protocol:
-
Prepare a reaction mixture containing the VEGFR2 kinase and the substrate in the kinase buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.
-
Calculate the percentage of inhibition for each compound at each concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
In Vitro Endothelial Cell Tube Formation Assay
This cell-based assay assesses the effect of compounds on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
96-well plates
-
Test compounds dissolved in DMSO
-
Calcein AM or other fluorescent dye for cell visualization
Protocol:
-
Thaw the Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test compounds at various concentrations.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4-18 hours.
-
After incubation, carefully remove the medium and stain the cells with a fluorescent dye (e.g., Calcein AM).
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the tube formation in the presence of test compounds to the vehicle control to determine the anti-angiogenic activity.
Conclusion
The structure-activity relationship of this compound highlights the critical role of the electronic properties and substitution pattern of the benzamide moiety in determining inhibitory potency against VEGFR2. The phthalimide group also appears to be essential for activity, with substitutions being poorly tolerated. The provided experimental protocols offer a foundation for further investigation and optimization of this chemical scaffold. The continued exploration of the SAR of this compound and related compounds holds promise for the development of novel and effective anti-angiogenic therapies for the treatment of cancer and other diseases driven by pathological angiogenesis.
An In-depth Technical Guide to VEGFR2, the Therapeutic Target of VEGFR2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the compound designated as VEGFR2-IN-7 is commercially available as a research chemical, a thorough review of publicly accessible scientific literature and databases did not yield specific biological activity data (e.g., IC50, Ki) or detailed experimental protocols for this particular molecule. Therefore, this guide will provide a comprehensive overview of its therapeutic target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), including its mechanism of action, associated signaling pathways, and generalized methodologies for assessing the efficacy of inhibitors targeting this critical receptor.
Introduction to VEGFR2 as a Therapeutic Target
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Angiogenesis is a crucial process in tumor growth and metastasis, as it supplies tumors with the necessary oxygen and nutrients for their expansion.[3] Consequently, inhibiting the activity of VEGFR2 is a key strategy in cancer therapy.[1][3] Small molecule inhibitors targeting VEGFR2 typically function by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain, thereby preventing the autophosphorylation and activation of the receptor.[4] This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5]
Structure and Function of VEGFR2
The human VEGFR2 is a transmembrane protein composed of 1356 amino acids.[6] Its structure can be divided into three main domains:
-
Extracellular Domain (ECD): Comprises seven immunoglobulin-like (Ig-like) subdomains. The second and third Ig-like domains are responsible for binding to its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A).[5][6]
-
Transmembrane Domain (TMD): A single alpha-helical segment that anchors the receptor in the cell membrane.
-
Intracellular Domain (ICD): Contains a juxtamembrane domain, a catalytic tyrosine kinase domain (which is split by a kinase insert domain), and a C-terminal tail.[6] The tyrosine kinase domain is the target of small molecule inhibitors like this compound.
Upon binding of VEGF-A to the extracellular domain, VEGFR2 undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[7] This phosphorylation event initiates a cascade of downstream signaling pathways.[7]
VEGFR2 Signaling Pathways
The activation of VEGFR2 triggers several key intracellular signaling pathways that collectively orchestrate the process of angiogenesis. The primary pathways include:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5] Activated VEGFR2 phosphorylates Phospholipase C gamma (PLCγ), leading to the activation of Protein Kinase C (PKC) and the subsequent activation of the Raf-MEK-ERK (MAPK) cascade.[5][8]
-
PI3K-Akt Pathway: This pathway is essential for endothelial cell survival and permeability.[5][8] VEGFR2 activation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).[5]
-
FAK/p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[8] VEGFR2 activation can lead to the phosphorylation of Focal Adhesion Kinase (FAK) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[8]
Below is a diagram illustrating the major signaling cascades downstream of VEGFR2 activation.
Caption: VEGFR2 Signaling Pathway.
Quantitative Data for Representative VEGFR2 Inhibitors
While specific data for this compound is not publicly available, the following table presents the half-maximal inhibitory concentration (IC50) values for several well-characterized VEGFR2 inhibitors. This data is typically generated from in vitro kinase assays.
| Inhibitor | VEGFR2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| Apatinib | 1 | c-Ret (13), c-Kit (429), c-Src (530)[9] |
| Axitinib | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[9] |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), c-Kit (4.6), VEGFR1 (12), FLT3 (11.3), FLT4 (6), TIE2 (14.3), AXL (7)[10] |
| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR3 (20), PDGFRβ (57), FLT3 (59), c-Kit (68)[9] |
| Sunitinib | 80 | PDGFRβ (2), c-Kit[9] |
| Vandetanib | 40 | VEGFR3 (110), EGFR (500)[9] |
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain. A common method is the Kinase-Glo™ assay, which quantifies the amount of ATP remaining in solution following the kinase reaction.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase-Glo™ MAX reagent (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[11]
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.[11]
-
Assay Plate Setup:
-
Add the test compound dilutions to the appropriate wells of the 96-well plate.
-
Add a positive control (e.g., a known VEGFR2 inhibitor like Sorafenib) and a negative control (vehicle, e.g., DMSO).
-
Add the master mix to all wells.[11]
-
-
Initiate Kinase Reaction: Add the diluted recombinant VEGFR2 enzyme to all wells except the "blank" control wells.[11]
-
Incubation: Incubate the plate at 30°C for a specified time, typically 30-60 minutes.[11]
-
ATP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Vascular endothelial growth factor receptor-2: structure, function, intracellular signalling and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publication: 185 Vascular endothelial growth factor receptor-2 (VEGFR2): structure and functional relationship [sciprofiles.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to VEGFR2-IN-7: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VEGFR2-IN-7 is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for relevant assays and a visualization of the affected signaling pathways are included to support further research and drug development efforts.
Chemical Structure and Properties
This compound, systematically named [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol, is a heterocyclic compound with the molecular formula C₁₈H₁₇NO₃.[1] Its chemical structure is characterized by a central phenyl ring linked to a 5-methyl-2-phenyl-1,3-oxazole moiety via a methoxy bridge, and a methanol group.
Chemical Structure:
Image Source: PubChem CID 11140977
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol | [1] |
| Molecular Formula | C₁₈H₁₇NO₃ | [1] |
| Molecular Weight | 295.3 g/mol | [1] |
| CAS Number | 174258-31-2 | |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO | [1] |
| PubChem CID | 11140977 | |
| Appearance | Crystalline solid | [1] |
| XLogP3 | 3.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 5 | |
| Exact Mass | 295.120843 g/mol | |
| Topological Polar Surface Area | 55.5 Ų |
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of VEGFR2.[1] By binding to the receptor, it blocks the binding of its natural ligand, Vascular Endothelial Growth Factor (VEGF), thereby inhibiting the subsequent intracellular signaling cascades that promote angiogenesis.[1]
Biological Activity:
This compound demonstrates potent inhibitory activity against VEGFR2 with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 25 nM.[1] This indicates its high potency in disrupting VEGFR2-mediated signaling.
VEGFR2 Signaling Pathways
The inhibition of VEGFR2 by this compound disrupts several critical downstream signaling pathways essential for endothelial cell proliferation, survival, and migration. The primary pathways affected are the PLCγ-PKC-MAPK pathway, the PI3K/AKT pathway, and pathways involving focal adhesion and cytoskeleton remodeling.
Figure 1: Inhibition of VEGFR2 Signaling by this compound.
The binding of VEGF to VEGFR2 initiates a cascade of intracellular signaling events. This compound competitively inhibits this initial step, thereby blocking downstream pathways responsible for cell proliferation, survival, and migration.
Figure 2: General Workflow for an In Vitro VEGFR2 Kinase Assay.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro VEGFR2 Kinase Activity Assay (Luminescence-based)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 as a substrate
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare the kinase reaction master mix containing kinase buffer, ATP, and the substrate at their final desired concentrations.
-
-
Assay Setup:
-
Add the diluted this compound or control (vehicle) to the wells of the 96-well plate.
-
Add the recombinant VEGFR2 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of reagents to first deplete the remaining ATP and then convert the generated ADP into a luminescent signal.
-
Incubate the plate at room temperature for the recommended time.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.
-
Cell-Based VEGFR2 Phosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit VEGF-induced VEGFR2 phosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2.
-
Cell culture medium (e.g., EGM-2)
-
Serum-free medium for starvation
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in 96-well plates or larger culture dishes until they reach near-confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR2 and total VEGFR2.
-
Calculate the ratio of phospho-VEGFR2 to total VEGFR2 for each treatment condition.
-
Determine the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.
-
Conclusion
This compound is a potent and competitive inhibitor of VEGFR2. Its ability to block the VEGF signaling pathway makes it a valuable tool for studying angiogenesis and a potential starting point for the development of novel anti-angiogenic therapies. The data and protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic potential of this compound.
Disclaimer: this compound is for research use only and not for human or veterinary use.
References
An In-depth Technical Guide to the Binding Site of VEGFR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interactions of small molecule inhibitors with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Due to the limited availability of specific experimental data for a compound designated "VEGFR2-IN-7" in publicly accessible literature, this document will focus on the well-characterized binding paradigms for inhibitors of the VEGFR2 kinase domain and provide detailed, representative experimental protocols for their characterization.
Introduction to VEGFR2 and Its Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in vasculogenesis and angiogenesis. The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2][3] Given its critical role in tumor angiogenesis, VEGFR2 is a major target for anti-cancer drug development.
Small molecule inhibitors of VEGFR2 typically target the ATP-binding site within the intracellular kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues and thereby blocking signal transduction.
The Binding Site of Small Molecule Inhibitors on VEGFR2
The vast majority of small molecule VEGFR2 inhibitors are ATP-competitive and bind to the kinase domain. This binding pocket is located between the N-terminal and C-terminal lobes of the kinase domain and is characterized by several key features:
-
Hinge Region: This region forms hydrogen bonds with the inhibitor, mimicking the interaction of the adenine ring of ATP. Key residues in this region often include Cysteine 919 .
-
Hydrophobic Pockets: The binding site contains hydrophobic regions that accommodate the lipophilic parts of the inhibitor, contributing to binding affinity.
-
Gatekeeper Residue: This residue controls access to a deeper hydrophobic pocket.
-
DFG Motif: Inhibitors can bind to the "DFG-in" (active) or "DFG-out" (inactive) conformation of this motif at the start of the activation loop. Binding to the DFG-out conformation can lead to higher selectivity.
Note on "this compound": Searches for a specific compound named "this compound" have yielded conflicting information from commercial suppliers, with at least two different chemical structures attributed to this name. One of these is cited as "Compound 2" from a 2005 publication in Bioorganic & Medicinal Chemistry Letters by Sridhar J, et al. Unfortunately, the detailed experimental data from this primary source is not publicly available, preventing a specific analysis of its binding characteristics. Another supplier provides a different structure with only a theoretical in silico binding affinity. Due to this lack of definitive and experimentally validated public data, a specific quantitative analysis of "this compound" cannot be provided.
The following sections provide detailed experimental protocols that are representative of the methods used to characterize novel VEGFR2 inhibitors.
Experimental Protocols
In Vitro VEGFR2 Kinase Activity Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR2 kinase domain. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Principle: The VEGFR2 kinase phosphorylates a substrate using ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP.
Materials:
-
Recombinant human VEGFR2 kinase domain (e.g., amino acids 805-1356)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
ATP
-
Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction master mix containing the kinase assay buffer, ATP, and the substrate at their final desired concentrations.
-
Dispense the master mix into the wells of the 96-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (a known VEGFR2 inhibitor like Sunitinib) and a negative control (DMSO vehicle).
-
To initiate the kinase reaction, add the diluted VEGFR2 enzyme to all wells except for the "no enzyme" blank control.
-
Incubate the plate at 30°C for a specified time, typically 30-60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Allow the luminescent signal to stabilize (typically 10-15 minutes at room temperature).
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, which is a key process in angiogenesis.
Principle: HUVECs are cultured in the presence of a mitogen (like VEGF) and the test compound. The proliferation of the cells is measured after a set incubation period using various methods, such as quantifying DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT or resazurin reduction).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basal Medium (EBM-2) with reduced serum (e.g., 0.5-2% FBS)
-
Recombinant human VEGF-A
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well tissue culture plates
-
Cell proliferation detection reagent (e.g., CellTiter-Blue®, BrdU Cell Proliferation Assay Kit)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed HUVECs into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in full growth medium (EGM-2) and allow them to adhere overnight.
-
The next day, aspirate the growth medium and replace it with a low-serum basal medium (EBM-2) to induce quiescence. Incubate for 4-6 hours.
-
Prepare serial dilutions of the test compound in the low-serum medium containing VEGF-A (e.g., 20 ng/mL).
-
Aspirate the starvation medium from the cells and add the medium containing the test compound and VEGF-A. Include appropriate controls: cells with VEGF-A and vehicle (positive control for proliferation), and cells with vehicle alone (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, quantify cell proliferation using a chosen method. For example, using a resazurin-based reagent, add the reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-A stimulated control and determine the IC50 value.
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway upon VEGF binding.
Experimental Workflow for VEGFR2 Inhibitor Characterization
Caption: Workflow for characterizing a novel VEGFR2 inhibitor.
References
- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Differential regulation of vascular endothelial growth factor receptors (VEGFR) revealed by RNA interference: interactions of VEGFR-1 and VEGFR-2 in endothelial cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of VEGFR2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a critical target in cancer therapy. This technical guide provides a comprehensive overview of the biological activity of VEGFR2-IN-7, a potent small molecule inhibitor of VEGFR2. This document details its mechanism of action, summarizes its in vitro activity, and provides methodologies for key experimental assays. Included are signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction to VEGFR2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors are pivotal in both physiological and pathological angiogenesis, the formation of new blood vessels. The VEGF family consists of several ligands (VEGF-A, -B, -C, -D, and PlGF) that bind to three receptor tyrosine kinases (RTKs): VEGFR1, VEGFR2, and VEGFR3. Among these, VEGFR2 (also known as Kinase Insert Domain Receptor, KDR, or Flk-1 in mice) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A in endothelial cells.
Upon ligand binding, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways collectively regulate endothelial cell proliferation, migration, survival, and tube formation, all of which are essential processes for angiogenesis. In the context of cancer, tumor cells often secrete high levels of VEGF, leading to the overactivation of VEGFR2 on surrounding endothelial cells and promoting tumor neovascularization. This aberrant angiogenesis provides tumors with the necessary oxygen and nutrients for growth and metastasis. Therefore, inhibiting the VEGFR2 signaling pathway is a well-established and effective strategy in oncology drug development.
This compound: A Potent Kinase Inhibitor
This compound is a small molecule inhibitor targeting the ATP-binding site of the VEGFR2 kinase domain. Its chemical name is N-(4-chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide, and it is identified by the CAS number 269390-69-4.
Chemical Structure:
Figure 1: Chemical Information for this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic site of the VEGFR2 tyrosine kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation and downstream signaling effectively abrogates the cellular responses induced by VEGF, leading to the inhibition of angiogenesis. The interaction of a closely related compound with VEGFR1 has been structurally characterized (PDB ID: 3HNG), providing insight into the binding mode of this chemical scaffold to the kinase domain.
In Vitro Biological Activity
The biological activity of this compound has been characterized through various in vitro assays, demonstrating its potency and selectivity as a kinase inhibitor.
Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of kinases has been determined, highlighting its potency for VEGFR2 and selectivity against other kinases.
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 20 |
| VEGFR1 (FLT1) | 180 |
| c-Kit | 240 |
| c-Src | 7,000 |
| EGFR | 7,300 |
| Cdk1 | >10,000 |
| c-Met | >10,000 |
| IGF-1R | >10,000 |
| PKA | >10,000 |
| Data sourced from commercial supplier Cayman Chemical. |
Table 1: In vitro kinase inhibitory activity of this compound.
Experimental Protocols
This section details the general methodologies for key experiments used to characterize the biological activity of VEGFR2 inhibitors like this compound.
In Vitro VEGFR2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain.
Principle: A recombinant VEGFR2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction.
Protocol:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, MnCl2, and DTT.
-
Add the recombinant human VEGFR2 kinase to the wells of a microplate.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Add the kinase substrate (e.g., poly(Glu, Tyr) 4:1) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent such as ADP-Glo™.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours.
-
Treat the cells with serial dilutions of this compound in the presence of a stimulating factor like VEGF.
-
Incubate for a period of 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway in endothelial cells.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro VEGFR2 kinase inhibition assay.
Mechanism of Action of this compound
Caption: Competitive inhibition of VEGFR2 by this compound.
Conclusion
This compound is a potent and selective inhibitor of VEGFR2 kinase activity. Its ability to block the primary signaling pathway responsible for angiogenesis makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-angiogenic therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
An In-Depth Technical Guide to the Evaluation of VEGFR2-IN-7 as a Putative Anti-Angiogenic Agent
Disclaimer: As of late 2025, specific preclinical experimental data for VEGFR2-IN-7 is not extensively available in the public domain. This guide therefore serves as a comprehensive technical overview of the methodologies and expected outcomes for the evaluation of a potent and selective small molecule VEGFR2 inhibitor, using this compound as a representative example. The quantitative data presented is illustrative and derived from studies on other well-characterized VEGFR2 inhibitors.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1] In the context of oncology, the tumor microenvironment is critically dependent on angiogenesis for the supply of nutrients and oxygen, as well as for metastatic dissemination. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, survival, and permeability, culminating in the formation of new vasculature.[2][3]
This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR2 tyrosine kinase domain. By competitively inhibiting ATP binding, it is expected to abrogate the downstream signaling pathways initiated by VEGF-A, thereby exerting an anti-angiogenic effect. This guide provides a detailed overview of the core experimental protocols and data analysis required to characterize the anti-angiogenic properties of a compound such as this compound.
Mechanism of Action: The VEGFR2 Signaling Pathway
This compound is hypothesized to function by inhibiting the autophosphorylation of VEGFR2 upon VEGF-A binding, thereby blocking the downstream signaling cascade. The canonical VEGFR2 signaling pathway involves several key downstream effectors that regulate various aspects of the angiogenic process.
Experimental Workflow for Evaluation
The preclinical evaluation of a novel VEGFR2 inhibitor like this compound follows a structured workflow, progressing from initial biochemical assays to cellular and finally in vivo models to establish its potency, selectivity, and efficacy.
Quantitative Data for Representative VEGFR2 Inhibitors
The following tables summarize the kind of quantitative data that would be generated for this compound through the described experimental protocols. The data presented here are for other known small molecule VEGFR2 inhibitors and serve as a benchmark for efficacy.
Table 1: In Vitro Inhibitory Activity of Representative Small Molecule VEGFR2 Inhibitors
| Compound | VEGFR2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) | Reference Compound |
| Pazopanib | 30 | - | Selleckchem[4] |
| Apatinib | 1 | - | Selleckchem[4] |
| Ki8751 | 0.9 | - | Selleckchem[4] |
| ZD-4190 | 29 | - | Selleckchem[4] |
| Compound 17a | 78 | 1133 (HepG2) | [5] |
| Compound 11 | 192 | 9520 (HepG2) | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HUVEC: Human Umbilical Vein Endothelial Cells.
Table 2: In Vivo Efficacy of Representative VEGFR2 Inhibitors in Tumor Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Vandetanib | Lewis Lung Carcinoma | 80 mg/kg daily | 84 | [7] |
| Vandetanib | B16.F10 Melanoma | 80 mg/kg daily | 82 | [7] |
| DC101 (antibody) | RenCa Lung Metastases | - | 26 | [8] |
| Compound 8 | - | - | 133.0 | [9] |
Tumor growth inhibition is a key measure of the anti-cancer efficacy of a therapeutic agent in preclinical models.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to characterize a novel VEGFR2 inhibitor.
In Vitro VEGFR2 Kinase Assay
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of the VEGFR2 kinase.
-
Principle: A recombinant human VEGFR2 kinase is incubated with a specific peptide substrate and ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method (e.g., Kinase-Glo®).[10][11]
-
Materials:
-
Recombinant human VEGFR2 kinase (e.g., BPS Bioscience, #7788).[12]
-
Kinase buffer (e.g., 5x Kinase Buffer 1).[10]
-
ATP solution (500 µM).[10]
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1).[10]
-
This compound (or test inhibitor) dissolved in DMSO.
-
Kinase-Glo® MAX reagent.[10]
-
White, opaque 96-well plates.
-
-
Procedure:
-
Prepare a master mix of 1x kinase buffer, ATP, and the peptide substrate.
-
Dispense 25 µL of the master mix into each well of a 96-well plate.
-
Add 5 µL of the test inhibitor at various concentrations (serially diluted) to the appropriate wells. For positive and negative controls, add diluent solution.
-
Initiate the reaction by adding 20 µL of diluted VEGFR2 kinase to each well (except for the "blank" wells).
-
Incubate the plate at 30°C for 45 minutes.[13]
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: The "blank" value is subtracted from all other readings. The percentage of kinase activity is calculated relative to the positive control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of endothelial cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance of the control wells is set to 100% viability. The percentage of viability for the treated wells is calculated accordingly. The IC50 value for cell proliferation is determined similarly to the kinase assay.
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the ability of the inhibitor to block the chemotactic migration of endothelial cells.
-
Principle: A Transwell insert with a microporous membrane is placed in a well of a culture plate, creating two compartments. Endothelial cells are seeded in the upper compartment, and a chemoattractant (like VEGF-A) is placed in the lower compartment. The inhibitor is added to the upper compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[16][17]
-
Materials:
-
HUVECs.
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Endothelial cell basal medium with low serum (e.g., 0.5% FBS).
-
VEGF-A (chemoattractant).
-
Crystal violet staining solution.
-
-
Procedure:
-
Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin).
-
Add medium containing VEGF-A to the lower wells of the 24-well plate.
-
Resuspend HUVECs in low-serum medium containing various concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.
-
-
Data Analysis: The number of migrated cells in the control group is considered 100%. The percentage of migration in the treated groups is calculated, and the IC50 for migration can be determined.
Endothelial Tube Formation Assay
This assay models the differentiation and formation of capillary-like structures by endothelial cells, a late stage of angiogenesis.
-
Principle: Endothelial cells are plated on a basement membrane-like substrate, such as Matrigel. In the presence of pro-angiogenic factors, the cells will form a network of tube-like structures. The inhibitory effect of a compound is assessed by its ability to disrupt this network formation.[18][19]
-
Materials:
-
HUVECs.
-
Matrigel (or other basement membrane extract).[20]
-
96-well plates.
-
Endothelial cell growth medium.
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[21]
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.
-
Seed the cells onto the solidified Matrigel.
-
Incubate for 6-18 hours at 37°C.[22]
-
Visualize the tube network using a microscope and capture images.
-
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes, often using specialized imaging software. The results are expressed as a percentage of the control.
In Vivo Tumor Xenograft Model
This is a crucial preclinical model to evaluate the anti-tumor and anti-angiogenic efficacy of the inhibitor in a living organism.
-
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment.[23]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., A498 renal cancer cells).[24]
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis: Tumor volume is calculated using the formula: (length x width²)/2. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results. Tumors can be further analyzed by immunohistochemistry for microvessel density (using markers like CD31) to confirm the anti-angiogenic effect.
Conclusion
The comprehensive evaluation of a novel anti-angiogenic agent like this compound requires a multi-faceted approach, from demonstrating direct enzymatic inhibition to confirming its effects on endothelial cell biology and ultimately its efficacy in preclinical tumor models. The methodologies outlined in this guide provide a robust framework for characterizing the therapeutic potential of such a compound. While specific data for this compound is awaited, the established efficacy of other small molecule VEGFR2 inhibitors suggests that potent and selective compounds in this class hold significant promise as valuable components of modern cancer therapy.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. ibidi.com [ibidi.com]
- 19. promocell.com [promocell.com]
- 20. corning.com [corning.com]
- 21. Endothelial tube formation assay using matrigel [bio-protocol.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on VEGFR2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the publicly available information on the small molecule inhibitor VEGFR2-IN-7. As of the latest research, specific quantitative biological data, such as IC50 and Ki values, for this compound are not available in the public domain. The experimental protocols provided are based on standard methodologies for characterizing novel VEGFR2 inhibitors and should be adapted as required.
Introduction to this compound
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of VEGFR2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth, invasion, and metastasis.[1][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain are a well-established class of anti-cancer therapeutics.[4]
This compound, systematically named [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol, is a small molecule designed as a potential inhibitor of VEGFR2.[5] Its chemical structure suggests it may interact with the kinase domain of the receptor, thereby inhibiting the downstream signaling pathways that lead to angiogenesis.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol | [5] |
| Molecular Formula | C18H17NO3 | [5] |
| Molecular Weight | 295.3 g/mol | [5] |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO | - |
| InChI Key | UPVJJOGZAKVERR-UHFFFAOYSA-N | - |
Mechanism of Action
This compound is predicted to function as a competitive inhibitor of ATP at the catalytic kinase domain of VEGFR2. By occupying the ATP-binding pocket, it would prevent the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This inhibition of phosphorylation would block the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, the key cellular processes driving angiogenesis.[1][6]
Quantitative Data Summary
As previously stated, specific quantitative data for this compound is not currently available in the public domain. Table 2 outlines the typical quantitative metrics that would be determined during the preclinical evaluation of a novel VEGFR2 inhibitor.
| Assay | Parameter | This compound | Reference Compound (e.g., Sorafenib) |
| VEGFR2 Kinase Assay | IC50 (nM) | Not Available | ~90 nM[4] |
| Ki (nM) | Not Available | Not Available | |
| Cellular Proliferation Assay (HUVEC) | GI50 (µM) | Not Available | Varies |
| Endothelial Cell Migration Assay | % Inhibition | Not Available | Varies |
| Tube Formation Assay | % Inhibition | Not Available | Varies |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the early-stage research of a VEGFR2 inhibitor.
VEGFR2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of the VEGFR2 kinase domain.
-
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[7]
-
ATP
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound (dissolved in DMSO)
-
Phospho-tyrosine antibody (e.g., P-Tyr-100)[7]
-
Streptavidin-coated plates
-
Detection reagent (e.g., DELFIA Europium-labeled anti-mouse IgG)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the recombinant VEGFR2 kinase to the wells of a streptavidin-coated microplate.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate for a specific time (e.g., 30-60 minutes) at 30°C to allow for phosphorylation.
-
Stop the reaction by adding EDTA.
-
Wash the plate to remove unbound reagents.
-
Add a Europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
After another wash step, add enhancement solution and measure the time-resolved fluorescence.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
VEGF-Induced Endothelial Cell Proliferation Assay
This assay assesses the compound's ability to inhibit the proliferation of endothelial cells stimulated by VEGF.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., WST-1 or CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in basal medium with reduced serum for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 20 ng/mL).[8]
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the percentage of inhibition of VEGF-induced proliferation and determine the GI50 value.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of the compound on the ability of endothelial cells to form capillary-like structures.
-
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel®)
-
Endothelial cell growth medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.
-
Seed the cells onto the solidified basement membrane extract.
-
Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.
-
Visualize and capture images of the tube formation using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
Calculate the percentage of inhibition of tube formation compared to the vehicle control.[9][10]
-
Signaling Pathways and Visualizations
The binding of VEGF to VEGFR2 triggers a cascade of intracellular signaling events that are crucial for angiogenesis. A simplified representation of this pathway is depicted below.
Caption: Simplified VEGFR2 signaling pathway leading to key angiogenic responses.
The following diagram illustrates a general workflow for the initial screening and characterization of a potential VEGFR2 inhibitor like this compound.
Caption: General experimental workflow for the evaluation of a novel VEGFR2 inhibitor.
Synthesis
Conclusion
This compound is a small molecule with the potential to inhibit VEGFR2, a critical target in anti-angiogenic therapy. While its specific biological activity remains to be publicly disclosed, the information presented in this guide provides a foundational understanding of its chemical nature and the standard methodologies required for its preclinical evaluation. Further research is necessary to elucidate its potency, selectivity, and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers entering or working in the field of VEGFR2 inhibitor development.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. {3-[(5-Methyl-2-Phenyl-1,3-Oxazol-4-Yl)methoxy]phenyl}methanol | C18H17NO3 | CID 11140977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. ahajournals.org [ahajournals.org]
- 9. promocell.com [promocell.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to In Silico Modeling of VEGFR2 Inhibitor Binding
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a pivotal receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Its overactivation is a hallmark of several cancers, making it a prime target for anti-angiogenic therapies. In silico modeling has become an indispensable tool in the rational design and discovery of potent VEGFR2 inhibitors. This guide provides a comprehensive overview of the computational methodologies used to model the binding interactions between small molecule inhibitors and VEGFR2. While this document aims to detail the binding of a specific inhibitor, "VEGFR2-IN-7," a thorough review of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this guide will present the core principles, protocols, and data using well-documented VEGFR2 inhibitors such as Axitinib, Sunitinib, and Sorafenib as illustrative examples.
The VEGFR2 Signaling Pathway: The Target Context
Understanding the biological context of VEGFR2 is fundamental to inhibitor design. Upon binding its ligand, primarily VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][2] This phosphorylation event initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.[1][3][4] Key pathways activated by VEGFR2 include the PLCγ-PKC-MAPK cascade, crucial for cell proliferation, and the PI3K-AKT pathway, which is vital for cell survival.[1][4][5] Inhibitors are typically designed to bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking these downstream signals.
In Silico Modeling: A Step-by-Step Workflow
The computational workflow for modeling inhibitor binding involves a multi-step process designed to predict the binding affinity and mode of interaction between a ligand and its target protein. This process systematically filters and refines potential drug candidates before they are synthesized and tested in vitro.
Experimental Protocols
Detailed and validated protocols are critical for reproducible and reliable in silico results. The following sections outline standard methodologies for key computational experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] This step is crucial for virtual screening and understanding binding mechanisms.
-
Protein Preparation:
-
Structure Retrieval: The crystal structure of the VEGFR2 kinase domain is obtained from the Protein Data Bank (PDB). Commonly used structures include PDB IDs: 4AGC (complexed with Axitinib) and 2OH4.[7][8]
-
Preprocessing: The protein structure is prepared using software like Schrödinger Maestro, MOE, or Discovery Studio. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and modeling missing loop regions.[7]
-
Binding Site Definition: The active site for docking is defined based on the coordinates of the co-crystallized ligand (e.g., Axitinib in 4AGC) or from PDB site records. A grid box is generated around this site, typically with dimensions like 22.5 x 22.5 x 22.5 Å.[9]
-
-
Ligand Preparation:
-
Docking Simulation:
-
Docking is performed using algorithms like Glide, iDock, LibDock, or CDOCKER.[6][8][9]
-
The protocol is validated by redocking the native ligand into the prepared receptor. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) indicates a valid protocol.[9]
-
Candidate ligands are ranked based on their docking scores (e.g., Glide score, LibDock score), which estimate the binding affinity.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the specific interactions that maintain binding.[10][11]
-
System Setup:
-
The best-docked poses of the ligand-VEGFR2 complexes are used as the starting point.
-
The simulation system is prepared using software like GROMACS or AMBER.[6][8]
-
A force field (e.g., CHARMM36, AMBER) is applied to describe the physics of the atoms.[8]
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model), and counter-ions are added to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure proper density.
-
Production Run: A production MD simulation is run for a significant duration, typically ranging from 50 to 200 nanoseconds (ns), to sample the conformational space of the complex.[9][10]
-
-
Trajectory Analysis:
-
RMSD: The Root Mean Square Deviation is calculated for the protein backbone and ligand heavy atoms to assess the overall stability of the complex during the simulation. A stable RMSD plot indicates that the complex has reached equilibrium.[9]
-
RMSF: The Root Mean Square Fluctuation is calculated for each residue to identify flexible and stable regions of the protein upon ligand binding.[9]
-
Interaction Analysis: The persistence of key interactions, such as hydrogen bonds between the ligand and active site residues (e.g., Cys919, Asp1046), is monitored throughout the simulation.[9][12]
-
Binding Free Energy Calculation
These calculations provide a more accurate estimation of binding affinity than docking scores by considering solvation effects and entropic contributions.
-
Methodology: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are commonly used.[10][12]
-
Procedure: Snapshots are extracted from the stable portion of the MD simulation trajectory. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.
-
Significance: Lower binding free energy values indicate stronger binding affinity. This method is effective for ranking different inhibitors and comparing them to a reference compound.[11][13]
Quantitative Data Summary
Quantitative data from in silico and in vitro studies are essential for comparing the potency of different inhibitors. The tables below summarize representative data for known VEGFR2 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected Compounds against VEGFR2
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Sunitinib | 0.139 | [2] |
| Sorafenib | 0.09 | [14] |
| Axitinib | (Reference Drug) | [13] |
| Compound 10g | 0.087 | [2] |
| Compound 17a | 0.078 | [2] |
| Compound 7g | 0.083 | [14] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Predicted Binding Affinities from In Silico Modeling
| Compound/Ligand | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Axitinib (Reference) | -62.11 | -54.68 | Glide / MM-GBSA | [13] |
| ZINC33258090 (Lig9) | -13.02 | - | iDock | [9] |
| ZINC33025328 (Lig5) | -12.96 | (Lower than cognate ligand) | iDock / MM-PBSA | [9] |
| ZINC08254217 | (Better than Axitinib) | -43.32 | Grid / MM-GBSA | [13] |
| ZINC03838680 | (Better than Axitinib) | -49.37 | Grid / MM-GBSA | [13] |
Note: Direct comparison of scores between different studies and software is not always feasible due to variations in protocols and scoring functions.
Conclusion
In silico modeling provides a powerful, multi-faceted approach to accelerate the discovery of novel VEGFR2 inhibitors. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can efficiently screen vast chemical libraries, predict binding modes, and estimate the affinity of potential drug candidates. This computational framework allows for the rational design of molecules with enhanced potency and specificity, significantly reducing the time and cost associated with traditional drug discovery pipelines. The methodologies outlined in this guide represent a standard approach that, when rigorously applied, can provide deep insights into the molecular basis of VEGFR2 inhibition and guide the development of next-generation anti-angiogenic therapies.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potential VEGFR-2 inhibitors from natural products by virtual screening and molecular dynamics simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Role of VEGFR2 in Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, most notably in cancer.[1][2][3] Tumors, beyond a certain size, require a dedicated blood supply to provide oxygen and nutrients for their growth, invasion, and metastasis.[4] This process, termed tumor angiogenesis, is often dysregulated and chaotic.[4] Central to this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGF Receptor 2 (VEGFR2) being the primary mediator of the angiogenic signal in endothelial cells.[5]
VEGF-A, a potent pro-angiogenic factor often secreted by tumor cells in response to hypoxia, binds to and activates VEGFR2 on the surface of vascular endothelial cells.[6][7] This activation initiates a cascade of intracellular signaling events that drive endothelial cell proliferation, migration, survival, and increased vascular permeability—hallmarks of angiogenesis.[5] Given its pivotal role, VEGFR2 has become a major therapeutic target for anti-angiogenic cancer therapies.[3][8] This technical guide provides an in-depth exploration of VEGFR2's structure, signaling mechanisms, and role in tumor angiogenesis, along with key experimental protocols and quantitative data for researchers in the field.
VEGFR2: Structure and Activation Mechanism
VEGFR2, also known as Kinase Insert Domain Receptor (KDR) in humans or Fetal Liver Kinase 1 (Flk-1) in mice, is a transmembrane receptor tyrosine kinase (RTK).[9][10] Its structure is crucial for its function and is comprised of several distinct domains.
-
Extracellular Domain (ECD): Contains seven immunoglobulin (Ig)-like domains. The second and third Ig-like domains are directly involved in binding the VEGF-A ligand.[11][6]
-
Transmembrane Domain (TMD): A single-pass alpha-helical segment that anchors the receptor in the cell membrane.
-
Intracellular Domain (ICD): Contains a juxtamembrane domain, a catalytic tyrosine kinase domain split by a kinase insert domain, and a C-terminal tail.[11][6]
Activation of VEGFR2 is a multi-step process initiated by the binding of a dimeric VEGF-A ligand.[6][7]
-
Ligand Binding: VEGF-A binds to the Ig-like domains 2 and 3 of two separate VEGFR2 monomers.[11][6]
-
Dimerization: This binding event induces a conformational change and promotes the formation of a stable receptor homodimer.[6][12][13] Recent studies suggest that VEGFR2 can form dimers even in the absence of a ligand, and ligand binding induces a conformational switch in these pre-formed dimers to an active state.[12]
-
Trans-Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, allowing for trans-autophosphorylation of specific tyrosine residues within the activation loop and other parts of the intracellular domain.[6] This phosphorylation dramatically increases the receptor's kinase activity.[6][14]
Caption: VEGFR2 Activation by VEGF-A Ligand Binding.
VEGFR2 Signaling Pathways in Angiogenesis
Once activated, phosphorylated VEGFR2 acts as a docking site for various adaptor proteins and signaling molecules, initiating multiple downstream pathways that orchestrate the complex process of angiogenesis.[2][11][5] The two most critical pathways are the PLCγ-PKC-MAPK cascade and the PI3K-Akt pathway.
PLCγ-PKC-MAPK Pathway
This pathway is a major driver of endothelial cell proliferation.[11][10]
-
PLCγ Activation: The phosphorylated tyrosine residue Y1175 on VEGFR2 serves as a docking site for Phospholipase C gamma (PLCγ).[11][5]
-
Second Messenger Production: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
PKC and MAPK Activation: DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade.[15]
-
Gene Expression: Activated ERK translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes required for cell cycle progression and proliferation.[11][6]
PI3K-Akt Pathway
This pathway is primarily responsible for promoting endothelial cell survival, migration, and vascular permeability.[11][14][16]
-
PI3K Activation: VEGFR2 activation leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K). This can occur through various adaptor proteins like SHB or via activation of other kinases like Src.[11][5][17]
-
Akt Phosphorylation: Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[11][6]
-
Cell Survival and Permeability: Akt promotes cell survival by inhibiting apoptotic proteins. It also increases vascular permeability by phosphorylating and activating endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production.[14][16]
Caption: Major VEGFR2 Downstream Signaling Pathways.
Quantitative Insights into VEGFR2 in Tumor Angiogenesis
Quantitative analysis is essential for understanding the dynamics of VEGFR2 signaling and for the development of effective therapeutics.
Table 1: Ligand Binding and Kinase Activity
| Parameter | Ligand/Substrate | Value | Cell/System | Reference |
| Binding Affinity (Kd) | VEGF-A₁₆₅ | ~75-125 pM | Endothelial Cells | [18] |
| Dimerization Kd | Isolated D7 domain | >100 µM | In vitro | [19] |
| Ligand-induced Phosphorylation | VEGF-A | ~10-fold increase | In vitro | [6] |
Table 2: VEGFR2 Expression in Human Cancers Data represents examples and can vary significantly between studies and tumor subtypes.
| Cancer Type | VEGFR2 Expression in Tumor Endothelium vs. Normal Tissue | Method | Reference |
| Squamous Cell Carcinoma | Low VEGFR2 (inversely correlated with high VEGFR1) | Tissue Microarray | [20] |
| Lung Cancer | Correlated with microvessel density | Immunohistochemistry | [21] |
| Breast Cancer | Correlated with microvessel density | Immunohistochemistry | [4] |
Table 3: Efficacy of Selected FDA-Approved VEGFR2 Inhibitors
| Drug Name | Type | Mechanism of Action | Approved Cancers (Examples) |
| Ramucirumab | Monoclonal Antibody | Binds to VEGFR2 ECD, blocking VEGF-A binding | Gastric, Lung, Colorectal |
| Sunitinib | Small Molecule TKI | Inhibits kinase activity of VEGFR2 and other RTKs | Renal Cell Carcinoma, GIST |
| Sorafenib | Small Molecule TKI | Inhibits kinase activity of VEGFR2 and other RTKs | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Axitinib | Small Molecule TKI | Potent and selective inhibitor of VEGFRs 1, 2, and 3 | Renal Cell Carcinoma |
[Note: TKI = Tyrosine Kinase Inhibitor; GIST = Gastrointestinal Stromal Tumor. Efficacy data such as IC50 or clinical outcomes are highly specific to the study and context and are not generalized here.][3][8]
Experimental Protocols for Studying VEGFR2
A variety of in vitro and in vivo assays are used to investigate the role of VEGFR2 in angiogenesis.
Protocol: Immunohistochemistry (IHC) for VEGFR2 in Paraffin-Embedded Tumors
This method is used to visualize and quantify VEGFR2 expression and localization within the tumor microenvironment.
Objective: To detect VEGFR2 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue slides (3-5 µm sections)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., Normal Goat Serum)
-
Primary antibody: Rabbit anti-VEGFR2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Phosphate Buffered Saline with Tween 20 (PBST)
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Quench endogenous peroxidase activity with 3% H₂O₂ for 5-30 minutes.[21][22]
-
Wash with PBST.
-
Block non-specific binding sites with Normal Goat Serum for 30-60 minutes.[21][22]
-
Incubate with primary anti-VEGFR2 antibody (e.g., 1:100 dilution) overnight at 4°C.[22]
-
Wash with PBST.
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[21][23]
-
Wash with PBST.
-
-
Detection and Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
Data Analysis: Stained slides are analyzed microscopically. VEGFR2 expression is often scored based on staining intensity and the percentage of positive endothelial cells. Automated image analysis systems can provide quantitative scoring.[21]
Caption: Experimental Workflow for Immunohistochemistry (IHC).
In Vivo Angiogenesis Assays
-
Chick Chorioallantoic Membrane (CAM) Assay: A widely used method where a test substance is applied to the CAM of a developing chick embryo. The angiogenic response is quantified by counting the number of blood vessels converging towards the substance.[1]
-
Corneal Micropocket Assay: An angiogenic inducer is implanted into a surgically created pocket in the avascular cornea of a rodent. The growth of new blood vessels from the limbal vasculature is measured over time.[24][25]
-
Subcutaneous Matrigel Plug Assay: Matrigel, a basement membrane extract, mixed with tumor cells or pro-angiogenic factors is injected subcutaneously into a mouse. The gel solidifies, and after a period, the plug is excised and the extent of vascularization is quantified, often by measuring hemoglobin content or by histological analysis.[25]
-
Tumor Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice. The growth of the tumor and the development of its vasculature can be monitored. This model is crucial for testing the efficacy of anti-angiogenic drugs.[1][26]
Therapeutic Targeting of VEGFR2 in Cancer
Given its central role in tumor angiogenesis, inhibiting VEGFR2 signaling is a cornerstone of many modern cancer therapies.[2][3] The primary strategies involve:
-
Monoclonal Antibodies: These agents, like Ramucirumab, bind to the extracellular domain of VEGFR2, physically blocking the binding of VEGF-A and preventing receptor activation.[8]
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): Drugs such as Sunitinib, Sorafenib, and Axitinib are cell-permeable and bind to the ATP-binding pocket of the intracellular kinase domain.[8] This prevents autophosphorylation and the activation of downstream signaling pathways.[8] Many of these TKIs are multi-targeted, inhibiting other kinases in addition to VEGFR2.
-
VEGF-A Ligand Traps: Agents like Aflibercept are fusion proteins that act as decoy receptors, binding to circulating VEGF-A and preventing it from reaching VEGFR2 on the endothelial cell surface.[8]
Conclusion
VEGFR2 is the principal transducer of pro-angiogenic signals in the tumor microenvironment. Its activation by VEGF-A triggers a well-defined set of signaling cascades—primarily the PLCγ-MAPK and PI3K-Akt pathways—that culminate in the proliferation, migration, and survival of endothelial cells, ultimately fueling tumor growth and metastasis. The detailed understanding of these molecular mechanisms has paved the way for a class of targeted anti-angiogenic therapies that have become integral to the treatment of various cancers. Future research will continue to focus on overcoming resistance to these therapies and identifying novel ways to modulate the VEGFR2 signaling axis for improved patient outcomes.
References
- 1. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging of Tumor Angiogenesis: Functional or Targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 9. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. VEGFR-2 conformational switch in response to ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
- 17. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New inhibitors of VEGFR-2 targeting the extracellular domain dimerization process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vegf-dependent-tumor-angiogenesis-requires-inverse-and-reciprocal-regulation-of-vegfr1-and-vegfr2 - Ask this paper | Bohrium [bohrium.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tumor Angiogenesis: Methods to Analyze Tumor Vasculature and Vessel Normalization in Mouse Models of Cancer | Springer Nature Experiments [experiments.springernature.com]
Investigating the Novelty of VEGFR2-IN-7: A Technical Guide
Disclaimer: Publicly available information regarding the specific compound VEGFR2-IN-7 is limited. To provide a comprehensive technical guide as requested, this document utilizes data and methodologies from a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, compound 23j , a bis([1][2]triazolo)[4,3-a:3',4'-c]quinoxaline derivative, as described in the scientific literature.[2][3][4][5][6] This approach allows for a detailed exploration of the evaluation process for a novel VEGFR-2 inhibitor, mirroring the analyses that would be conducted for this compound.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. Its inhibition is a validated therapeutic strategy in oncology. This document provides a technical overview of the preclinical evaluation of a novel VEGFR-2 inhibitor, using compound 23j as a representative example. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the requisite experimental data, protocols, and analytical frameworks.
Core Compound Profile: Representative Inhibitor 23j
Compound 23j is a potent VEGFR-2 inhibitor with demonstrated anti-proliferative and pro-apoptotic activities.[2] Its evaluation provides a blueprint for assessing the potential of new chemical entities targeting the VEGFR-2 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activities of the representative compound 23j, with Sorafenib included as a reference compound.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity [2]
| Compound | VEGFR-2 IC50 (nM) |
| Compound 23j | 3.7 |
| Sorafenib | 3.12 |
Table 2: In Vitro Anti-proliferative Activity (MTT Assay) [2]
| Compound | Cell Line | IC50 (µM) |
| Compound 23j | MCF-7 (Breast Cancer) | 10.3 |
| HepG2 (Liver Cancer) | 6.4 | |
| Sorafenib | MCF-7 (Breast Cancer) | 3.51 |
| HepG2 (Liver Cancer) | 2.17 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 as a substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., Compound 23j) and reference compound (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add serial dilutions of the test compound or reference compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vitro Anti-proliferative (MTT) Assay
This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound and reference compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or reference compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.[9][10][11][12]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13][14]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This technique detects changes in the expression levels of key proteins involved in the apoptotic pathway.[15][16][17][18]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Test compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, and PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound, lyse the cells, and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the expression levels of pro-apoptotic (Bax, cleaved Caspase-3, cleaved Caspase-9) and anti-apoptotic (Bcl-2) proteins.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.
Experimental Workflow for a Novel VEGFR-2 Inhibitor
Caption: A typical preclinical experimental workflow for the evaluation of a novel VEGFR-2 inhibitor.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3- a:3',4'- c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.cellsignal.com [blog.cellsignal.com]
In-Depth Technical Guide to Axitinib for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib (trade name Inlyta®) is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that plays a crucial role in oncology research and treatment, particularly in advanced renal cell carcinoma (RCC).[1][2] Its primary mechanism of action involves the targeted inhibition of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are key mediators of angiogenesis—the formation of new blood vessels.[2][3] By blocking these receptors, Axitinib effectively curtails the blood supply to tumors, thereby inhibiting their growth and metastatic potential.[1][2] This guide provides a comprehensive technical overview of Axitinib, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays relevant to basic cancer research.
Mechanism of Action
Axitinib functions as a competitive inhibitor at the ATP-binding site of the VEGFR tyrosine kinase domain.[3] This binding prevents the autophosphorylation and activation of the receptor, which is a critical step in initiating downstream signaling cascades.[3] The inhibition of VEGFR-2, in particular, disrupts multiple cellular processes essential for angiogenesis, including endothelial cell proliferation, migration, and survival.[4][5] The major signaling pathways affected by Axitinib's inhibition of VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which governs cell survival.[5][6]
Visualizing the VEGFR-2 Signaling Pathway
The following diagram illustrates the key components of the VEGFR-2 signaling cascade and the point of inhibition by Axitinib.
Caption: VEGFR-2 signaling pathway and Axitinib's point of inhibition.
Quantitative Data
The efficacy of Axitinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points regarding its inhibitory concentrations and effects on cancer cells.
Table 1: In Vitro Inhibitory Activity of Axitinib
| Target Kinase | IC₅₀ (nM) | Cell Line/System | Reference |
| VEGFR-1 | 0.1 | Porcine Aortic Endothelial (PAE) Cells | [7] |
| VEGFR-2 | 0.2 | Porcine Aortic Endothelial (PAE) Cells | [7] |
| VEGFR-3 | 0.1-0.3 | Porcine Aortic Endothelial (PAE) Cells | [7] |
| PDGFRβ | 1.6 | Porcine Aortic Endothelial (PAE) Cells | [7] |
| c-Kit | 1.7 | Porcine Aortic Endothelial (PAE) Cells | [7] |
Table 2: Axitinib Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ / Effect | Treatment Duration | Reference |
| A-498 | Renal Cell Carcinoma | MTT Assay | 13.6 µM | 96 hours | [8] |
| Caki-2 | Renal Cell Carcinoma | MTT Assay | 36 µM | 96 hours | [8] |
| HUVEC | Endothelial | Proliferation | 573 nM (non-VEGF stimulated) | Not Specified | |
| IGR-NB8 | Neuroblastoma | Proliferation | 849 nM | Not Specified | |
| SH-SY5Y | Neuroblastoma | Proliferation | 274 nM | Not Specified |
Table 3: Clinical Efficacy of Axitinib in Advanced Renal Cell Carcinoma (Second-Line Therapy)
| Clinical Trial | Parameter | Result | Reference |
| Phase II (N=52) | Objective Response Rate (ORR) | 44.2% | [9] |
| Phase II (N=52) | Median Time to Progression | 15.7 months | [9] |
| Phase II (N=52) | Median Overall Survival | 29.9 months | [9] |
| AXIS (Phase III) | Median Progression-Free Survival | 6.7 months (vs. 4.7 for Sorafenib) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Axitinib in a research setting.
Cell Viability (MTT/XTT) Assay
This assay assesses the effect of Axitinib on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]
Materials:
-
Renal carcinoma cell lines (e.g., A-498, Caki-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Axitinib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (0.8 mg/mL in serum-free medium)[8]
-
DMSO
-
Microplate reader
Protocol:
-
Seed 3 x 10⁵ cells/mL in 100 µL of complete culture medium into each well of a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Axitinib in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the Axitinib dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).[8]
-
At the end of the treatment period, add 20 µL of MTT solution (0.8 mg/mL) to each well and incubate for 3 hours at 37°C.[8]
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for VEGFR-2 Phosphorylation
This protocol details the detection of phosphorylated VEGFR-2 in endothelial cells (e.g., HUVECs) upon VEGF stimulation and treatment with Axitinib.
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Endothelial growth medium (EGM-2)
-
VEGF-A
-
Axitinib
-
Ice-cold PBS
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[11]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VEGFR-2 (Tyr1175) (1:1000 dilution)
-
Rabbit anti-total VEGFR-2 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:2000 dilution)
-
HRP-conjugated goat anti-mouse IgG (1:5000 dilution)
-
-
Chemiluminescent substrate
Protocol Workflow:
Caption: A typical workflow for a Western blot experiment.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay measures the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Endothelial cell culture medium
-
Basement Membrane Extract (BME), growth factor reduced
-
96-well plate
-
Axitinib
-
Calcein AM (for fluorescent visualization)
Protocol:
-
Thaw the BME on ice overnight.
-
Pre-chill a 96-well plate and pipette tips at 4°C.
-
Coat each well of the 96-well plate with 50 µL of BME. Ensure no bubbles are formed.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of Axitinib or vehicle control.
-
Seed 1.5 x 10⁴ HUVECs in 150 µL of the respective treatment medium onto the solidified BME.
-
Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize tube formation using a phase-contrast microscope.
-
For quantification, you can stain the cells with Calcein AM and image using a fluorescence microscope. Analyze parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Axitinib in a mouse model of renal cell carcinoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Renal carcinoma cells (e.g., A-498)
-
Matrigel
-
Axitinib formulation for oral gavage
-
Calipers
-
Animal housing and monitoring equipment
Protocol:
-
Culture A-498 cells and harvest them during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Axitinib (e.g., 30 mg/kg, twice daily) or vehicle control via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
Logical Relationship of Axitinib's Anti-Tumor Activity
The following diagram outlines the logical progression from Axitinib administration to the inhibition of tumor growth.
Caption: Logical flow of Axitinib's anti-tumor mechanism of action.
Conclusion
Axitinib is a powerful tool in basic and clinical cancer research due to its potent and selective inhibition of VEGFRs. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the role of VEGFR signaling in cancer and evaluating the efficacy of novel anti-angiogenic therapies. Careful adherence to these established methodologies will ensure the generation of robust and reproducible data, ultimately contributing to the advancement of cancer treatment.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-Depth Technical Guide to the Pharmacophore of VEGFR-2 Inhibitors: A Case Study of Sorafenib
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Its over-activation is a hallmark of many solid tumors, making it a critical target for anti-cancer therapies. This guide provides a detailed technical overview of the pharmacophoric features essential for the inhibition of VEGFR-2.
As the specific compound "VEGFR2-IN-7" is not documented in publicly available scientific literature, this whitepaper will utilize Sorafenib , a well-characterized, FDA-approved multi-kinase inhibitor, as a representative example. Sorafenib effectively targets VEGFR-2 and serves as an excellent model for understanding the core structural requirements and binding interactions necessary for potent inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor design.
The Pharmacophore of a Type II VEGFR-2 Inhibitor: Sorafenib
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Sorafenib is classified as a Type II kinase inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the VEGFR-2 kinase domain.
The essential pharmacophoric features of Sorafenib for VEGFR-2 inhibition are:
-
Hinge-Binding Moiety: A pyridine ring that forms a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region of the ATP-binding pocket.
-
Central Linker: A central phenoxy group that acts as a scaffold, correctly positioning the hinge-binder and the urea moiety.
-
Hydrogen Bonding Domain: A bi-aryl urea group is critical for Type II inhibition. It forms key hydrogen bonds with the side chain of Glu885 and the backbone amide of Asp1046 of the conserved DFG (Asp-Phe-Gly) motif. This interaction locks the kinase in its inactive conformation.
-
Hydrophobic Tail: A terminal 4-chloro-3-(trifluoromethyl)phenyl group that occupies a deep, hydrophobic allosteric pocket created by the outward flip of the DFG motif. This interaction is a defining characteristic of Type II inhibitors and contributes significantly to binding affinity and selectivity.
Quantitative Data: Inhibitory Profile of Sorafenib
Sorafenib is a multi-kinase inhibitor, demonstrating activity against several tyrosine and serine/threonine kinases. This broad-spectrum activity is a key aspect of its clinical efficacy. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.
| Target Kinase | IC50 (nM) | Kinase Family |
| Raf-1 | 6 | Serine/Threonine Kinase |
| B-Raf (wild-type) | 22 | Serine/Threonine Kinase |
| B-Raf (V600E) | 38 | Serine/Threonine Kinase |
| VEGFR-2 | 90 [1][2] | Receptor Tyrosine Kinase |
| VEGFR-3 | 20[1][2] | Receptor Tyrosine Kinase |
| PDGFR-β | 57[1][2] | Receptor Tyrosine Kinase |
| Flt-3 | 58, 59[2] | Receptor Tyrosine Kinase |
| c-KIT | 68[1][2] | Receptor Tyrosine Kinase |
Table 1: In vitro inhibitory activity of Sorafenib against a panel of kinases. Data is compiled from cell-free assays.
Detailed Binding Interactions
Molecular docking and X-ray crystallography studies have elucidated the precise binding mode of Sorafenib within the ATP-binding cleft of VEGFR-2.[3] The key amino acid residues involved in the interaction include:
-
Hydrogen Bonds:
-
The pyridine nitrogen forms a hydrogen bond with the backbone NH of Cys919 .
-
One urea NH group donates a hydrogen bond to the side-chain carboxylate of Glu885 .
-
The other urea NH group donates a hydrogen bond to the backbone carbonyl of Asp1046 .
-
-
Hydrophobic Interactions:
This combination of directed hydrogen bonds and extensive hydrophobic contacts anchors Sorafenib firmly in the binding site, stabilizing the inactive DFG-out conformation and preventing ATP binding and subsequent receptor autophosphorylation.
Experimental Protocols
The characterization of VEGFR-2 inhibitors like Sorafenib involves a series of standardized in vitro and cell-based assays.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 kinase.
Objective: To determine the IC50 value of an inhibitor against recombinant human VEGFR-2.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the VEGFR-2 kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to kinase activity.
Methodology (based on commercially available kits): [5][6][7]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock.
-
Dilute the recombinant VEGFR-2 enzyme and the peptide substrate (e.g., Poly-Glu,Tyr 4:1) to their working concentrations in the 1x Kinase Buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., Sorafenib) in the kinase buffer. A positive control (e.g., Sunitinib) and a negative control (DMSO vehicle) should be included.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the test inhibitor dilutions, controls, and the VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).[5]
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo™ MAX. This reagent generates a luminescent signal from ATP.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity (more inhibition = more ATP left = higher signal).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of endothelial cells or cancer cells that are dependent on VEGFR-2 signaling.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a relevant cell line.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): [2]
-
Cell Plating: Seed cells (e.g., HUVECs, or VEGFR-2 overexpressing cancer cells like HCT-116 or HepG-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[2]
-
Lysis and Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cell number).
-
-
Data Analysis:
-
Measure luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI50.
-
Apoptosis Assay
This assay determines if the inhibitor induces programmed cell death (apoptosis).
Objective: To quantify the percentage of apoptotic cells following inhibitor treatment.
Methodology (Annexin V-FITC/Propidium Iodide Flow Cytometry): [8][9]
-
Cell Treatment: Culture cells in plates and treat them with the inhibitor at a relevant concentration (e.g., its IC50 or GI50) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells).
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
The VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[10] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate key cellular processes. Inhibition of VEGFR-2 kinase activity, as achieved by Sorafenib, blocks these subsequent signaling events.
Key downstream pathways include:
-
Proliferation (PLCγ-PKC-MAPK Pathway): Phosphorylation of Tyr1175 recruits Phospholipase C-gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC) and the Ras-Raf-MEK-ERK (MAPK) cascade, ultimately promoting gene expression for cell proliferation.[11]
-
Survival (PI3K-Akt Pathway): The PI3K-Akt pathway is activated downstream of VEGFR-2, leading to the inhibition of pro-apoptotic proteins and promoting endothelial cell survival.[11]
-
Migration and Permeability: Other signaling adaptors like Src and FAK are also activated, leading to cytoskeletal rearrangements necessary for cell migration and an increase in vascular permeability.
Conclusion
The development of effective VEGFR-2 inhibitors is a cornerstone of modern anti-angiogenic therapy. The case of Sorafenib demonstrates a successful pharmacophore model for Type II kinase inhibition, characterized by specific hydrogen bonding with the hinge region and the DFG motif, coupled with extensive hydrophobic interactions in an allosteric pocket. This guide has outlined these core features, provided a summary of quantitative inhibitory data, and detailed the standard experimental protocols used to characterize such compounds. This integrated understanding of pharmacophore, binding interactions, and experimental validation is crucial for the rational design and development of the next generation of VEGFR-2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Methodological & Application
Application Notes: Cell-Based VEGFR2 Phosphorylation Assay Using VEGFR2-IN-7
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT and PLCγ/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of various pathologies, most notably cancer, where it drives tumor angiogenesis.[5][6]
Consequently, VEGFR-2 has become a primary target for anti-angiogenic therapies. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a major class of these therapeutics.[5] VEGFR2-IN-7 is a representative small molecule inhibitor designed to block the kinase activity of VEGFR-2. To characterize the potency and cellular activity of such inhibitors, a robust cell-based assay is essential. This document provides detailed protocols for a cell-based VEGFR-2 phosphorylation assay to evaluate the inhibitory effect of this compound. The assay relies on stimulating endothelial cells with VEGF-A to induce VEGFR-2 phosphorylation and subsequently quantifying the reduction in phosphorylation in the presence of the inhibitor.
VEGFR2 Signaling Pathway
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes trans-autophosphorylation on several key tyrosine residues. Phosphorylation of Tyr1175 is a critical event, creating a docking site for adaptor proteins like PLCγ and the p85 subunit of PI3K, which in turn activate the ERK/MAPK and PI3K/Akt signaling cascades, respectively.[3][7] These pathways collectively promote the cellular responses required for angiogenesis.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PathScan® Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Antibody Pair | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for VEGFR2-IN-7 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing VEGFR2-IN-7, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in a Western blot experiment to assess its impact on the VEGFR2 signaling pathway.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues.[2][3] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3] Dysregulation of VEGFR2 signaling is a hallmark of several diseases, including cancer, making it a prime target for therapeutic intervention.
This compound is a potent small molecule inhibitor designed to target the VEGFR2 kinase domain.[4] By binding to the ATP-binding site, it prevents receptor autophosphorylation and subsequent activation of downstream signaling.[1][4] Western blotting is a powerful technique to elucidate the inhibitory effect of this compound by examining the phosphorylation status of VEGFR2 and key downstream effector proteins.
Experimental Protocols
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the effects on the VEGFR2 signaling pathway via Western blot.
Cell Culture and Treatment
-
Cell Line Selection: Human Umbilical Vein Endothelial Cells (HUVECs) are a highly relevant cell line as they endogenously express VEGFR2. Other cell lines, such as breast cancer cell lines MCF-7 and MDA-MB-231, can also be utilized.[5]
-
Cell Seeding: Plate the chosen cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): Once cells reach the desired confluency, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a low-serum or serum-free medium for 12-24 hours. This step reduces basal signaling and enhances the response to VEGF stimulation.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., a range of 1-10 µM is a good starting point for a dose-response experiment). Remove the starvation medium and add the medium containing this compound to the cells. Incubate for 1-2 hours at 37°C.
-
VEGF Stimulation: Prepare a solution of recombinant human VEGF-A in a serum-free medium at a concentration known to induce robust VEGFR2 phosphorylation (e.g., 50 ng/mL). Add the VEGF-A solution to the wells (except for the unstimulated control) and incubate for a short period (e.g., 5-15 minutes) at 37°C. This short stimulation time is typically sufficient to observe maximal receptor phosphorylation.
-
Control Groups:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound, without VEGF stimulation.
-
VEGF Control: Cells treated with the vehicle and stimulated with VEGF.
-
Inhibitor-treated Groups: Cells pre-treated with varying concentrations of this compound and then stimulated with VEGF.
-
Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies and dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).
-
Data Presentation
Table 1: Experimental Conditions for this compound Treatment
| Parameter | Recommendation | Notes |
| Cell Line | HUVEC, MCF-7, MDA-MB-231 | Choose a cell line with detectable levels of VEGFR2 expression. |
| This compound Concentration | 1-10 µM (initial range) | Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Pre-incubation Time | 1-2 hours | |
| VEGF-A Concentration | 50 ng/mL | Titrate for optimal VEGFR2 phosphorylation in your specific cell line. |
| VEGF Stimulation Time | 5-15 minutes | A time-course experiment can be performed to determine the peak phosphorylation time. |
| Loading Protein Amount | 20-30 µg per lane |
Table 2: Recommended Antibodies for Western Blot
| Target Protein | Antibody Type | Recommended Dilution | Supplier (Example) |
| Phospho-VEGFR2 (Tyr1175) | Rabbit Polyclonal/Monoclonal | 1:1000 | Cell Signaling Technology |
| Total VEGFR2 | Rabbit Polyclonal/Monoclonal | 1:1000 | Cell Signaling Technology |
| Phospho-Akt (Ser473) | Rabbit Polyclonal/Monoclonal | 1:1000 | Cell Signaling Technology |
| Total Akt | Rabbit Polyclonal/Monoclonal | 1:1000 | Cell Signaling Technology |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit Polyclonal/Monoclonal | 1:2000 | Cell Signaling Technology |
| Total ERK1/2 | Rabbit Polyclonal/Monoclonal | 1:1000 | Cell Signaling Technology |
| β-Actin or GAPDH | Mouse Monoclonal | 1:5000 | Santa Cruz Biotechnology |
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-8608877) [evitachem.com]
- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VEGFR2-IN-7 Immunoprecipitation for Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3][4][5] Its role in tumor angiogenesis has made it a significant target for cancer therapy.[5][6][7] VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization, autophosphorylation, and activation of downstream signaling pathways.[1][8][9] These pathways, including the PI3K/AKT and MAPK cascades, regulate endothelial cell proliferation, migration, and survival.[5][9][10][11] This document provides a detailed protocol for the immunoprecipitation of VEGFR-2 and a subsequent in vitro kinase assay, using VEGFR2-IN-7 as a representative inhibitor to assess kinase activity.
Signaling Pathway
Upon activation by VEGF-A, VEGFR-2 initiates a complex network of intracellular signaling pathways crucial for angiogenesis. The diagram below illustrates the major signaling cascades downstream of VEGFR-2 activation.
Caption: VEGFR2 Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps for the immunoprecipitation of VEGFR-2 followed by a kinase assay to evaluate the effect of an inhibitor.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. mdpi.com [mdpi.com]
- 8. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols for In Vivo Angiogenesis Assay with VEGFR2-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing VEGFR2-IN-7, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in in vivo angiogenesis assays.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), are key regulators of this process.[3][4] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways.[3][5] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all essential steps in angiogenesis.[5][6][7]
This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its activation and downstream signaling.[8][9] By inhibiting VEGFR-2, this compound is expected to effectively block angiogenesis. These notes provide protocols for evaluating the anti-angiogenic efficacy of this compound in two standard in vivo models: the mouse Matrigel plug assay and the chick chorioallantoic membrane (CAM) assay.
Mechanism of Action: VEGFR2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers a complex signaling network. The diagram below illustrates the major pathways involved in VEGFR-2-mediated angiogenesis, which are targeted by inhibitors like this compound.
Caption: VEGFR-2 signaling cascade in endothelial cells.
Experimental Protocols
Mouse Matrigel Plug Angiogenesis Assay
This assay is a widely used in vivo model to quantify both angiogenesis and anti-angiogenic effects of test compounds.[2] Matrigel, a basement membrane matrix, is mixed with pro-angiogenic factors and the test compound, then injected subcutaneously into mice.[2] The gel solidifies, and host cells and blood vessels infiltrate the plug. The extent of angiogenesis is quantified by measuring hemoglobin content or by immunohistochemical analysis of endothelial cell markers.[1]
Materials:
-
This compound
-
Growth Factor Reduced Matrigel
-
Recombinant human VEGF-A or FGF-2
-
Heparin
-
6-8 week old C57BL/6 or other appropriate mouse strain
-
Anesthetics (e.g., isoflurane)
-
24-gauge needles and 1 ml syringes
-
Drabkin's reagent for hemoglobin measurement
-
Hemoglobin standard
-
Spectrophotometer
-
Sterile, ice-cold PBS
Protocol:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C.
-
On the day of injection, keep all reagents and pipette tips on ice.
-
Prepare the following mixtures in sterile microfuge tubes (for a final volume of 0.5 ml per plug):
-
Negative Control: 0.5 ml Matrigel + vehicle control.
-
Positive Control: 0.5 ml Matrigel + VEGF-A (e.g., 200 ng/ml) or FGF-2 (e.g., 400 ng/ml) + Heparin (20 U/ml) + vehicle control.
-
Test Group: 0.5 ml Matrigel + VEGF-A/FGF-2 + Heparin + this compound (at desired concentrations).
-
-
Mix gently to avoid air bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Shave the dorsal flank area.
-
Using a pre-chilled syringe, inject 0.5 ml of the Matrigel mixture subcutaneously.
-
The Matrigel will form a solid plug as it warms to body temperature.
-
Monitor the animals until they recover from anesthesia.
-
-
Plug Excision and Analysis:
-
After 7-14 days, euthanize the mice.
-
Carefully excise the Matrigel plugs.
-
For hemoglobin measurement:
-
Place each plug in 1 ml of sterile water and homogenize.
-
Centrifuge the homogenate and collect the supernatant.
-
Add Drabkin's reagent to the supernatant and measure absorbance at 540 nm.
-
Calculate hemoglobin content using a standard curve.
-
-
For immunohistochemistry:
-
Fix plugs in 4% paraformaldehyde.
-
Process for paraffin embedding and sectioning.
-
Stain sections with an anti-CD31 antibody to identify endothelial cells.
-
Quantify vessel density using image analysis software.
-
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model for studying angiogenesis due to its accessibility, rapid vessel growth, and ease of observation.[2][10]
Materials:
-
Fertilized chicken eggs
-
This compound
-
Sterile filter paper discs or sterile sponges
-
VEGF-A (optional, as an angiogenic stimulus)
-
Egg incubator (37.5°C, 60% humidity)
-
Stereomicroscope
-
Sterile forceps and scissors
-
70% ethanol
Protocol:
-
Egg Incubation and Windowing:
-
Incubate fertilized eggs in a horizontal position for 3 days.
-
On day 3, create a small window in the eggshell over the air sac.
-
Carefully remove the shell membrane to expose the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Application of Test Compound:
-
On day 7-8, when the CAM vasculature is well-developed, open the window.
-
Prepare sterile filter paper discs or sponges saturated with the test solutions:
-
Vehicle Control: Solvent for this compound.
-
Positive Control (optional): VEGF-A.
-
Test Group: this compound at various concentrations.
-
-
Place the discs/sponges directly onto the CAM.
-
-
Observation and Quantification:
-
Reseal the window and incubate for another 48-72 hours.
-
Document the vascular response daily using a stereomicroscope equipped with a camera.
-
Quantify angiogenesis by counting the number of blood vessels converging towards the disc/sponge or by using image analysis software to measure vessel length and density in a defined area around the implant.
-
At the end of the experiment, the area of the CAM under the disc can be excised for further histological analysis.
-
Experimental Workflow: Matrigel Plug Assay
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Data Presentation
Quantitative data from these assays should be presented clearly to allow for easy comparison between control and treatment groups. Below are examples of how to structure data tables for the described assays.
Table 1: Quantification of Angiogenesis in Matrigel Plugs
| Treatment Group | N | Hemoglobin (µ g/plug ) | Vessel Density (vessels/mm²) |
| Negative Control (Matrigel only) | 8 | 15.2 ± 3.1 | 8.5 ± 2.1 |
| Positive Control (VEGF-A) | 8 | 125.6 ± 15.8 | 45.3 ± 6.7 |
| This compound (10 mg/kg) | 8 | 60.3 ± 9.5 | 22.1 ± 4.3 |
| This compound (30 mg/kg) | 8 | 28.1 ± 5.2 | 12.6 ± 3.0 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Positive Control group.
Table 2: Quantification of Angiogenesis in CAM Assay
| Treatment Group | N | Vessel Branch Points (count) | Total Vessel Length (mm) |
| Vehicle Control | 10 | 48.5 ± 5.4 | 15.2 ± 2.1 |
| This compound (1 µM) | 10 | 25.1 ± 4.1 | 8.3 ± 1.5 |
| This compound (5 µM) | 10 | 12.6 ± 2.8 | 4.1 ± 0.9 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Vehicle Control group.
Conclusion
The in vivo angiogenesis assays described provide robust systems for evaluating the anti-angiogenic potential of this compound. The Matrigel plug assay offers a quantifiable measure of neovascularization within a mammalian system, while the CAM assay provides a rapid and visually accessible model. Proper execution of these protocols and clear data presentation are essential for accurately characterizing the efficacy of novel VEGFR-2 inhibitors in a preclinical setting.
References
- 1. karger.com [karger.com]
- 2. news-medical.net [news-medical.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 10. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR2-IN-7 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a critical mediator of angiogenesis, the formation of new blood vessels. In the context of oncology, the inhibition of VEGFR2 is a key therapeutic strategy to disrupt the blood supply to tumors, thereby impeding their growth and metastasis. VEGFR2-IN-7 is a small molecule inhibitor of VEGFR2. These application notes provide a comprehensive overview and detailed protocols for the utilization of a representative VEGFR2 inhibitor in mouse xenograft models, based on publicly available data for similar compounds.
Disclaimer: As specific preclinical data for this compound is not publicly available, the following protocols and data are based on well-characterized, exemplary VEGFR2 inhibitors such as Vandetanib and GW654652. Researchers should treat these as a starting point and perform necessary dose-finding and toxicity studies for this compound.
Mechanism of Action: The VEGFR2 Signaling Pathway
VEGF-A binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[1][2][3] Small molecule inhibitors of VEGFR2 typically act by competing with ATP for its binding site in the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.
Quantitative Data Summary
The following table summarizes in vivo efficacy data for representative small molecule VEGFR2 inhibitors in various mouse xenograft models. This data can serve as a reference for designing experiments with this compound.
| Compound | Cancer Type | Xenograft Model | Dosage | Administration Route | Outcome |
| Vandetanib | Lewis Lung Carcinoma | LLC | 80 mg/kg, daily | Oral | 84% tumor growth inhibition. |
| Vandetanib | Melanoma | B16.F10 | 80 mg/kg, daily | Oral | 82% tumor growth inhibition. |
| GW654652 | Colon Cancer | HT29 | 20-28 mg/kg (ED50) | Oral | 50% inhibition of tumor growth. |
| GW654652 | Colon Cancer | HCT116 | 20-28 mg/kg (ED50) | Oral | 50% inhibition of tumor growth. |
| GW654652 | Head and Neck Cancer | HN5 | 20-28 mg/kg (ED50) | Oral | 50% inhibition of tumor growth. |
| GW654652 | Colon Cancer | SW620 | 46-114 mg/kg (ED50) | Oral | 50% inhibition of tumor growth. |
| GW654652 | Prostate Cancer | PC3 | 46-114 mg/kg (ED50) | Oral | 50% inhibition of tumor growth. |
| GW654652 | Melanoma | A375P | 46-114 mg/kg (ED50) | Oral | 50% inhibition of tumor growth. |
Experimental Protocols
General Workflow for a Mouse Xenograft Study
The following diagram outlines a typical workflow for evaluating the efficacy of a VEGFR2 inhibitor in a mouse xenograft model.
Detailed Methodologies
1. Cell Culture and Xenograft Implantation
-
Cell Lines: Select a human tumor cell line of interest (e.g., HT29 for colon cancer, A549 for lung cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment Administration
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (W2 x L) / 2.
-
Group Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Compound Preparation: For oral administration, formulate this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water). The formulation will depend on the physicochemical properties of the specific inhibitor.
-
Administration:
-
Control Group: Administer the vehicle alone according to the same schedule as the treatment group.
-
Treatment Group: Administer this compound at the desired dose (e.g., starting with a dose in the range of 20-80 mg/kg, administered daily by oral gavage). The exact dose and schedule should be determined in preliminary tolerability studies.
-
-
Monitoring: Continue to measure tumor volumes and body weights throughout the study. Monitor the animals for any signs of toxicity.
3. Efficacy Evaluation and Endpoint Analysis
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or after a fixed duration of treatment.
-
Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors. Measure the final tumor weight.
-
Tumor Growth Inhibition (TGI): Calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor samples at various time points after the last dose to assess the inhibition of VEGFR2 phosphorylation by Western blot or immunohistochemistry (IHC).
-
Analyze microvessel density in tumor sections by staining for endothelial cell markers such as CD31.
-
4. Statistical Analysis
-
Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods, such as a Student's t-test or ANOVA. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in mouse xenograft models. By leveraging the information from well-studied VEGFR2 inhibitors, researchers can design and execute robust in vivo efficacy studies. It is imperative to conduct initial dose-finding and toxicity experiments to establish a safe and effective dose range for this compound before proceeding with large-scale efficacy studies.
References
Preparing VEGFR2-IN-7 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution for the vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor, VEGFR2-IN-7. Adherence to this protocol is critical for ensuring the stability, and activity of the compound for reliable and reproducible results in cell-based assays. This guide also includes a summary of the compound's relevant chemical properties and a diagram of the VEGFR2 signaling pathway to provide a contextual framework for its mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor of VEGFR2, a key mediator of angiogenesis, the formation of new blood vessels.[1][2] By targeting the ATP-binding site of the VEGFR2 tyrosine kinase domain, this compound blocks the phosphorylation events that are essential for receptor activation, thereby inhibiting downstream signaling pathways.[3] These pathways are crucial for endothelial cell proliferation, migration, and survival.[4][5][6] Consequently, this compound is a valuable tool for studying angiogenesis and for the development of anti-cancer therapeutics that target tumor vascularization.[1][7]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H17NO3 | [3] |
| Molecular Weight | 295.3 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility in DMSO | 200 mg/mL (677.21 mM) | [7] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [7][8][9] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Pre-handling Preparation: Before opening, centrifuge the vial of this compound powder at 1000 x g for 3 minutes to ensure all the powder is at the bottom of the vial.[8]
-
Calculating the required amount of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:
Volume (µL) = (Weight of compound (mg) / Molecular Weight ( g/mol )) * 100,000
For example, to prepare a 10 mM stock from 1 mg of this compound: Volume (µL) = (1 mg / 295.3 g/mol ) * 100,000 = 338.6 µL
-
Dissolving the compound:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8][9]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
-
Working Solution Preparation:
For cell culture experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. To minimize DMSO toxicity to cells, the final concentration of DMSO in the culture medium should ideally be less than 0.1%.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
VEGFR2 Signaling Pathway
This diagram provides a simplified overview of the VEGFR2 signaling pathway, which is inhibited by this compound. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[4][6][11]
Caption: Simplified VEGFR2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-8608877) [evitachem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for Small Molecule VEGFR2 Inhibitors in Animal Studies
A Note on VEGFR2-IN-7: As of the current date, publicly available literature does not contain specific in vivo administration protocols or quantitative efficacy data for the compound designated as this compound. The information available is primarily related to its computational design and in silico analysis[1]. Therefore, the following application notes and protocols are generalized for small molecule VEGFR2 inhibitors and are based on preclinical studies of other compounds in this class. These protocols should serve as a starting point for researchers, and specific parameters for novel compounds like this compound must be determined empirically.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones[2]. In pathological conditions such as cancer, VEGFR2 signaling is often upregulated, promoting tumor growth and metastasis by supplying the tumor with necessary nutrients and oxygen[2][3]. Small molecule inhibitors that target the ATP-binding site of the VEGFR2 tyrosine kinase domain are a major class of anti-angiogenic therapies[4]. These inhibitors compete with ATP, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival[4]. This document provides an overview of the mechanism of action, summarizes in vivo data for representative small molecule VEGFR2 inhibitors, and offers generalized protocols for their administration in animal models.
Mechanism of Action of Small Molecule VEGFR2 Inhibitors
VEGF-A, the primary ligand for VEGFR2, binds to the extracellular domain of the receptor, inducing receptor dimerization[3]. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues[3]. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that promote angiogenesis[3]. Small molecule VEGFR2 inhibitors typically act as competitive inhibitors at the intracellular ATP-binding pocket of the kinase domain[4]. By occupying this site, they prevent the binding of ATP and subsequent receptor autophosphorylation, effectively blocking the initiation of downstream signaling[4].
References
- 1. Buy this compound (EVT-8608877) [evitachem.com]
- 2. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothelial Cell Migration Assay with VEGFR2-IN-7
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction to Endothelial Cell Migration
Endothelial cell migration is a fundamental process in the formation of new blood vessels from pre-existing ones, a process known as angiogenesis.[1][2][3] This intricate process is vital for embryonic development, wound healing, and tissue regeneration.[1][2][3] However, pathological angiogenesis is a hallmark of several diseases, including cancer, where it facilitates tumor growth and metastasis by supplying nutrients and oxygen.[3] The migration of endothelial cells is a crucial step in angiogenesis, involving the directed movement of these cells in response to chemical signals.[1][2]
The Role of VEGFR2 in Endothelial Cell Migration
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain-containing Receptor (KDR), is a key regulator of angiogenesis.[3] It is a receptor tyrosine kinase primarily expressed on vascular endothelial cells.[3][4] The binding of its ligand, Vascular Endothelial Growth Factor-A (VEGF-A), induces the dimerization and autophosphorylation of VEGFR-2.[1][2] This activation triggers a cascade of downstream signaling pathways that are essential for endothelial cell proliferation, survival, and, critically, migration.[1][2][5][6]
Key signaling pathways downstream of VEGFR-2 that regulate endothelial cell migration include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and migration.[1][2]
-
PLCγ/PKC/ERK Pathway: Activation of this pathway contributes to cell proliferation and migration.[7]
-
FAK/Paxillin Pathway: Focal Adhesion Kinase (FAK) and paxillin are involved in the assembly of focal adhesions, which are critical for cell motility.[1][8]
Specific tyrosine residues on the intracellular domain of VEGFR-2, such as Y1175 and Y1214, act as docking sites for adaptor proteins that initiate these signaling cascades.[1][2][5]
Mechanism of Action of VEGFR2-IN-7
This compound is a potent and selective inhibitor of VEGFR2 kinase activity. By binding to the ATP-binding site of the VEGFR2 kinase domain, it prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of VEGFR2 signaling effectively inhibits VEGF-induced endothelial cell proliferation, survival, and migration, making it a valuable tool for studying angiogenesis and a potential therapeutic agent for diseases driven by pathological angiogenesis.
II. Experimental Protocols
Two common and robust in vitro methods to assess endothelial cell migration are the Transwell (or Boyden Chamber) Assay and the Wound Healing (or Scratch) Assay.[9][10][11]
A. Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of endothelial cells to a chemoattractant, such as VEGF, across a porous membrane.[10][11][12]
1. Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A165
-
This compound
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Fibronectin
-
Calcein AM
-
24-well plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence plate reader
2. Experimental Workflow
Caption: Workflow for the Transwell Migration Assay.
3. Detailed Protocol
-
Preparation of Transwell Inserts:
-
Coat the underside of the Transwell inserts with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.
-
Wash the inserts once with PBS.
-
-
Cell Culture and Starvation:
-
Culture HUVECs in complete endothelial cell growth medium until they reach 80-90% confluency.
-
Serum-starve the HUVECs in EBM containing 0.5% FBS for 4-6 hours prior to the assay.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of EBM with 0.5% FBS.
-
Add recombinant human VEGF (e.g., 20 ng/mL) as the chemoattractant to the designated wells.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells containing VEGF.
-
Detach the serum-starved HUVECs with trypsin-EDTA, neutralize, and resuspend them in EBM with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 2 µg/mL Calcein AM.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence of the migrated, stained cells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
B. Wound Healing (Scratch) Assay
This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a mechanically created "wound".[9][13][14]
1. Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human VEGF-A165
-
6-well or 12-well plates
-
200 µL pipette tips
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
2. Experimental Workflow
Caption: Workflow for the Wound Healing (Scratch) Assay.
3. Detailed Protocol
-
Cell Seeding:
-
Seed HUVECs in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well for a 6-well plate).[15]
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Creating the Wound:
-
Treatment:
-
Replace the PBS with low-serum medium (e.g., EBM with 1% FBS) containing VEGF (e.g., 20 ng/mL) and the desired concentrations of this compound or vehicle control (DMSO).
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Mark the location of the images to ensure the same field is captured at later time points.
-
Incubate the plate at 37°C, 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 8, 16, and 24 hours).
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
-
III. Data Presentation
The following tables represent expected data from the described assays, demonstrating the inhibitory effect of this compound on VEGF-induced endothelial cell migration.
Table 1: Effect of this compound on HUVEC Migration in Transwell Assay
| Treatment Group | This compound Conc. (nM) | Relative Fluorescence Units (RFU) | % Inhibition of Migration |
| Negative Control (No VEGF) | 0 | 150 ± 25 | N/A |
| Positive Control (VEGF) | 0 | 850 ± 75 | 0% |
| VEGF + this compound | 1 | 675 ± 60 | 25% |
| VEGF + this compound | 10 | 420 ± 45 | 61% |
| VEGF + this compound | 100 | 210 ± 30 | 91% |
Table 2: Effect of this compound on HUVEC Migration in Wound Healing Assay
| Treatment Group | This compound Conc. (nM) | % Wound Closure at 16h | % Inhibition of Migration |
| Negative Control (No VEGF) | 0 | 15% ± 3% | N/A |
| Positive Control (VEGF) | 0 | 75% ± 8% | 0% |
| VEGF + this compound | 1 | 55% ± 6% | 33% |
| VEGF + this compound | 10 | 30% ± 5% | 75% |
| VEGF + this compound | 100 | 18% ± 4% | 95% |
IV. Signaling Pathway Diagram
Caption: VEGFR2 Signaling Pathway in Endothelial Cell Migration.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelial Cell Wound Healing Assay [bio-protocol.org]
Application Notes and Protocols for Tube Formation Assay Using VEGFR2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a primary regulator of angiogenesis. Consequently, inhibitors of VEGFR-2 are of significant interest in the development of anti-cancer therapeutics. VEGFR2-IN-7 is a potent and selective inhibitor of VEGFR-2 kinase activity. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.
These application notes provide a detailed protocol for utilizing this compound in a tube formation assay to quantitatively assess its anti-angiogenic effects.
Principle of the Tube Formation Assay
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (BME) matrix, like Matrigel®, will differentiate and organize to form a network of capillary-like tubes. This process mimics the later stages of angiogenesis. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of branch points, and enclosed "mesh" area, serves as an indicator of angiogenic activity. Anti-angiogenic compounds, such as this compound, will inhibit this process, leading to a quantifiable reduction in tube formation.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
This compound (prepare stock solution in DMSO)
-
VEGF-A (recombinant human)
-
Calcein AM (for fluorescent visualization)
-
96-well tissue culture plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Cell Culture
-
Culture HUVECs in EGM-2 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For the tube formation assay, use HUVECs between passages 3 and 6 for optimal results.
Tube Formation Assay Protocol
-
Preparation of BME Plates:
-
Thaw the BME solution on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of a pre-chilled 96-well plate.
-
Ensure the entire bottom of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs using Trypsin-EDTA and neutralize with media containing FBS.
-
Centrifuge the cells and resuspend the pellet in serum-free EGM-2 medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in serum-free EGM-2. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
In the treatment groups, pre-incubate the HUVEC suspension with the respective concentrations of this compound for 30 minutes at 37°C.
-
For positive control wells (stimulated angiogenesis), add VEGF-A to the cell suspension at a final concentration of 20-50 ng/mL.
-
For negative control wells (basal tube formation), use the cell suspension without any treatment.
-
Carefully add 100 µL of the cell suspension (containing 2 x 10^4 cells) to each well of the BME-coated plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time may vary depending on the cell batch and should be determined empirically by observing tube formation in the positive control wells.
-
For visualization, you can use phase-contrast microscopy or fluorescent staining with Calcein AM.
-
For Calcein AM staining:
-
Carefully remove the medium from the wells.
-
Wash gently with 100 µL of PBS.
-
Add 100 µL of 2 µM Calcein AM solution in PBS to each well.
-
Incubate for 30 minutes at 37°C.
-
Acquire images using a fluorescence microscope.
-
-
-
Data Acquisition and Analysis:
-
Capture images from at least three different fields of view per well.
-
Quantify the tube formation using image analysis software. Key parameters to measure include:
-
Total Tube Length: The sum of the lengths of all tubes in the network.
-
Number of Branch Points (Nodes): The number of points where three or more tubes intersect.
-
Number of Meshes: The number of enclosed areas within the tube network.
-
-
Calculate the percentage of inhibition for each concentration of this compound relative to the VEGF-A stimulated control.
-
Plot the dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of tube formation).
-
Data Presentation
Quantitative Analysis of this compound on Tube Formation
| Treatment Group | Concentration | Total Tube Length (µm, Mean ± SD) | Number of Branch Points (Mean ± SD) | Number of Meshes (Mean ± SD) | % Inhibition of Tube Formation |
| Negative Control | - | Data | Data | Data | N/A |
| VEGF-A Control | 20 ng/mL | Data | Data | Data | 0% |
| This compound | 1 nM | Data | Data | Data | Data |
| This compound | 10 nM | Data | Data | Data | Data |
| This compound | 100 nM | Data | Data | Data | Data |
| This compound | 1 µM | Data | Data | Data | Data |
| This compound | 10 µM | Data | Data | Data | Data |
Note: This table is a template. The actual data needs to be generated from experimental results.
Mandatory Visualizations
Experimental Workflow for Tube Formation Assay
Caption: Workflow of the tube formation assay.
VEGFR2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR2 signaling and its inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| No tube formation in positive control | - Poor cell health- BME did not solidify properly- Incorrect cell seeding density- Inactive VEGF-A | - Use cells at a low passage number- Ensure BME is kept on ice and plate is pre-chilled- Optimize cell seeding density- Use a fresh aliquot of VEGF-A |
| Cells form a monolayer instead of tubes | - Cell seeding density is too high | - Reduce the number of cells seeded per well |
| High variability between replicate wells | - Uneven coating of BME- Pipetting errors | - Ensure even distribution of BME- Be careful and consistent with pipetting |
| This compound shows no inhibitory effect | - Incorrect concentration- Inactive compound | - Verify stock solution concentration- Use a fresh aliquot of the inhibitor |
Conclusion
The tube formation assay is a robust and reproducible method for evaluating the anti-angiogenic properties of compounds like this compound. By following this detailed protocol, researchers can obtain quantitative data on the inhibition of endothelial cell tube formation, providing valuable insights into the compound's potential as an anti-angiogenic therapeutic agent. Careful optimization of cell number, incubation time, and inhibitor concentrations will ensure reliable and meaningful results.
Application Notes and Protocols for Measuring VEGFR2-IN-7 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, the upregulation of VEGFR2 signaling is a critical step for tumor growth and metastasis, as it facilitates the supply of nutrients and oxygen to the tumor microenvironment.[3] Consequently, VEGFR2 has emerged as a significant target for anti-cancer therapies. VEGFR2-IN-7 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR2 tyrosine kinase domain, thereby inhibiting its downstream signaling pathways. These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in evaluating its therapeutic potential.
Mechanism of Action of VEGFR2 Inhibitors
VEGF binding to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[5][6] VEGFR2 inhibitors like this compound act by competitively binding to the ATP-binding pocket of the kinase domain, which prevents receptor autophosphorylation and subsequently blocks the downstream signaling cascades that promote angiogenesis.
Data Presentation: IC50 Values of VEGFR2 Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVEC) | 2 | |
| Sorafenib | HUVEC | 90 | |
| Cabozantinib | HUVEC | 0.035 | |
| Vandetanib | HUVEC | 40 | |
| Axitinib | HUVEC | 0.1 | N/A |
| Lenvatinib | HUVEC | 4 | N/A |
Note: The IC50 values presented above are for comparative purposes only. The actual IC50 of this compound will need to be determined experimentally in the cancer cell lines of interest.
Experimental Protocols
Cell Viability Assay to Determine IC50 (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of this compound on cancer cells and to calculate its IC50 value. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HUVEC, MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 0.01 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability and can be determined using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Western Blot Analysis of VEGFR2 Phosphorylation
To confirm that this compound inhibits its intended target, a Western blot analysis can be performed to assess the phosphorylation status of VEGFR2 in response to the inhibitor.
Materials:
-
Cancer cell lines
-
VEGF-A (recombinant human)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VEGFR2 (Tyr1175)
-
Rabbit anti-total VEGFR2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-VEGFR2 or anti-total VEGFR2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: VEGFR2 Signaling Pathway.
Caption: IC50 Determination Workflow.
Caption: Experimental Logic Diagram.
References
- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
Application Note: Surface Plasmon Resonance for VEGFR2-IN-7 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis, is a critical target in cancer therapy.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain are a promising class of anti-angiogenic agents.[2] Understanding the binding kinetics of these inhibitors is paramount for optimizing their efficacy and guiding drug development. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions, providing quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).[3] This application note provides a detailed protocol for utilizing SPR to characterize the binding kinetics of a small molecule inhibitor, VEGFR2-IN-7, to the VEGFR2 kinase domain.
Principle of Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, one interacting partner (the ligand, e.g., VEGFR2) is immobilized on the sensor surface, and the other partner (the analyte, e.g., this compound) is flowed across the surface.[4][5] The binding of the analyte to the ligand causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a sensorgram (response units vs. time), from which kinetic parameters can be derived.[5]
Quantitative Data Summary
The following table is a template for summarizing the kinetic and affinity data obtained from the SPR analysis of this compound binding to VEGFR2. Researchers should populate this table with their experimental results.
| Analyte (this compound) Concentration | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| Conc. 1 | User Data | User Data | User Data |
| Conc. 2 | User Data | User Data | User Data |
| Conc. 3 | User Data | User Data | User Data |
| Conc. 4 | User Data | User Data | User Data |
| Conc. 5 | User Data | User Data | User Data |
| Global Fit | User Data | User Data | User Data |
Experimental Protocols
This section provides a detailed methodology for the SPR-based analysis of this compound binding kinetics.
Materials and Reagents
-
Recombinant human VEGFR2 kinase domain (ligand)
-
This compound (analyte)
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chips (e.g., CM5, streptavidin-coated)
-
Amine coupling kit (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20 and 1% DMSO)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
Experimental Workflow Diagram
Caption: Experimental workflow for SPR analysis.
Detailed Protocol
1. Ligand Immobilization (Amine Coupling)
-
Surface Preparation: Pre-condition the sensor chip with a series of injections of regeneration solution and running buffer to obtain a stable baseline.
-
Surface Activation: Inject a 1:1 mixture of NHS and EDC over the desired flow cell to activate the carboxymethylated dextran surface.[6]
-
Ligand Immobilization: Inject the VEGFR2 kinase domain, diluted in immobilization buffer to a concentration of 10-50 µg/mL, over the activated surface. The target immobilization level should be between 2000-5000 RU for small molecule analysis.[6]
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.[6]
-
Reference Surface: Prepare a reference flow cell by performing the activation and deactivation steps without injecting the ligand. This will be used for background subtraction.
2. Analyte Injection and Kinetic Analysis
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range for small molecule inhibitors is 0.1 to 100 times the expected KD. If the KD is unknown, a broad range from low nanomolar to high micromolar should be tested.
-
Binding Assay:
-
Inject the lowest concentration of this compound over both the ligand and reference flow cells for a defined period (e.g., 60-180 seconds) to monitor the association phase.
-
Switch to running buffer flow to monitor the dissociation phase for a defined period (e.g., 120-600 seconds).[7]
-
Inject the regeneration solution to remove any remaining bound analyte and return the surface to baseline.
-
Repeat the injection cycle for each concentration of this compound, typically in ascending order. Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Subtract the average of the blank injections from the analyte injections to correct for any systematic drift.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
VEGFR2 Signaling Pathway
VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[8] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[8] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR2 signaling pathway.
Conclusion
Surface Plasmon Resonance provides a robust and efficient method for the detailed kinetic characterization of small molecule inhibitors binding to kinase targets like VEGFR2. The protocols and information provided in this application note offer a comprehensive guide for researchers to obtain high-quality kinetic data for inhibitors such as this compound, which is essential for the development of effective anti-angiogenic therapies.
References
- 1. Characterization of receptor binding kinetics for vascular endothelial growth factor-A using SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dhvi.duke.edu [dhvi.duke.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
Application Notes and Protocols for High-Throughput Screening of VEGFR2-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VEGFR2-IN-7, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in high-throughput screening (HTS) campaigns. This document outlines the mechanism of action, provides detailed experimental protocols for both biochemical and cell-based assays, and offers guidance on data analysis and interpretation.
Introduction to this compound
This compound is a small molecule inhibitor targeting the kinase activity of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR2 signaling pathway is a hallmark of several cancers and other diseases characterized by excessive angiogenesis. By inhibiting VEGFR2, this compound can block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis. High-throughput screening provides an efficient platform to identify and characterize novel inhibitors like this compound.
VEGFR2 Signaling Pathway
VEGF-A binding to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2] This activation initiates multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][4] Understanding this intricate network is essential for designing effective screening assays.
High-Throughput Screening Assays for this compound
A variety of HTS-compatible assays can be employed to screen for and characterize the inhibitory activity of this compound. The choice of assay depends on the specific research goals, available instrumentation, and desired throughput. Below are protocols for commonly used biochemical and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of the isolated VEGFR2 kinase domain and its inhibition by this compound. These assays are highly reproducible and suitable for large-scale screening.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
Protocol:
-
Prepare Reagents:
-
Recombinant human VEGFR2 kinase.
-
VEGFR2 substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP at a concentration near the Km for VEGFR2.
-
This compound serially diluted in an appropriate solvent (e.g., DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Kinase Reaction (5 µL volume):
-
In a 384-well plate, add 2.5 µL of 2x VEGFR2 kinase/substrate mix.
-
Add 2.5 µL of 2x ATP/VEGFR2-IN-7 mix.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| DMSO (Control) | - | 500,000 | 0 |
| This compound | 0.01 | 450,000 | 10 |
| 0.1 | 350,000 | 30 | |
| 1 | 200,000 | 60 | |
| 10 | 50,000 | 90 | |
| Staurosporine (Positive Control) | 1 | 25,000 | 95 |
IC50 Calculation: Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.
Experimental Workflow:
Protocol:
-
Prepare Reagents:
-
Recombinant human VEGFR2 kinase.
-
Fluorescein-labeled VEGFR2 substrate.
-
ATP at the Km concentration for VEGFR2.
-
This compound serially diluted in DMSO.
-
LanthaScreen™ Tb-anti-pTyr Antibody.
-
TR-FRET Dilution Buffer.
-
-
Kinase Reaction (10 µL volume):
-
In a 384-well plate, add 5 µL of 2x VEGFR2 kinase.
-
Add 2.5 µL of 4x this compound.
-
Add 2.5 µL of 4x substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of 2x Tb-labeled antibody/EDTA solution.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Presentation:
| Compound | Concentration (µM) | TR-FRET Ratio (520/495 nm) | % Inhibition |
| DMSO (Control) | - | 2.5 | 0 |
| This compound | 0.01 | 2.2 | 12 |
| 0.1 | 1.5 | 40 | |
| 1 | 0.8 | 68 | |
| 10 | 0.3 | 88 | |
| Sunitinib (Positive Control) | 1 | 0.2 | 92 |
Cell-Based Assays
Cell-based assays measure the inhibition of VEGFR2 activity within a cellular context, providing more physiologically relevant data.
This assay quantifies the level of phosphorylated VEGFR2 in cells upon stimulation with VEGF-A.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and grow to confluency.
-
Serum-starve the cells for 4-6 hours.
-
-
Treatment:
-
Pre-incubate cells with serially diluted this compound for 1 hour.
-
Stimulate with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
-
Lysis and ELISA:
-
Wash cells with cold PBS and lyse with a suitable lysis buffer.
-
Perform a sandwich ELISA using a capture antibody for total VEGFR2 and a detection antibody for phosphorylated VEGFR2 (pY1175).
-
Add a substrate and measure the absorbance.
-
Data Presentation:
| Compound | Concentration (µM) | Absorbance (450 nm) | % Inhibition |
| Unstimulated | - | 0.1 | 100 |
| VEGF-A + DMSO | - | 1.0 | 0 |
| This compound | 0.1 | 0.8 | 22 |
| 1 | 0.4 | 67 | |
| 10 | 0.15 | 94 | |
| Axitinib (Positive Control) | 1 | 0.12 | 98 |
Data Analysis and Quality Control
For reliable HTS data, it is crucial to perform rigorous quality control and data analysis.
Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls.
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
Where:
-
µ_p and σ_p are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
µ_n and σ_n are the mean and standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).
Interpretation:
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it exerts 50% of its maximal effect. It is a standard measure of inhibitor potency. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Summary of Expected Quantitative Data for this compound
The following table summarizes the expected performance of this compound in the described HTS assays. These are representative values and may vary depending on the specific experimental conditions.
| Assay Type | Key Parameter | Expected Value for this compound |
| Biochemical Assays | ||
| ADP-Glo™ | IC50 | 0.1 - 1 µM |
| LanthaScreen™ | IC50 | 0.1 - 1 µM |
| Cell-Based Assay | ||
| VEGFR2 Phosphorylation ELISA | IC50 | 0.5 - 5 µM |
| Assay Quality | ||
| All Assays | Z'-Factor | > 0.6 |
Conclusion
These application notes provide a framework for the successful implementation of high-throughput screening for inhibitors of VEGFR2 using this compound as a reference compound. The detailed protocols for biochemical and cell-based assays, along with guidelines for data analysis, will enable researchers to efficiently identify and characterize novel modulators of the VEGFR2 signaling pathway for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantifying the relationship between inhibition of VEGF receptor 2, drug‐induced blood pressure elevation and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors by Ligand-based Virtual High Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR2-IN-7 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Dysregulation of VEGFR2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth and metastasis by promoting the vascularization of tumors.[2][3] VEGFR2-IN-7 is a potent and selective small molecule inhibitor of VEGFR2 kinase activity. These application notes provide a comprehensive guide to the essential experimental controls and detailed protocols for key assays to robustly evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action of VEGFR2 Inhibitors
VEGFR2 is a receptor tyrosine kinase (RTK).[1] Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[5][6][7] VEGFR2 inhibitors, like this compound, are typically small molecules that competitively bind to the ATP-binding site in the kinase domain of VEGFR2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.
Experimental Controls: The Foundation of Robust Studies
The inclusion of appropriate controls is paramount to ensure the validity and reproducibility of experimental findings. For studies involving this compound, a multi-tiered control strategy is recommended.
In Vitro Experimental Controls
| Control Type | Purpose | Examples |
| Negative Control | To determine the baseline response in the absence of the experimental treatment. | Vehicle Control: The solvent used to dissolve this compound (e.g., Dimethyl Sulfoxide - DMSO) administered at the same final concentration as in the treated samples.[2] |
| Positive Control | To confirm that the experimental system is responsive to known stimuli or inhibitors. | VEGF-A: To induce VEGFR2 phosphorylation and downstream signaling, as well as pro-angiogenic cellular responses.[8] Known VEGFR2 Inhibitor: A well-characterized VEGFR2 inhibitor (e.g., Sorafenib, Axitinib) to serve as a reference for inhibitory activity. |
| Untreated Control | To observe the normal physiological state of the cells or system without any intervention. | Cells cultured in standard growth medium without any treatment. |
| Cell Line Control | To ensure that the observed effects are specific to the intended target. | A cell line that does not express VEGFR2 or expresses a mutant, inactive form of the receptor. |
In Vivo Experimental Controls
| Control Type | Purpose | Examples |
| Negative Control | To account for any effects of the delivery vehicle on the animal model. | Vehicle-treated Group: Animals administered the same vehicle used to deliver this compound, following the same dosing schedule.[9] |
| Positive Control | To validate the animal model and provide a benchmark for the efficacy of the test compound. | Standard-of-Care Treatment: A clinically approved anti-angiogenic drug (e.g., Bevacizumab, Sunitinib) to compare the efficacy of this compound. |
| Sham Control | In surgical models, to control for the effects of the surgical procedure itself. | Animals undergoing the same surgical procedure but without the induction of the disease state (e.g., tumor implantation). |
Key Experimental Protocols
In Vitro VEGFR2 Phosphorylation Assay (Western Blot)
This assay directly assesses the inhibitory effect of this compound on VEGFR2 activation.
Protocol:
-
Cell Culture and Starvation:
-
Plate human umbilical vein endothelial cells (HUVECs) or other VEGFR2-expressing cells and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.[10]
-
-
Inhibitor and Stimulant Treatment:
-
Pre-treat the starved cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C. A non-stimulated control should also be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[8]
-
Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading. A loading control like β-actin or GAPDH should also be used.[12]
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
| Treatment | This compound Conc. (µM) | p-VEGFR2 (Tyr1175) Intensity (Arbitrary Units) | Total VEGFR2 Intensity (Arbitrary Units) | p-VEGFR2 / Total VEGFR2 Ratio |
| Untreated | 0 | |||
| Vehicle (DMSO) + VEGF | 0 | |||
| This compound + VEGF | 0.1 | |||
| This compound + VEGF | 1 | |||
| This compound + VEGF | 10 | |||
| Positive Control (Sorafenib) + VEGF | 10 |
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of endothelial cells.
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound, vehicle control, and a positive control inhibitor for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Presentation:
| Compound | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability | IC50 (µM) |
| Vehicle (DMSO) | 0 | 100 | - | |
| This compound | 0.01 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Positive Control (Sorafenib) | 10 |
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Protocol:
-
Plate Coating:
-
Cell Preparation and Seeding:
-
Harvest HUVECs and resuspend them in a serum-starved medium.
-
Pre-treat the cells with different concentrations of this compound, vehicle control, or a positive control for 30 minutes.
-
Seed the treated cells (1.5-3 x 10^4 cells per well) onto the solidified BME.[16]
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.[16]
-
Monitor the formation of tube-like structures using a light microscope at regular intervals.
-
Capture images of the tube networks.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Data Presentation:
| Treatment | Concentration (µM) | Total Tube Length (µm) | Number of Nodes | Number of Branches |
| Vehicle (DMSO) | 0 | |||
| VEGF (Positive Control) | 50 ng/mL | |||
| This compound + VEGF | 0.1 | |||
| This compound + VEGF | 1 | |||
| This compound + VEGF | 10 | |||
| Negative Control (Suramin) + VEGF | 10 |
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
Analyze the tumors for markers of angiogenesis (e.g., CD31 immunohistochemistry to assess microvessel density), proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
-
Data Presentation:
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight (g) | Microvessel Density (CD31+ vessels/field) |
| Vehicle Control | - | 0 | |||
| This compound | X mg/kg, daily | ||||
| Positive Control (Vandetanib) | Y mg/kg, daily |
Visualizations
Caption: VEGFR2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promocell.com [promocell.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. corning.com [corning.com]
- 18. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of In Vivo Studies with VEGFR2-IN-7: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the potent VEGFR2 inhibitor, VEGFR2-IN-7, in in vivo studies. Addressing the critical challenge of its limited aqueous solubility, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] Its chemical structure, [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol, contributes to its hydrophobic nature, resulting in poor solubility in aqueous solutions.[1] This low solubility can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability, inconsistent dosing, and precipitation at the injection site or in the gastrointestinal tract.
Q2: What are the initial steps to assess the solubility of this compound?
A2: A kinetic solubility assay is a rapid and effective initial step. This involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introducing it into an aqueous buffer to observe for precipitation. This high-throughput method helps in the early identification of solubility issues and guides the selection of appropriate formulation strategies.
Q3: What are some commonly used vehicles for solubilizing poorly soluble kinase inhibitors like this compound for oral gavage in mice?
A3: Several vehicles and excipients are commonly employed, often in combination, to improve the solubility and oral bioavailability of kinase inhibitors. These include:
-
Co-solvents: Polyethylene glycol 400 (PEG400), ethanol, and propylene glycol.
-
Surfactants: Polysorbate 80 (Tween 80) and Cremophor EL.
-
Suspending agents: Carboxymethylcellulose sodium (CMC-Na).
Formulations are often developed as solutions, suspensions, or self-nanoemulsifying drug delivery systems (SNEDDS). For example, a common formulation for the VEGFR2 inhibitor Sorafenib involves a mixture of Cremophor EL and ethanol.[2] Another approach for Sunitinib, also a kinase inhibitor, uses a suspension in a vehicle containing carboxymethylcellulose sodium, Tween-80, and benzyl alcohol.[3]
Q4: Are there any potential toxicities associated with the vehicles used for solubilization?
A4: Yes, some vehicles can have their own biological effects or toxicities, especially at higher concentrations. For instance, high concentrations of DMSO can cause local irritation and systemic toxicity.[4] Cremophor EL has been associated with hypersensitivity reactions. It is crucial to use the minimum effective concentration of any excipient and to include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and administering this compound formulations for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation preparation. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | - Increase the proportion of co-solvents (e.g., PEG400, ethanol) or surfactants (e.g., Tween 80, Cremophor EL).- Gently warm the vehicle while dissolving the compound (ensure the compound is stable at elevated temperatures).- Use sonication to aid dissolution.- Prepare a micronized suspension if a solution cannot be achieved at the desired concentration. |
| The formulation is too viscous for oral gavage. | High concentration of polymers (e.g., PEG400) or suspending agents (e.g., high molecular weight CMC). | - Reduce the concentration of the viscous component, if possible, without causing precipitation.- Gently warm the formulation to reduce viscosity just before administration.- Use a gavage needle with a larger gauge. |
| Compound precipitates out of solution after dilution with water or saline. | The aqueous environment shifts the equilibrium, causing the hydrophobic compound to come out of solution. | - This is a common issue with formulations rich in organic solvents. Prepare the final dilution immediately before administration.- Consider formulating as a stable nanoemulsion or a solid self-nanoemulsifying drug delivery system (S-SNEDDS) which can better tolerate aqueous dilution.[5] |
| Inconsistent results or high variability in animal studies. | - Inhomogeneous suspension leading to inaccurate dosing.- Poor bioavailability due to precipitation in the gastrointestinal tract. | - Ensure the suspension is uniformly mixed before each administration using a vortex mixer.- Include surfactants in the formulation to improve wetting and dissolution in the GI tract.- Evaluate different dosing vehicles to find one that provides more consistent absorption. |
| Signs of distress in animals after oral gavage (e.g., coughing, difficulty breathing). | - Accidental administration into the trachea.- Esophageal or stomach injury from the gavage needle. | - Ensure proper restraint and technique during oral gavage. The gavage needle should be inserted gently and without resistance.[6][7][8]- Use flexible plastic feeding tubes instead of rigid metal needles to minimize the risk of injury.[8]- Do not exceed the recommended maximum dosing volume for the size of the animal.[6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay of this compound
Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering at a specific wavelength (e.g., 650 nm). An increase in nephelometry units indicates precipitation.
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the λmax of this compound. The concentration can be determined from a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation.
Protocol 2: Preparation of an Example Formulation of a VEGFR2 Inhibitor (Sorafenib) for Oral Gavage
Objective: To provide a detailed, representative protocol for preparing a formulation of a poorly soluble VEGFR2 inhibitor for in vivo oral administration in mice. This protocol, developed for Sorafenib, can serve as a starting point for this compound.[2]
Materials:
-
Sorafenib powder
-
Cremophor EL
-
Ethanol (95% or absolute)
-
Sterile water
-
Heated magnetic stir plate or water bath
-
Vortex mixer
-
Sterile tubes for aliquots
Procedure:
-
Prepare the Stock Vehicle: Prepare a 1:1 (v/v) mixture of Cremophor EL and 75% Ethanol. To make the 75% ethanol, dilute 95% or absolute ethanol with sterile water.
-
Dissolving the Compound:
-
Gently heat the Cremophor EL to 60°C to reduce its viscosity.
-
Weigh the desired amount of Sorafenib. For a 40 mg/mL stock solution, weigh 100 mg of Sorafenib.
-
Add the appropriate volume of the pre-warmed 1:1 Cremophor EL/Ethanol mixture (in this case, 2.5 mL).
-
Heat the mixture to 60°C while vortexing at high speed. Continue this process until the Sorafenib is completely dissolved, which may take up to 15 minutes.
-
-
Storage of Stock Solution: Aliquot the stock solution into sterile tubes and store at -80°C for long-term use.
-
Preparation of Dosing Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution 1:4 with sterile water to achieve the final desired concentration (in this example, 10 mg/mL).
-
Important: Use the diluted solution immediately, as precipitation may occur within a few hours.[2]
-
-
Administration: Administer the final formulation to mice via oral gavage at the desired dosage. For a 25g mouse, a 100 µL volume of a 10 mg/mL solution would deliver a dose of 40 mg/kg.
Note: This is an example protocol and may require optimization for this compound. It is recommended to perform formulation stability and solubility tests for this compound in this vehicle before in vivo use.
Quantitative Data Summary
The following tables provide representative solubility data and formulation examples for other well-known VEGFR2 inhibitors. This information can be used as a guide for developing a formulation for this compound.
Table 1: Solubility of Common VEGFR2 Inhibitors in Different Solvents
| Compound | Solvent | Solubility | Reference |
| Axitinib | DMSO | 77 mg/mL | [9] |
| Axitinib | Water | Insoluble | [9] |
| Sunitinib Malate | DMSO | ~13.3 mg/mL (25 mM) | [10] |
| Sunitinib Malate | Aqueous Media (pH 1.2-6.8) | >25 mg/mL | [11] |
| Regorafenib | Water | Practically Insoluble | [12] |
Table 2: Example In Vivo Formulations for Oral Administration of VEGFR2 Inhibitors
| Compound | Vehicle Composition | Final Concentration | Animal Model | Reference |
| Sorafenib | 12.5% Cremophor EL, 12.5% Ethanol, 75% Water | 10 mg/mL | Mouse | [2] |
| Sunitinib | 0.5% CMC-Na, 1.8% NaCl, 0.4% Tween-80, 0.9% Benzyl alcohol in water (pH 6.0) | Suspension | Mouse | [3] |
| Axitinib | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | - | [13] |
| Regorafenib | Cremophor EL / 95% Ethanol (1:1), diluted with water | Not specified | Mouse | [14] |
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling cascade upon VEGF-A binding.
Experimental Workflow for In Vivo Formulation Development
References
- 1. Buy this compound (EVT-8608877) [evitachem.com]
- 2. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 3. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a sorafenib-loaded solid self-nanoemulsifying drug delivery system: Formulation optimization and characterization of enhanced properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. instechlabs.com [instechlabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sunitinib malate | VEGFR | Tocris Bioscience [tocris.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Axitinib | AG-013736 | targeted tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming VEGFR2-IN-7 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VEGFR2-IN-7, focusing on strategies to mitigate and understand its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase domain. By competitively binding to this site, it blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for angiogenesis, such as endothelial cell proliferation, migration, and survival.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: While specific broad-panel kinase screening data for this compound is not extensively published, like many kinase inhibitors, it has the potential to interact with other kinases that share structural similarities in the ATP-binding pocket. Researchers should be aware of potential off-target effects on other receptor tyrosine kinases. It is crucial to perform comprehensive selectivity profiling to identify specific off-target interactions in the context of your experimental system.
Q3: How can I differentiate between on-target (VEGFR2-mediated) and off-target effects in my experiments?
A3: To distinguish between on-target and off-target effects, several experimental controls are recommended. These include using a structurally distinct VEGFR2 inhibitor to see if the same phenotype is observed, employing siRNA or shRNA to specifically knock down VEGFR2 and assess if the inhibitor's effect is recapitulated, and performing rescue experiments by introducing a mutated, inhibitor-resistant form of VEGFR2.
Q4: What is a suitable starting concentration for this compound in cell-based assays?
A4: A suitable starting concentration for this compound in cell-based assays should be determined by generating a dose-response curve. Based on available data for similar compounds, a starting range of 10 nM to 1 µM is often used. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
Q5: How should I prepare and store this compound?
A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Phenotypic Results
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a kinase selectivity screen to identify other kinases inhibited by this compound at the concentration used. Use a structurally unrelated VEGFR2 inhibitor to confirm the phenotype. |
| Cell line-specific responses | Test the inhibitor on a different cell line known to be responsive to VEGFR2 inhibition. |
| Compound degradation | Prepare fresh stock solutions of this compound. Verify the integrity of the compound using analytical methods if possible. |
| Incorrect dosage | Perform a dose-response experiment to ensure you are using an appropriate concentration. |
Issue 2: Lack of Inhibitory Effect on Angiogenesis
| Possible Cause | Troubleshooting Step |
| Low inhibitor concentration | Increase the concentration of this compound after confirming it is not cytotoxic at higher doses. |
| Cellular resistance | Investigate the expression levels of VEGFR2 in your cell line. Some cell lines may have low expression or mutations rendering them insensitive. |
| Alternative signaling pathways | Investigate if other pro-angiogenic pathways are compensating for VEGFR2 inhibition in your model system. |
| Experimental setup | Ensure proper controls are included, such as a positive control (e.g., a known VEGFR2 inhibitor like Sunitinib) and a vehicle control (DMSO). |
Issue 3: High Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| Excessive concentration | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Off-target toxicity | Investigate if the toxicity is due to inhibition of essential kinases other than VEGFR2. |
Quantitative Data
Table 1: Inhibitory Activity of this compound and Reference Compounds
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 2) | VEGFR2 | Data not available in provided search results | Kinase Assay | Sridhar J, et al. 2005 |
| Sunitinib | VEGFR2 | 80 | Cell-free | [2] |
| Sorafenib | VEGFR2 | 90 | Cell-free | |
| Axitinib | VEGFR2 | 0.2 | Cell-free | [3] |
| Pazopanib | VEGFR2 | 30 | Cell-free | [2] |
Note: Specific IC50 values for this compound were not found in the provided search results. Researchers should consult the primary literature or perform their own kinase assays to determine the precise potency.
Experimental Protocols
In Vitro VEGFR2 Kinase Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the VEGFR2 kinase, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
HUVEC Tube Formation Assay
This protocol assesses the effect of this compound on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane extract
-
This compound
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[4]
-
Harvest HUVECs and resuspend them in a medium containing the desired concentration of this compound or vehicle control.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-18 hours.[4]
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Visualizations
Caption: VEGFR2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow to characterize this compound and investigate off-target effects.
References
Technical Support Center: Optimizing VEGFR2-IN-7 Concentration for Cell Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of VEGFR2-IN-7 in cell-based assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to help you optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By binding to the receptor, it competitively inhibits the binding of its natural ligand, VEGF. This action blocks the autophosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways that are crucial for angiogenesis, cell proliferation, migration, and survival.[1]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a crystalline solid. For cell culture experiments, it is recommended to dissolve the compound in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability.[2] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as it should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is active in my cell line?
A4: The most direct way to confirm the activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of VEGFR2. Pre-treat your cells with varying concentrations of this compound, then stimulate them with VEGF-A. A successful inhibition will show a dose-dependent decrease in phosphorylated VEGFR2 (p-VEGFR2) levels. You can also assess the phosphorylation of downstream signaling proteins like Akt and ERK.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or migration. | 1. The concentration of this compound is too low.2. The cell line does not express sufficient levels of VEGFR2.3. The incubation time is too short.4. The compound has degraded. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).2. Confirm VEGFR2 expression in your cell line via Western blot, flow cytometry, or qPCR.3. Extend the incubation time (e.g., from 24h to 48h or 72h).4. Use a fresh stock of the inhibitor and ensure proper storage conditions. |
| High level of cell death observed, even at low concentrations. | 1. The compound exhibits off-target toxicity in your specific cell line.2. The final DMSO concentration is too high. | 1. Perform a cytotoxicity assay (e.g., LDH assay) to distinguish between targeted anti-proliferative effects and general toxicity.2. Ensure the final DMSO concentration in your culture medium is below 0.1%. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density.2. Inconsistent inhibitor dilution and preparation.3. Variations in incubation times. | 1. Ensure a consistent cell number is seeded for each experiment.2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.3. Standardize all incubation times precisely. |
| VEGF stimulation does not induce a strong response. | 1. The concentration of VEGF is suboptimal.2. The cells were not properly serum-starved prior to stimulation. | 1. Titrate the VEGF concentration to determine the optimal dose for stimulating VEGFR2 phosphorylation in your cell line.2. Ensure cells are serum-starved for an adequate period (e.g., 4-24 hours) to reduce basal receptor activation before VEGF stimulation. |
Quantitative Data on VEGFR2 Inhibitors
Disclaimer: The following data is for other known VEGFR2 inhibitors and should be used as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| Sorafenib | HCT-116 | VEGFR2 Kinase Assay | 53.65 nM | [4] |
| Unnamed Compound 6 | HCT-116 | Proliferation Assay | 9.3 µM | [4] |
| Unnamed Compound 6 | HepG-2 | Proliferation Assay | 7.8 µM | [4] |
| Unnamed Compound 23j | HepG2 | Proliferation Assay | 6.4 µM | [5] |
| Unnamed Compound 23j | MCF-7 | Proliferation Assay | 10.3 µM | [5] |
| Unnamed Compound 11 | A549 | Proliferation Assay | 10.61 µM | [6] |
| Ki8751 | MCF-7 | Proliferation Assay | ~2.5-5 µM | [3] |
| Ki8751 | MDA-MB-231 | Proliferation Assay | ~2.5-5 µM | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Proliferation Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. A suggested starting range is from 20 µM down to 2 nM (final concentrations will be 10 µM to 1 nM). Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for VEGFR2 Phosphorylation
-
Cell Culture and Serum Starvation: Plate your cells and allow them to reach 70-80% confluency. Serum-starve the cells for 4-24 hours in a serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Buy this compound (EVT-8608877) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Your VEGFR2-IN-7 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VEGFR2-IN-7. Our aim is to help you overcome common experimental hurdles and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] Like many tyrosine kinase inhibitors, it likely functions by competitively binding to the ATP-binding site within the kinase domain of VEGFR2.[3] This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.[3][4][5]
Q2: What are the common applications of this compound?
A2: this compound is primarily used in cancer research to study the effects of inhibiting angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[2][6] It can be utilized in various in vitro and in vivo models to investigate tumor growth inhibition, effects on the tumor microenvironment, and the molecular mechanisms underlying angiogenesis.[7]
Q3: What are some known limitations or potential off-target effects of VEGFR2 inhibitors?
A3: While designed to be specific, small molecule inhibitors can sometimes exhibit off-target effects by inhibiting other kinases with similar ATP-binding sites.[6] For VEGFR2 inhibitors in general, potential side effects can include hypertension and cardiotoxicity, and resistance to treatment can develop over time.[6][8] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to VEGFR2 inhibition.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent experimental outcomes can be frustrating. This guide addresses common issues encountered when working with this compound and provides systematic approaches to troubleshoot them.
Issue 1: Higher than expected IC50 value or low potency.
Potential Causes:
-
Compound Degradation: this compound may be unstable under certain storage or experimental conditions.
-
Incorrect Concentration: Errors in serial dilutions or initial stock concentration calculation.
-
Solubility Issues: The compound may not be fully dissolved in the assay medium, reducing its effective concentration.
-
Cell Health and Density: Unhealthy or overly confluent cells can respond differently to inhibitors.
-
Assay Conditions: Incubation time, serum concentration, and plate type can all influence results.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Purchase the compound from a reputable supplier.
-
Follow the manufacturer's instructions for storage, which typically recommend storing stock solutions at -20°C or -80°C for long-term stability.[2]
-
Prepare fresh dilutions for each experiment from a recently prepared stock solution.
-
-
Confirm Concentration:
-
Double-check all calculations for stock and working concentrations.
-
Consider having the concentration of your stock solution independently verified if problems persist.
-
-
Address Solubility:
-
Consult the supplier's datasheet for solubility information.[1] this compound is typically soluble in DMSO.
-
Ensure the final DMSO concentration in your assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Visually inspect your solutions for any precipitation. If observed, gentle warming or sonication may help, but be cautious of compound degradation.
-
-
Optimize Cell-Based Assays:
-
Use cells at a consistent and optimal density. High cell density can sometimes lead to increased resistance.
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Optimize the serum concentration in your media, as growth factors in serum can compete with the inhibitor's effects.
-
Titrate the incubation time with the inhibitor. A longer incubation may be required to observe a potent effect.
-
Issue 2: High variability between replicate wells or experiments.
Potential Causes:
-
Pipetting Inaccuracy: Inconsistent volumes of cells, media, or compound.
-
Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate reagents and affect cell growth.
-
Cell Clumping: Uneven distribution of cells in the wells.
-
Inconsistent Incubation Conditions: Fluctuations in temperature or CO2 levels in the incubator.
Troubleshooting Steps:
-
Improve Pipetting Technique:
-
Use calibrated pipettes and ensure proper technique.
-
When plating cells, gently mix the cell suspension between pipetting to prevent settling.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
-
-
Ensure Single-Cell Suspension:
-
Properly trypsinize and resuspend cells to achieve a single-cell suspension before plating.
-
-
Maintain Consistent Incubation:
-
Ensure your incubator is properly calibrated and provides a stable environment.
-
Avoid opening the incubator door frequently during critical incubation periods.
-
Issue 3: Suspected off-target effects.
Potential Causes:
-
Inhibition of Other Kinases: As with many kinase inhibitors, this compound may inhibit other kinases, leading to unintended biological effects.[6]
-
Compound Cytotoxicity: At high concentrations, the compound may induce cell death through mechanisms unrelated to VEGFR2 inhibition.
Troubleshooting Steps:
-
Perform Control Experiments:
-
Use a structurally unrelated VEGFR2 inhibitor to see if it phenocopies the results of this compound.
-
Employ a negative control compound that is structurally similar but inactive against VEGFR2.
-
Utilize molecular techniques like siRNA or shRNA to specifically knock down VEGFR2 and compare the phenotype to that induced by this compound.[4]
-
-
Dose-Response Analysis:
-
Perform a wide dose-response curve to identify a concentration range that is effective at inhibiting VEGFR2 without causing general cytotoxicity.
-
Correlate the phenotypic effects with a direct measure of VEGFR2 inhibition, such as a Western blot for phosphorylated VEGFR2.[4]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Purity | 99.79% | MedchemExpress |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | MedchemExpress[2] |
Note: Specific IC50 values for this compound were not available in the provided search results. Researchers should determine the IC50 empirically in their specific assay system.
Experimental Protocols
VEGFR2 Phosphorylation Assay (based on general protocols):
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 2-4 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).
-
Strip and re-probe the membrane with an antibody for total VEGFR2 as a loading control.
-
Detect with an appropriate secondary antibody and visualize using a chemiluminescence system.
-
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
References
- 1. Buy this compound (EVT-8608877) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: VEGFR2-IN-7 In Vivo Studies
This technical support center provides guidance for researchers and scientists utilizing VEGFR2-IN-7 in in vivo experiments. As specific in vivo toxicity data for this compound is limited in publicly available literature, the following troubleshooting guides and FAQs are based on the established knowledge of small molecule VEGFR2 tyrosine kinase inhibitors (TKIs). It is crucial to conduct preliminary dose-finding and toxicity studies for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By binding to the ATP-binding site of the VEGFR2 tyrosine kinase, it blocks the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1] This inhibition ultimately interferes with angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and other pathological conditions.
Q2: What are the expected on-target effects of this compound in vivo?
The primary on-target effect of this compound is the inhibition of angiogenesis. This can lead to a reduction in tumor growth, vascular density, and metastasis. These effects are mediated by the blockade of signaling pathways crucial for endothelial cell proliferation, migration, and survival.
Q3: What are the common toxicities associated with small molecule VEGFR2 inhibitors?
While specific data for this compound is not widely available, the class of small molecule VEGFR2 inhibitors is commonly associated with a range of on-target and off-target toxicities. Researchers should be prepared to monitor for and manage these potential adverse effects.
| Toxicity Class | Common Manifestations |
| Cardiovascular | Hypertension, thromboembolic events, cardiac dysfunction[2][3] |
| Gastrointestinal | Diarrhea, nausea, vomiting, stomatitis, anorexia[2] |
| Dermatological | Hand-foot syndrome, rash, hair depigmentation[2] |
| Constitutional | Fatigue, asthenia |
| Hepatic | Elevated liver enzymes |
| Renal | Proteinuria, nephrotoxicity[4] |
| Hematological | Myelosuppression (anemia, neutropenia, thrombocytopenia)[2] |
Q4: How can I formulate this compound for in vivo administration, especially if it has poor solubility?
Many kinase inhibitors are poorly soluble in aqueous solutions.[5][6] It is crucial to develop a suitable formulation to ensure adequate bioavailability for in vivo studies.
Formulation Strategies for Poorly Soluble Kinase Inhibitors
| Formulation Approach | Description | Key Considerations |
| Aqueous-based suspensions | Micronized compound suspended in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80). | Particle size of the compound is critical. Ensure uniform suspension before each administration. |
| Lipid-based formulations | Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7] | Can enhance oral absorption. Requires careful selection of excipients to ensure compatibility and stability. |
| Solutions in organic co-solvents | Dissolving the compound in a mixture of a biocompatible organic solvent (e.g., DMSO, PEG400) and an aqueous buffer. | The concentration of the organic solvent should be minimized to avoid in vivo toxicity. |
| Lipophilic salts | Preparing a lipophilic salt of the kinase inhibitor to improve its solubility in lipid-based formulations.[7] | Can significantly increase drug loading in lipid vehicles. |
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity or mortality at the planned dose.
Possible Cause:
-
Incorrect Dosing: The initial dose selection may be too high for the specific animal model.
-
Formulation Issues: The vehicle used for formulation may have its own toxicity, or the formulation may lead to unexpectedly high bioavailability.
-
Off-target Effects: The inhibitor may have significant off-target activities leading to toxicity.
Troubleshooting Steps:
-
Conduct a Dose-Range Finding Study: Start with a low dose and escalate in different cohorts of animals to determine the maximum tolerated dose (MTD).
-
Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to assess its contribution to the observed toxicity.
-
Refine the Formulation: If using organic co-solvents, try to reduce their concentration. For suspensions, ensure consistent particle size and uniform dosing.
-
Monitor for Specific Toxicities: Based on the observed clinical signs, investigate specific organ toxicities through histopathology and clinical chemistry.
Issue 2: Lack of efficacy at the administered dose.
Possible Cause:
-
Insufficient Dose: The dose may be too low to achieve a therapeutic concentration at the target site.
-
Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and low systemic exposure.
-
Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body.
Troubleshooting Steps:
-
Increase the Dose: Cautiously increase the dose, while closely monitoring for toxicity.
-
Optimize the Formulation: Experiment with different formulation strategies to improve solubility and absorption.[8]
-
Pharmacokinetic (PK) Analysis: If possible, measure the plasma concentration of this compound over time to determine its pharmacokinetic profile (Cmax, Tmax, AUC). This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamic (PD) Assessment: Measure a downstream biomarker of VEGFR2 inhibition in tumor or surrogate tissue (e.g., phosphorylation of VEGFR2 or downstream effectors like ERK) to confirm target engagement at the given dose.
Issue 3: Managing hypertension, a common on-target toxicity.
Background: Hypertension is a common on-target toxicity of VEGFR inhibitors due to the role of VEGF in maintaining normal blood pressure through nitric oxide production.[2]
Management Strategies:
-
Regular Blood Pressure Monitoring: Implement a schedule for regular blood pressure monitoring in the study animals.
-
Dose Modification: If hypertension develops, consider reducing the dose of this compound or introducing a brief drug holiday.[9]
-
Supportive Care: In consultation with a veterinarian, consider the use of antihypertensive agents if necessary for animal welfare, though this may introduce a confounding variable in the study.
Experimental Protocols
Protocol 1: General In Vivo Dose-Range Finding Study
-
Animal Model: Select the appropriate tumor-bearing or non-tumor-bearing mouse or rat strain.
-
Compound Preparation: Prepare this compound in a suitable, well-characterized vehicle.
-
Dosing Groups: Establish at least 3-4 dosing groups with escalating doses (e.g., 10, 30, 100 mg/kg) and a vehicle control group.
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) daily for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights.
-
End of Study: Collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Determine the MTD based on the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe histopathological findings).
Protocol 2: Preparation of a Suspension Formulation for Oral Gavage
-
Materials: this compound powder, sterile water for injection, suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium), surfactant (e.g., 0.1% v/v Tween 80).
-
Procedure: a. Prepare the vehicle by dissolving the carboxymethylcellulose and Tween 80 in sterile water. b. Weigh the required amount of this compound powder. c. Triturate the powder with a small amount of the vehicle to form a smooth paste. d. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a uniform suspension. e. Store the suspension at the recommended temperature and protect it from light. f. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo dose-range finding and toxicity study.
Caption: Troubleshooting logic for common issues in in vivo studies with this compound.
References
- 1. Buy this compound (EVT-8608877) [evitachem.com]
- 2. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing the Binding Affinity of VEGFR2-IN-7
Welcome to the technical support center for researchers working with VEGFR2-IN-7 and other small molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your drug development and experimental endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions that may arise during the characterization and optimization of VEGFR2 inhibitors like this compound.
My IC50 value for this compound is higher than expected. What are the potential causes?
An unexpectedly high IC50 value, indicating lower potency, can stem from several factors:
-
Assay Conditions: Ensure that the ATP concentration in your kinase assay is at or near the Km value for VEGFR2. High ATP concentrations can lead to competitive displacement of the inhibitor and an artificially high IC50.[1]
-
Enzyme Activity: Verify the activity of your recombinant VEGFR2 enzyme. Improper storage or handling can lead to loss of activity, affecting the assay results.
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to an underestimation of its true potency. Consider using a different buffer system or adding a small percentage of a solubilizing agent like DMSO.
-
Compound Integrity: Confirm the purity and integrity of your this compound sample. Degradation or impurities can affect its binding affinity.
I'm observing significant off-target effects with my inhibitor. How can I improve its selectivity?
Off-target activity is a common challenge in kinase inhibitor development.[2][3] Strategies to enhance selectivity include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound and assess the impact on both on-target (VEGFR2) and off-target activity. This can help identify key structural motifs responsible for binding to different kinases.
-
Computational Modeling: Utilize molecular docking and dynamics simulations to understand how this compound binds to the active site of VEGFR2 versus other kinases. This can guide the design of more selective analogs.[4]
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify its selectivity profile. This can help in understanding its off-target liabilities and guide further optimization.
How can I increase the binding affinity of this compound?
Improving binding affinity is a key goal in lead optimization. Consider the following approaches:
-
Structure-Based Design: If the co-crystal structure of VEGFR2 with your inhibitor or a similar compound is available, use it to guide modifications that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site.
-
Fragment-Based Drug Discovery (FBDD): Identify small molecular fragments that bind to VEGFR2 and then grow or link them to develop a more potent inhibitor.[4]
-
Bioisosteric Replacement: Replace functional groups on your inhibitor with other groups that have similar physical or chemical properties but may lead to improved binding or other desirable characteristics.
My cell-based assay results are not consistent with my biochemical assay data. What could be the reason?
Discrepancies between biochemical and cellular assays are common and can be due to several factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to lower effective concentrations at the intracellular target.
-
Cellular ATP Concentration: The concentration of ATP inside cells is much higher than what is typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.
-
Drug Efflux: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[2]
-
Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.
Quantitative Data: Comparison of VEGFR2 Inhibitors
The following tables provide a summary of the inhibitory potency of various small molecule inhibitors targeting VEGFR2. This data can be used as a reference for benchmarking the performance of this compound and its analogs.
Table 1: In Vitro Inhibitory Activity of Selected VEGFR2 Kinase Inhibitors
| Compound | VEGFR2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| Apatinib | 1 | c-Ret (13), c-Kit (429), c-Src (530) |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), Kit (4.6) |
| Regorafenib | 4.2 (murine) | VEGFR1 (13), PDGFRβ (22), c-Kit (7) |
| Vatalanib | 37 | VEGFR1, VEGFR3 |
| ZD-4190 | 29 | Flt-1 (708) |
| Sorafenib | 1.27 µM (in one study) | |
| Compound 17 | 1.09 µM (in one study) | |
| Compound 18 | 1.19 µM (in one study) |
Data compiled from multiple sources.[5][6][7]
Table 2: Kinase Inhibition Profile of Selected Multi-Kinase Inhibitors Targeting VEGFR2
| Compound | VEGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | VEGFR3 IC50 (nM) |
| Tivozanib | 30 | 6.5 | 15 |
| Fruquintinib | 33 | 35 | 0.5 |
| Sulfatinib | 2 | 24 | 1 |
Data compiled from multiple sources.[5][6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of VEGFR2 inhibitors.
VEGFR2 Kinase Activity Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of VEGFR2.[8][9]
Materials:
-
Recombinant human VEGFR2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu,Tyr 4:1)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-Allophycocyanin (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound or other test compounds
-
384-well low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR2 enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at its Km for VEGFR2.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin in a TR-FRET buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
VEGFR2-Ligand Binding Assay (ELISA)
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to measure the binding of an inhibitor to VEGFR2.[10][11][12]
Materials:
-
Recombinant human VEGFR2 protein
-
Biotinylated VEGF
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well high-binding plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coat the wells of a 96-well plate with recombinant VEGFR2 protein overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound protein.
-
Block the remaining protein-binding sites in the wells by adding assay buffer and incubating for 1 hour at room temperature.
-
Wash the plate with wash buffer.
-
Add serial dilutions of this compound or other test compounds to the wells.
-
Add a fixed concentration of biotinylated VEGF to each well and incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The signal is inversely proportional to the binding of the inhibitor. Calculate the IC50 value from the dose-response curve.
Cellular VEGFR2 Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of VEGF-induced VEGFR2 phosphorylation.[13][14]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR2
-
Cell culture medium
-
VEGF-A
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175) and Mouse anti-total VEGFR2
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment or a sandwich ELISA kit for phospho-VEGFR2
Procedure:
-
Seed HUVECs in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
For Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VEGFR2 and total VEGFR2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the level of inhibition.
-
-
For ELISA:
-
Use a commercially available sandwich ELISA kit for phospho-VEGFR2.
-
Follow the manufacturer's instructions to quantify the amount of phosphorylated VEGFR2 in the cell lysates.
-
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway upon VEGF-A binding.
Experimental Workflow for Characterizing this compound
Caption: General workflow for the characterization and optimization of a VEGFR2 inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Human VEGFR2/KDR ELISA Kit Elisa Kit KE00384 | Proteintech [ptglab.com]
- 13. mesoscale.com [mesoscale.com]
- 14. reactionbiology.com [reactionbiology.com]
VEGFR2-IN-7 stability and storage conditions
Welcome to the technical support center for VEGFR2-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this small molecule inhibitor. Here you will find detailed information on stability and storage, along with troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its integrity and activity. Below is a summary of the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (Stock Solution) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
1. How should I prepare a stock solution of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to your desired concentration. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) which can then be further diluted in aqueous buffers or cell culture media for your experiments. For example, a 200 mg/mL solution in DMSO is achievable, though may require sonication to fully dissolve.[1]
2. My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the solubility of the compound is exceeded in your working solution, especially when diluting a DMSO stock into an aqueous buffer or cell culture medium.
-
Troubleshooting Steps:
-
Warm the solution gently: A brief warming in a 37°C water bath may help redissolve the precipitate.
-
Vortex or sonicate: Agitation can aid in redissolving the compound.
-
Lower the final concentration: If precipitation persists, consider lowering the final concentration of this compound in your working solution.
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Increase the DMSO concentration (with caution): While a higher percentage of DMSO in the final solution can improve solubility, be mindful of its potential effects on your cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
3. How many times can I freeze and thaw my stock solution?
To maintain the stability of the compound, it is highly recommended to aliquot the stock solution into single-use volumes after preparation. This will minimize the number of freeze-thaw cycles, which can lead to degradation of the inhibitor over time.
4. What is the stability of this compound in cell culture medium?
The stability of small molecule inhibitors in aqueous solutions like cell culture media can be limited. It is best practice to prepare fresh working dilutions from your frozen stock solution for each experiment. Avoid storing the inhibitor in cell culture medium for extended periods.
5. I am not observing the expected inhibitory effect in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of efficacy in your experiment:
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Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution is within its recommended shelf life. Repeated freeze-thaw cycles can also compromise the compound's activity.
-
Incorrect Concentration: Verify the calculations for your working dilutions. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
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Cellular Health: Confirm that your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond as expected.
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Assay Conditions: Optimize your assay parameters, such as incubation time and cell density.
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Off-Target Effects: Be aware that at high concentrations, small molecule inhibitors may exhibit off-target effects.
Experimental Workflow and Signaling Pathway
To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for a cell-based assay using this compound and the canonical VEGFR2 signaling pathway.
References
Technical Support Center: Interpreting Unexpected Results from VEGFR2-IN-7 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving VEGFR2-IN-7, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Troubleshooting Guide
Problem: Observed cellular effect does not correlate with expected VEGFR2 inhibition.
Researchers may encounter situations where the observed biological outcome is inconsistent with the anticipated effects of VEGFR2 blockade, such as a lack of anti-angiogenic activity or unexpected cytotoxicity. This guide provides a structured approach to troubleshooting these discrepancies.
Initial Assessment Workflow
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Key Considerations |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal IC50 in your specific cell line. | VEGFR2 expression levels can vary significantly between cell types. For instance, endothelial cells typically have much higher VEGFR2 expression than many cancer cell lines, requiring different inhibitor concentrations for a similar effect. |
| Off-Target Kinase Inhibition | Profile this compound against a panel of related kinases to identify potential off-target effects. | Even highly selective inhibitors can have off-target activities at higher concentrations. Cross-reactivity with other kinases like PDGFR, FGFR, or c-Kit can lead to confounding results. |
| Activation of Compensatory Signaling Pathways | Investigate the activation of alternative pro-angiogenic pathways (e.g., FGF, PDGF) or pro-survival pathways (e.g., PI3K/Akt, MAPK) using phospho-specific antibodies. | Tumor cells can develop resistance to VEGFR2 inhibition by upregulating other signaling pathways that promote angiogenesis and cell survival.[1] |
| Non-Canonical VEGFR2 Signaling | Assess downstream effects not directly related to proliferation or migration, such as mitochondrial biogenesis or reactive oxygen species (ROS) production. | Recent studies have shown that VEGFR2 inhibition can paradoxically enhance mitochondrial biogenesis and ROS production, leading to apoptosis in some cancer cells. |
| Experimental System-Specific Factors | Ensure consistency in cell passage number, serum concentration, and confluency, as these can all impact VEGFR signaling. | The cellular microenvironment, including the presence of other growth factors in the serum, can influence the cellular response to VEGFR2 inhibition. |
| Paradoxical Pro-Angiogenic Effect | Test a wide range of inhibitor concentrations, including very low doses. | Some studies have suggested that low concentrations of certain angiogenesis inhibitors can paradoxically enhance tumor growth and angiogenesis. |
Frequently Asked Questions (FAQs)
Q1: What are the expected downstream effects of this compound treatment?
This compound is designed to be a selective inhibitor of VEGFR2, a key receptor tyrosine kinase that mediates the pro-angiogenic, proliferative, and migratory effects of VEGF-A. The expected signaling cascade following effective inhibition is outlined below.
Caption: Expected signaling pathway upon VEGFR2 inhibition.
Upon binding of VEGF-A to VEGFR2, the receptor dimerizes and autophosphorylates on key tyrosine residues, activating downstream signaling pathways.[2] These include the PI3K/Akt pathway, which promotes cell survival, and the PLCγ/PKC and MAPK pathways, which are involved in cell proliferation and migration.[3] By blocking the ATP-binding site of the VEGFR2 kinase domain, this compound is expected to prevent this autophosphorylation, thereby inhibiting these downstream signals and leading to a reduction in endothelial cell proliferation, migration, and vascular permeability.[4]
Q2: My results show increased apoptosis and mitochondrial activity after treatment with this compound, which was unexpected. Is this plausible?
Yes, this is a plausible, albeit non-canonical, effect of VEGFR2 inhibition. While VEGFR2 signaling is primarily associated with proliferation and survival, some studies have revealed that its blockade can trigger alternative pathways leading to apoptosis.
Logical Flow of a Non-Canonical Apoptotic Pathway
Caption: Potential non-canonical signaling leading to apoptosis.
One proposed mechanism involves the downregulation of Akt phosphorylation following VEGFR2 inhibition. This can lead to reduced phosphorylation of PGC1α, promoting its translocation to the nucleus. In the nucleus, PGC1α can increase the expression of mitochondrial transcription factor A (TFAM), a key regulator of mitochondrial biogenesis. The resulting increase in mitochondrial mass and activity can lead to elevated production of reactive oxygen species (ROS), which in turn can induce apoptosis.
Q3: How selective is this compound? What are the potential off-target effects?
While this compound is designed for selectivity, like most kinase inhibitors, it may exhibit activity against other kinases, particularly at higher concentrations. The degree of selectivity is critical for interpreting results and anticipating potential side effects. Below is a summary of the inhibitory activity of a representative highly selective VEGFR2 inhibitor, CHMFL-VEGFR2-002, which can serve as a proxy for this compound.
Table 1: Kinase Selectivity Profile of a Representative VEGFR2 Inhibitor
| Kinase Target | GI50 (nmol/L) |
| VEGFR2 | 150 |
| PDGFRα | 620 |
| PDGFRβ | 618 |
| VEGFR1 | >10,000 |
| VEGFR3 | >10,000 |
| RET | >10,000 |
| FGFR1 | >10,000 |
| FGFR2 | >10,000 |
| c-Kit | >10,000 |
| CSF1R | >10,000 |
| Data adapted from a study on CHMFL-VEGFR2-002, a highly selective VEGFR2 inhibitor.[5] |
As shown in the table, even a highly selective inhibitor can have nanomolar potency against closely related kinases like PDGFRα and PDGFRβ.[5] Inhibition of these off-target kinases could contribute to the observed phenotype. For example, inhibition of PDGFR can affect pericyte function, which is also important for vessel stability. It is crucial to consider these potential off-target effects when interpreting experimental data.
Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on VEGFR2 kinase activity in a cell-free system.
Materials:
-
Recombinant human VEGFR2 kinase domain
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Poly (Glu, Tyr) 4:1 peptide substrate
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ATP
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Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
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This compound at various concentrations
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96-well plates
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Kinase-Glo™ Luminescence Kinase Assay Kit
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Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant VEGFR2 enzyme, and the peptide substrate in each well of a 96-well plate.
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Add this compound (or vehicle control) at the desired final concentrations to the appropriate wells.
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Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
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Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
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Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.
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Measure luminescence using a microplate reader. The light output is inversely correlated with kinase activity.
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Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit VEGF-induced VEGFR2 autophosphorylation in a cellular context.
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR2.
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Cell culture medium (e.g., EGM-2).
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VEGF-A (e.g., 50 ng/mL).
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This compound at various concentrations.
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Serum-free medium for starvation.
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RIPA lysis buffer with protease and phosphatase inhibitors.
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Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and a loading control (e.g., anti-β-actin).
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SDS-PAGE gels and Western blot equipment.
Procedure:
-
Plate HUVECs and allow them to reach 80-90% confluency.
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Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
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Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
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Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
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Immediately place the plate on ice and wash the cells with ice-cold PBS.
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Lyse the cells with ice-cold RIPA buffer.
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Quantify protein concentration using a BCA or Bradford assay.
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Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with the primary antibody against phospho-VEGFR2 (Tyr1175).
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After stripping, re-probe the membrane with an antibody against total VEGFR2 to confirm equal protein loading for the receptor. A final re-probe for a loading control like β-actin is also recommended.
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Visualize the bands using an appropriate secondary antibody and chemiluminescence detection system. A decrease in the p-VEGFR2/total-VEGFR2 ratio indicates successful inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 5. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with Hydrophobic Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic inhibitors.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic inhibitor precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A1: Precipitation of hydrophobic compounds in aqueous solutions is a common challenge. Here are several strategies to address this:
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Optimize Solvent Concentration: While you need a solvent like Dimethyl Sulfoxide (DMSO) to dissolve your inhibitor, high concentrations can be toxic to cells or interfere with enzyme activity.[1][2] It is crucial to determine the highest tolerable concentration of the solvent in your specific assay.
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Use Co-solvents: The addition of a water-miscible co-solvent can increase the solubility of your compound.[3]
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Incorporate Detergents: Mild, non-ionic detergents can be used to solubilize hydrophobic inhibitors. However, it's important to use them at a concentration that does not disrupt cell membranes or denature proteins.
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Employ Formulation Strategies: For in vivo or complex cell-based assays, consider formulating the inhibitor into micelles or liposomes to improve solubility and delivery.[4]
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The maximum tolerated concentration of DMSO is highly cell-line dependent.[5] Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) in cell-based assays to minimize cytotoxicity and other off-target effects.[2][6] However, some cell lines may tolerate up to 1%. It is essential to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line's viability and function.[5]
Q3: How can I be sure that the observed effect is due to my inhibitor and not the solvent?
A3: A proper vehicle control is essential in every experiment. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. By comparing the results of the vehicle control to the untreated control, you can distinguish the effects of the solvent from the effects of the inhibitor.
Q4: My inhibitor shows lower potency in a cell-based assay compared to an enzyme assay. What could be the reason?
A4: Discrepancies in potency between biochemical and cell-based assays are common for hydrophobic compounds and can be attributed to several factors:
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Poor Membrane Permeability: The hydrophobic nature of a compound does not guarantee it will efficiently cross the cell membrane to reach its intracellular target.
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Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.
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Plasma Protein Binding: If you are using serum in your cell culture media, the inhibitor may bind to proteins like albumin, reducing the free concentration available to interact with the target.
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Metabolism: Cells can metabolize the inhibitor, converting it into a less active form.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with hydrophobic inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inhibitor crashes out of solution during dilution. | The compound has very low aqueous solubility. The dilution step is too drastic. | Perform serial dilutions in a solution containing a low percentage of the organic solvent. Add the inhibitor to the final assay medium with vigorous vortexing or mixing. |
| High variability between replicate wells. | Inconsistent inhibitor solubility or precipitation. Pipetting errors with small volumes of viscous solvent. | Ensure the inhibitor stock solution is fully dissolved before use. Use reverse pipetting for viscous solutions like DMSO. Visually inspect plates for any signs of precipitation before reading the results. |
| Unexpected changes in cell morphology. | Solvent toxicity. The inhibitor itself has cytotoxic effects. | Perform a dose-response curve for the solvent alone to determine the non-toxic concentration range. Lower the concentration of the inhibitor. |
| Assay signal is weak or absent. | The inhibitor is not reaching its target in sufficient concentration. The inhibitor is not active against the target in the cellular context. | Increase the incubation time. Use a formulation strategy to enhance cellular uptake (e.g., liposomes). Confirm target engagement with a more direct method if possible. |
| IC50 value is higher than expected. | Poor solubility is limiting the effective concentration. The inhibitor is binding to other components in the assay medium (e.g., serum proteins). | Optimize the solubilization strategy. Reduce the serum concentration in the cell culture medium during the treatment period, if possible for your cell line. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration in a Cell Viability Assay
This protocol uses a standard MTT assay to determine the highest concentration of DMSO that does not significantly affect cell viability.
Materials:
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Cells of interest
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Complete cell culture medium
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DMSO (cell culture grade)
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MTT reagent (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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96-well cell culture plates
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Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in complete cell culture medium. Typical final concentrations to test range from 0.01% to 5% (v/v). Include a media-only control.
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Remove the old media from the cells and add 100 µL of the media containing the different DMSO concentrations to the respective wells.
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Incubate the plate for the desired duration of your actual experiment (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
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Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each DMSO concentration relative to the media-only control. The highest concentration of DMSO that results in ≥95% cell viability is considered the maximum tolerated concentration.
Protocol 2: Enzyme Inhibition Assay with a Hydrophobic Inhibitor
This protocol provides a general framework for an enzyme inhibition assay, with specific considerations for hydrophobic compounds.
Materials:
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Enzyme and substrate
-
Assay buffer
-
Hydrophobic inhibitor
-
DMSO or other appropriate solvent
-
96-well assay plate (e.g., UV-transparent or black plate for fluorescence)
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Microplate reader
Methodology:
-
Prepare a concentrated stock solution of the hydrophobic inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock in 100% DMSO.
-
In the 96-well plate, add a small, fixed volume (e.g., 1 µL) of each inhibitor dilution to the appropriate wells. Include a DMSO-only control.
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Add the enzyme, diluted in assay buffer, to each well. The final DMSO concentration should be kept constant across all wells and should not exceed a predetermined level that affects enzyme activity (typically ≤1-2%).
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Incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
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Initiate the enzymatic reaction by adding the substrate.
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Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
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Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Workflow for handling hydrophobic inhibitors in experiments.
Caption: Example of a hydrophobic inhibitor targeting a kinase in a signaling pathway.
References
- 1. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reducing Hydrophobic Drug Adsorption in an in-vitro Extracorporeal Membrane Oxygenation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to VEGFR2-IN-7 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to VEGFR2-IN-7 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] It functions by competing with ATP for the binding site in the kinase domain of the VEGFR2 receptor.[1][2] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways that are crucial for angiogenesis, cell proliferation, migration, and survival.[3][4][5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to VEGFR2 inhibitors like this compound can arise through several mechanisms:
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Upregulation of alternative signaling pathways: Cancer cells can compensate for the inhibition of VEGFR2 by activating other pro-angiogenic pathways, such as those mediated by fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), or c-Met.[6]
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Mutations in the VEGFR2 kinase domain: Although less common for this class of inhibitors, mutations in the ATP-binding pocket of VEGFR2 could potentially reduce the binding affinity of this compound.
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
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Hypoxia-induced factors: The tumor microenvironment, particularly hypoxia, can induce the expression of factors that promote angiogenesis and cell survival independently of the VEGFR2 pathway.[6]
-
Autocrine signaling loops: Cancer cells may develop autocrine signaling loops involving other growth factors that sustain their proliferation and survival despite VEGFR2 blockade.
Q3: How can I confirm that my cells have developed resistance to this compound?
The development of resistance is typically confirmed by a rightward shift in the dose-response curve, indicating a higher IC50 value (the concentration of the inhibitor required to inhibit 50% of cell viability or proliferation) in the resistant cells compared to the parental, sensitive cells.[7] This can be determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance. | Perform a dose-response experiment comparing the parental cell line with the suspected resistant cell line to determine if there is a shift in the IC50 value. |
| Incorrect drug concentration or degradation. | Ensure that the stock solution of this compound is prepared correctly and has been stored properly to prevent degradation. Use a freshly prepared dilution for each experiment. |
| Cell culture issues. | Verify the health and passage number of your cell line. High passage numbers can lead to phenotypic changes and altered drug sensitivity. Always use cells within a consistent and low passage range.[8] |
| Assay-specific artifacts. | Review the protocol for your cell viability assay for potential issues such as incorrect incubation times, cell seeding density, or reagent preparation.[9][10][11] |
Problem 2: No change in phosphorylation of downstream targets after this compound treatment in resistant cells.
| Possible Cause | Troubleshooting Step |
| Activation of bypass signaling pathways. | Use Western blotting to probe for the activation (phosphorylation) of key proteins in alternative pro-survival pathways, such as MET, FGFR, or EGFR. |
| Loss of VEGFR2 expression. | Analyze VEGFR2 protein levels in both sensitive and resistant cells using Western blotting to check for downregulation of the target protein. |
| Ineffective drug concentration. | Confirm that the concentration of this compound used is sufficient to inhibit VEGFR2 in sensitive cells. It may be necessary to use a higher concentration in resistant cells, though this may have off-target effects. |
Experimental Protocols & Data Presentation
Generating a this compound Resistant Cell Line
A common method for developing a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug.[7][12]
Protocol:
-
Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cancer cell line using a cell viability assay.[12]
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation: Monitor the cells for growth. When the cells resume a normal growth rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.[7]
-
Repeat Cycles: Repeat the process of monitoring and dose escalation. If significant cell death occurs, reduce the fold-increase in drug concentration.[7]
-
Confirmation of Resistance: After several cycles of dose escalation, confirm the development of resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line. A significant increase in the IC50 value (typically >3-5 fold) indicates the establishment of a resistant cell line.[7]
Illustrative Data: Shift in IC50 in Resistant Cells
The following table provides an example of the expected shift in IC50 values in a cancer cell line that has developed resistance to a VEGFR2 inhibitor. Note: This data is illustrative and not specific to this compound.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cells | VEGFR2 Inhibitor | 66 | 1 |
| Resistant Cancer Cells | VEGFR2 Inhibitor | 660 | 10 |
Data adapted from studies on various VEGFR2 inhibitors for illustrative purposes.[13]
Key Experimental Methodologies
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[9][11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of protein expression and phosphorylation status.[14][15]
Protocol:
-
Sample Preparation: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[14]
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
3. RNA Sequencing (RNA-Seq) for Gene Expression Profiling
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of differentially expressed genes and pathways associated with drug resistance.[18][19][20][21]
Workflow:
-
RNA Extraction: Isolate high-quality total RNA from both sensitive and resistant cell lines.
-
Library Preparation: Construct sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.[22]
-
Quantification: Count the number of reads mapping to each gene.[23]
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant cells compared to the sensitive cells.[22][24]
-
Pathway Analysis: Use bioinformatics tools to identify biological pathways that are enriched in the set of differentially expressed genes to gain insights into the mechanisms of resistance.[22]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Generating Drug-Resistant Cell Lines.
Caption: Logical Flow for Analyzing this compound Resistance.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF Receptor 2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. galaxy.ai [galaxy.ai]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. youtube.com [youtube.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 15. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. rna-seqblog.com [rna-seqblog.com]
- 21. RNA sequencing and its applications in cancer and rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 24. researchgate.net [researchgate.net]
Reducing non-specific binding of VEGFR2-IN-7
Welcome to the technical support center for VEGFR2-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues during your experiments, with a focus on mitigating non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
Non-specific binding of this compound can lead to inaccurate results by obscuring the true signal and increasing background noise. Below are common issues and step-by-step solutions to minimize these effects in your experiments.
Issue 1: High Background Signal in Kinase Assays
High background in in-vitro kinase assays can be caused by the inhibitor binding to components of the reaction mixture or the assay plate itself.
Solutions:
-
Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical. Insufficient blocking can leave sites on the assay plate open for non-specific adsorption.
-
Recommendation: Use a protein-based blocker such as Bovine Serum Albumin (BSA) or casein. Start with a concentration of 1-3% BSA in your assay buffer. For phosphorylated protein detection, Tris-Buffered Saline (TBS) is often preferred over Phosphate-Buffered Saline (PBS).[1]
-
Protocol:
-
Prepare a fresh blocking buffer (e.g., 3% BSA in TBS).
-
Before adding your experimental components, incubate the assay plate with the blocking buffer for at least 1 hour at room temperature.
-
Wash the plate thoroughly with a wash buffer (e.g., TBST: TBS with 0.05% Tween-20) to remove excess blocking agent.
-
-
-
Add a Detergent to Buffers: Non-ionic detergents can help reduce hydrophobic interactions that contribute to non-specific binding.
-
Recommendation: Include a low concentration of a non-ionic detergent like Tween-20 in your wash buffers. A typical concentration is 0.01-0.1%.
-
-
Increase Salt Concentration: Higher salt concentrations can disrupt electrostatic interactions that may cause non-specific binding.
-
Recommendation: If charge-based interactions are suspected, you can increase the salt concentration (e.g., NaCl) in your buffers.
-
Issue 2: Off-Target Effects in Cell-Based Assays
In cellular experiments, this compound may bind to other kinases or proteins, leading to unintended biological effects.
Solutions:
-
Titrate Inhibitor Concentration: Using the lowest effective concentration of the inhibitor is crucial to minimize off-target binding.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits VEGFR2 phosphorylation without causing widespread off-target effects. Inhibitors that are only effective at concentrations greater than 10 μM are more likely to have non-specific targets.
-
Protocol:
-
Treat cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with a range of this compound concentrations.
-
Stimulate the cells with VEGF to induce VEGFR2 phosphorylation.
-
Lyse the cells and perform a Western blot or ELISA to detect phosphorylated VEGFR2.
-
Select the lowest concentration that provides significant inhibition of VEGFR2 phosphorylation.
-
-
-
Use a More Specific Inhibitor or Control: Compare the effects of this compound with other known VEGFR2 inhibitors or use a structurally related inactive compound as a negative control.
-
Optimize Serum Concentration in Media: Serum contains various proteins that can non-specifically bind to small molecules.
-
Recommendation: When possible, reduce the serum concentration in your cell culture media during the inhibitor treatment period. Serum-starvation for a few hours before inhibitor treatment is a common practice in signaling studies.[1]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| BSA in Blocking Buffer | 1-5% | 3% is a common starting point for ELISA-based assays.[1] |
| Nonfat Dry Milk in Blocking Buffer | 0.1-3% | Can be a cost-effective alternative to BSA. |
| Tween-20 in Wash Buffer | 0.01-0.1% | Helps to reduce hydrophobic interactions. |
| This compound Concentration | <10 µM | Higher concentrations increase the risk of off-target effects. |
| Serum in Cell Culture Media | 0-2% | Reduce serum during inhibitor treatment to decrease non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that typically functions by competing with ATP for binding to the kinase domain of VEGFR2. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in angiogenesis, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[2][3]
Q2: Which cell lines are most suitable for studying the effects of this compound?
A2: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line as they endogenously express VEGFR2 and are a relevant model for angiogenesis. Porcine Aortic Endothelial (PAE) cells stably transfected with human VEGFR2 (PAE-VEGFR-2 cells) are also frequently used for phosphorylation assays.[1][4]
Q3: How can I confirm that the observed effects are due to VEGFR2 inhibition and not off-target binding?
A3: To confirm specificity, you can perform several experiments:
-
Use a negative control: A structurally similar but inactive compound can help differentiate specific from non-specific effects.
-
Rescue experiment: Overexpression of a resistant VEGFR2 mutant should rescue the inhibitory effects of this compound.
-
Knockdown/Knockout: Use siRNA or CRISPR to reduce VEGFR2 expression. The effects of this compound should be diminished in these cells.
Q4: What are the key downstream signaling pathways I should monitor to assess this compound activity?
A4: Upon activation by VEGF, VEGFR2 autophosphorylates and triggers several downstream pathways. Key pathways to monitor include:
-
PLCγ -> PKC -> ERK1/2 (MAPK) pathway: Involved in cell proliferation.[2][3]
-
p38 MAPK pathway: Mediates cell migration and actin reorganization.[5][6]
Visualizing Experimental Workflows and Signaling Pathways
To aid in your experimental design and understanding of the underlying biology, we have provided diagrams for the VEGFR2 signaling pathway, a typical experimental workflow for assessing inhibitor efficacy, and a troubleshooting decision tree for non-specific binding.
Caption: VEGFR2 Signaling Pathway.
Caption: Inhibitor Efficacy Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. TTAC-0001, a human monoclonal antibody targeting VEGFR-2/KDR, blocks tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of tyrosine 1214 on VEGFR2 is required for VEGF-induced activation of Cdc42 upstream of SAPK2/p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: VEGFR2-IN-7 Versus Sunitinib in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established multi-targeted tyrosine kinase inhibitor, sunitinib, with the lesser-known compound, VEGFR2-IN-7, in the context of renal cell carcinoma (RCC) models. While extensive data is available for sunitinib, a first-line treatment for metastatic RCC, publicly accessible preclinical data on this compound is limited. This guide presents the available information and outlines the necessary experimental protocols to conduct a direct comparative evaluation.
Introduction to the Compounds
Sunitinib , marketed as Sutent®, is an oral, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2] Its anti-cancer activity is attributed to the inhibition of various receptors, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and others, which are implicated in tumor growth, angiogenesis, and metastatic progression.[1][2][3] Sunitinib has been a standard of care for metastatic renal cell carcinoma for over a decade.[1][3]
This compound is described by chemical suppliers as a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its molecular formula is C18H17NO3 and it has a molecular weight of 295.3 g/mol .[4] One supplier lists a CAS number of 174258-31-2.[5] However, there is a notable lack of published scientific literature detailing its preclinical or clinical activity, including specific IC50 values or efficacy in cancer models.
Mechanism of Action
Sunitinib exerts its therapeutic effects through the inhibition of multiple RTKs involved in tumor progression. By blocking VEGFR signaling, it inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and spread. Its inhibition of other targets like PDGFR further contributes to its anti-tumor effects.
This compound is purported to be a competitive inhibitor of VEGFR2.[4] By binding to the ATP-binding site of the VEGFR2 kinase domain, it would block the phosphorylation cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
Comparative Data Summary
Due to the lack of publicly available data for this compound, a direct quantitative comparison is not possible at this time. The following tables summarize the available data for sunitinib and provide a template for the data that would need to be generated for this compound to enable a meaningful comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Sunitinib | VEGFR2 | ~80 | Cell-free kinase assay | [6] |
| PDGFRβ | ~2 | Cell-free kinase assay | [6] | |
| This compound | VEGFR2 | Data not available | - | - |
Table 2: In Vitro Anti-proliferative Activity in RCC Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| Sunitinib | 786-O (human RCC) | Data available in literature | Cell viability assay (e.g., MTT, CellTiter-Glo) | - |
| Caki-1 (human RCC) | Data available in literature | Cell viability assay (e.g., MTT, CellTiter-Glo) | - | |
| This compound | 786-O (human RCC) | Data not available | - | - |
| Caki-1 (human RCC) | Data not available | - | - |
Table 3: In Vivo Anti-tumor Efficacy in RCC Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Sunitinib | Nude mice with 786-O xenografts | e.g., 40 mg/kg, oral, daily | Data available in literature | [7] |
| This compound | Nude mice with 786-O xenografts | Data not available | Data not available | - |
Experimental Protocols
To directly compare the efficacy of this compound and sunitinib in renal cell carcinoma models, the following experimental protocols are recommended.
In Vitro VEGFR2 Kinase Inhibition Assay
Objective: To determine and compare the 50% inhibitory concentration (IC50) of this compound and sunitinib against the VEGFR2 kinase.
Methodology:
-
A commercially available in vitro VEGFR2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can be utilized.
-
Recombinant human VEGFR2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP are incubated with a serial dilution of each inhibitor (e.g., from 0.1 nM to 10 µM).
-
The kinase activity is measured by quantifying the amount of ADP produced, which is then converted to a luminescent signal.
-
The IC50 value for each compound is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay in RCC Cell Lines
Objective: To assess and compare the anti-proliferative effects of this compound and sunitinib on human renal cell carcinoma cell lines.
Methodology:
-
Cell Lines: Human RCC cell lines such as 786-O and Caki-1 should be used.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound and sunitinib (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay such as CellTiter-Glo®.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Study
Objective: To evaluate and compare the in vivo anti-tumor efficacy of this compound and sunitinib in a murine renal cell carcinoma xenograft model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD-SCID mice) are subcutaneously inoculated with a human RCC cell line (e.g., 786-O).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, sunitinib (e.g., 40 mg/kg, oral, daily), and this compound at various doses.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement by measuring the phosphorylation status of VEGFR2 and downstream signaling proteins via techniques like Western blotting or immunohistochemistry.
Visualizations
Signaling Pathway Diagram
Caption: Simplified VEGFR2 signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and sunitinib.
Conclusion
Sunitinib is a well-characterized multi-targeted TKI with proven efficacy in renal cell carcinoma. Its mechanism of action and preclinical/clinical data are extensively documented. In contrast, this compound is a putative VEGFR2 inhibitor with very limited publicly available information. To ascertain its potential as a therapeutic agent for RCC and to draw a meaningful comparison with sunitinib, rigorous preclinical evaluation following the outlined experimental protocols is essential. This would involve determining its in vitro potency and selectivity, followed by in vivo efficacy studies in relevant RCC models. Such studies will be critical for the scientific and drug development communities to assess the true potential of this compound.
References
- 1. Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-8608877) [evitachem.com]
- 5. This compound - CAS:174258-31-2 - 万唯生物-实验室一站式服务专家 [wanvibio.com]
- 6. altmeyers.org [altmeyers.org]
- 7. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis: VEGFR2-IN-1 and Sorafenib
An Important Note on Compound Availability: This guide compares the in vivo efficacy of the multi-kinase inhibitor sorafenib with a selective VEGFR2 inhibitor. While the initial request specified VEGFR2-IN-7, a thorough literature search did not yield any publicly available in vivo efficacy data for a compound with this exact designation. However, in vivo data was found for a similar selective inhibitor, VEGFR2-IN-1 . Therefore, to fulfill the core requirements of providing a data-driven comparison, this guide will use VEGFR2-IN-1 as a representative selective VEGFR2 inhibitor to compare against the broader-acting sorafenib.
This guide provides a detailed comparison of the mechanisms of action and reported in vivo anti-tumor activities of the selective VEGFR2 inhibitor, VEGFR2-IN-1, and the multi-kinase inhibitor, sorafenib. The information is intended for researchers, scientists, and drug development professionals to understand the differential effects of selective versus multi-targeted inhibition of the VEGFR2 pathway.
Mechanism of Action and Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.
VEGFR2 Signaling Pathway
Upon binding of its ligand, primarily VEGF-A, VEGFR2 dimerizes and autophosphorylates key tyrosine residues. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[1]
Comparative Mechanisms of Action
VEGFR2-IN-1 is a potent and selective inhibitor of VEGFR2. Its mechanism is focused on blocking the ATP-binding site of the VEGFR2 kinase domain, thereby preventing the downstream signaling responsible for angiogenesis.
Sorafenib, in contrast, is a multi-kinase inhibitor. It not only targets VEGFR2 but also other receptor tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and the serine/threonine kinases in the Raf/MEK/ERK pathway.[2][3] This dual mechanism allows sorafenib to inhibit tumor angiogenesis and directly block tumor cell proliferation.[3]
References
Profiling the Kinase Selectivity of VEGFR2-IN-7: A Comparative Guide
In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. VEGFR2-IN-7 is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The therapeutic efficacy of such inhibitors, however, is not solely dependent on their on-target potency but also on their selectivity across the human kinome. Off-target effects can lead to unforeseen side effects or even desirable polypharmacology. This guide provides a framework for assessing the cross-reactivity profile of this compound against other kinases, offering researchers a blueprint for comprehensive inhibitor characterization.
Understanding the Importance of Kinase Cross-Reactivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small molecule inhibitors. Consequently, a kinase inhibitor designed against a specific target may inadvertently inhibit other kinases. This cross-reactivity can have significant clinical implications. For instance, inhibition of kinases like PDGFR, c-Kit, and FGFR, in addition to VEGFR2, is a known characteristic of multi-targeted therapies like Sunitinib and Sorafenib. While this can contribute to a broader anti-tumor activity, it can also be associated with a distinct side-effect profile. Therefore, a thorough understanding of an inhibitor's selectivity is paramount in preclinical drug development.
Comparative Kinase Inhibition Profile
To objectively assess the selectivity of a kinase inhibitor, its inhibitory activity is typically quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table presents a hypothetical kinase selectivity profile for this compound, alongside the established multi-targeted inhibitor Sunitinib for comparison. This table serves as a template for presenting experimental findings.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR2 | Data Not Available | 9 |
| VEGFR1 | Data Not Available | 16 |
| VEGFR3 | Data Not Available | 6 |
| PDGFRα | Data Not Available | 41 |
| PDGFRβ | Data Not Available | 2 |
| c-Kit | Data Not Available | 7 |
| FGFR1 | Data Not Available | 84 |
| Src | Data Not Available | >10,000 |
Note: Sunitinib IC50 values are representative and may vary depending on the specific assay conditions.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of biochemical assays can be employed to determine the IC50 values of an inhibitor against a panel of kinases. The ADP-Glo™ Kinase Assay is a common luminescent-based method that measures the amount of ADP produced during a kinase reaction.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a panel of selected kinases.
Materials:
-
Purified recombinant kinases (e.g., VEGFR1, VEGFR3, PDGFRα, PDGFRβ, c-Kit, FGFR1, Src)
-
This compound (solubilized in DMSO)
-
Sunitinib (as a control inhibitor)
-
Kinase-specific substrates and cofactors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare similar dilutions for the control inhibitor, Sunitinib.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase/substrate solution to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (as a no-inhibitor control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The data is then analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Visualizing Key Pathways and Processes
To better understand the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: Simplified VEGFR2 signaling pathway leading to key cellular responses in angiogenesis.
Caption: Workflow of an in vitro kinase inhibition assay using the ADP-Glo™ method.
Conclusion
The comprehensive profiling of a kinase inhibitor's cross-reactivity is a critical step in its preclinical evaluation. While this compound is designed to target VEGFR2, its activity against other kinases will ultimately define its therapeutic window and potential clinical applications. The methodologies and frameworks presented in this guide provide a robust starting point for researchers to systematically evaluate the selectivity of novel kinase inhibitors. By generating quantitative, comparative data and understanding the underlying signaling pathways, the scientific community can accelerate the development of safer and more effective targeted therapies.
A Head-to-Head Showdown: Novel VEGFR2 Inhibitors Redefining the Anti-Angiogenic Landscape
For researchers, scientists, and drug development professionals, the quest for more potent and selective cancer therapeutics is a continuous endeavor. In the realm of anti-angiogenic therapy, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a cornerstone of cancer treatment. This guide provides a comprehensive, data-driven head-to-head comparison of four novel small-molecule VEGFR2 inhibitors that are making significant strides in clinical development: Fruquintinib, Rivoceranib, Zanzalintinib, and Tosposertib.
This report delves into their preclinical and clinical performance, offering a clear comparison of their potency, selectivity, and efficacy. Detailed experimental protocols for key assays are provided to support the reproducibility and further investigation of these promising therapeutic agents.
Unveiling the Contenders: A New Wave of VEGFR2 Inhibition
The four inhibitors represent the next generation of anti-angiogenic agents, each with a distinct profile. Fruquintinib and Rivoceranib are highly selective for the VEGFR family, while Zanzalintinib offers a multi-targeted approach, and Tosposertib introduces a novel dual-inhibition mechanism.
At a Glance: Comparative Performance Data
The following tables summarize the key preclinical and clinical data for each inhibitor, allowing for a rapid and objective comparison of their performance characteristics.
Table 1: In Vitro Potency and Kinase Selectivity
| Inhibitor | Target Kinases | VEGFR2 IC50 (nM) | Other Key Kinase IC50 (nM) |
| Fruquintinib | VEGFR1, 2, 3 | 35 | VEGFR1: 33, VEGFR3: 0.5, c-Kit: 458, FGFR1: 181, RET: 128 |
| Rivoceranib (Apatinib) | VEGFR2 | 1 | c-Kit: 429, Ret: 13, c-Src: 530 |
| Zanzalintinib (XL092) | VEGFR2, MET, AXL, MER | 1.6 | MET: 15, AXL: 3.4, MER: 7.2 |
| Tosposertib (TU2218) | VEGFR2, TGFβRI | 4.9 (cellular) | TGFβRI: 1.2 (enzymatic), 101 (cellular) |
Table 2: In Vivo Efficacy in Preclinical Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Fruquintinib | BGC-823 (gastric) | 2 mg/kg, qd | 95.4 - 98.6% |
| HT-29 (colon) | 5 mg/kg, qd | Moderate sensitivity | |
| Rivoceranib (Apatinib) | HCT-116 (colorectal) | 50 mg/kg, qd | 72% |
| LMeC (canine melanoma) | 150 mg/kg, qd | Significant reduction in tumor volume | |
| Zanzalintinib (XL092) | NCI-H441 (lung) | Not specified | Dose-dependent tumor regression |
| Hs 746T (gastric) | Not specified | Significant TGI with dose dependency | |
| Tosposertib (TU2218) | B16F10 (melanoma) | Not specified | Significant antitumor effect in combination with anti-PD1 |
| CT26 (colorectal) | Not specified | High complete regression rates with anti-CTLA4 |
Table 3: Clinical Trial Efficacy in Advanced Cancers
| Inhibitor | Cancer Type | Phase | Primary Endpoint(s) | Key Results |
| Fruquintinib | Metastatic Colorectal Cancer | III (FRESCO & FRESCO-2) | Overall Survival (OS), Progression-Free Survival (PFS) | FRESCO: Median OS 9.3 vs 6.6 months; FRESCO-2: Significant improvement in OS and PFS |
| Rivoceranib (Apatinib) | Gastric/GEJ Cancer | III (ANGEL) | OS, PFS | Improved PFS (2.83 vs 1.77 months), but did not meet primary OS endpoint in the full population.[1] |
| Zanzalintinib (XL092) | Metastatic Colorectal Cancer | III (STELLAR-303) | OS | Statistically significant improvement in OS vs. regorafenib.[2] |
| Tosposertib (TU2218) | Head and Neck Squamous Cell Carcinoma | II | Objective Response Rate (ORR) | 70.6% ORR in combination with pembrolizumab (interim data).[3] |
Visualizing the Mechanisms and Workflows
To further elucidate the biological context and experimental approaches, the following diagrams are provided.
Caption: VEGFR2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Detailed Experimental Protocols
VEGFR2 Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against VEGFR2 kinase activity.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase domain. The amount of phosphorylation is typically quantified using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
General Protocol:
-
Reagents and Materials: Recombinant human VEGFR2 kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, wash buffer, streptavidin-HRP conjugate, and a chemiluminescent or fluorescent substrate.
-
Procedure: a. A 96-well plate is coated with a substrate-binding molecule (e.g., streptavidin). b. The test compound is serially diluted and added to the wells. c. Recombinant VEGFR2 kinase and the biotinylated peptide substrate are added to the wells. d. The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. The reaction is stopped, and the wells are washed to remove unbound reagents. f. A phospho-specific antibody conjugated to an enzyme (e.g., HRP) is added to detect the phosphorylated substrate. g. After another washing step, a chemiluminescent or fluorescent substrate is added, and the signal is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (Cell-Based Assay)
-
Objective: To assess the effect of the VEGFR2 inhibitors on the proliferation of endothelial cells or cancer cells.
-
Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include the MTT assay, which measures mitochondrial activity, and the CCK-8 assay, which uses a water-soluble tetrazolium salt.
-
General Protocol (MTT Assay):
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the EC50 value (half-maximal effective concentration) is determined.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the VEGFR2 inhibitors in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
-
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: The test compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Body weight and any signs of toxicity are also monitored.
-
Conclusion
The landscape of VEGFR2-targeted therapies is evolving, with novel inhibitors demonstrating enhanced selectivity, multi-targeting capabilities, and promising clinical activity. Fruquintinib and Rivoceranib stand out for their high selectivity for the VEGFR family. Zanzalintinib's multi-targeted approach against VEGFR2, MET, AXL, and MER may offer advantages in overcoming resistance mechanisms. Tosposertib's dual inhibition of VEGFR2 and TGFβRI presents a novel strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.
This head-to-head comparison, supported by quantitative data and detailed methodologies, provides a valuable resource for the scientific community to understand the nuances of these emerging VEGFR2 inhibitors and to guide future research and development in the pursuit of more effective cancer treatments.
References
- 1. Tiumbio to Present First Clinical Data for Dual TGF-β/VEGF Inhibitor Tosposertib (TU2218) at SITC 2025, "Robust Response Rate" - The Korea Herald [koreaherald.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
Assessing the Selectivity of a Novel VEGFR2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the VEGFR2 inhibitor, CHMFL-VEGFR2-002, against other established vascular endothelial growth factor receptor (VEGFR) inhibitors, namely Sunitinib and Axitinib. The focus of this comparison is on the selectivity of these compounds, a critical attribute in the development of targeted cancer therapies. By presenting key experimental data and detailed methodologies, this guide aims to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to VEGFR2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] In cancer, the upregulation of the VEGF/VEGFR2 signaling pathway is a crucial step in tumor growth, invasion, and metastasis. Consequently, inhibiting VEGFR2 has become a cornerstone of anti-angiogenic therapy for various solid tumors. However, the clinical efficacy of VEGFR2 inhibitors can be influenced by their selectivity. While highly selective inhibitors may offer a more favorable safety profile by minimizing off-target effects, multi-kinase inhibitors that target other cancer-relevant pathways can provide a broader spectrum of anti-tumor activity.
Inhibitor Profiles
CHMFL-VEGFR2-002: A Highly Selective Inhibitor
CHMFL-VEGFR2-002 is a novel, potent inhibitor of VEGFR2 with high selectivity.[1][2] Its targeted action against VEGFR2, with significantly less activity against other kinases such as PDGFRs and FGFRs, makes it a valuable tool for studying the specific roles of VEGFR2 in angiogenesis and as a candidate for therapies where a focused anti-angiogenic effect is desired.[1][2]
Sunitinib: The Multi-Kinase Inhibitor
Sunitinib is a well-established multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][4] It potently inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit, among others.[3][4] This broader activity profile can contribute to its anti-tumor efficacy but may also be associated with a wider range of side effects.
Axitinib: A Potent VEGFR-Focused Inhibitor
Axitinib is a potent second-generation inhibitor of VEGFRs 1, 2, and 3.[5][6] While it is highly potent against the VEGFR family, it also exhibits inhibitory activity against PDGFRβ and c-Kit at slightly higher concentrations.[5] Its profile represents a middle ground between the high selectivity of CHMFL-VEGFR2-002 and the broad activity of Sunitinib.
Quantitative Selectivity Comparison
The following table summarizes the inhibitory activity (IC50 in nM) of CHMFL-VEGFR2-002, Sunitinib, and Axitinib against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | CHMFL-VEGFR2-002 (IC50 nM) | Sunitinib (IC50 nM) | Axitinib (IC50 nM) |
| VEGFR2 | 66 [1][2] | 80 [3][4] | 0.2 [5] |
| VEGFR1 | >10,000 (cell-based GI50)[2] | - | 0.1[5] |
| VEGFR3 | >10,000 (cell-based GI50)[2] | - | 0.1-0.3[5] |
| PDGFRβ | 618 (cell-based GI50)[2] | 2 [3][4] | 1.6[5] |
| c-Kit | >10,000 (cell-based GI50)[2] | - | 1.7[5] |
| FGFR1 | >10,000 (cell-based GI50)[2] | - | - |
| PDGFRα | 620 (cell-based GI50)[2] | - | - |
Visualizing Key Concepts
To better understand the context of VEGFR2 inhibition, the following diagrams illustrate the VEGFR signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: The VEGFR2 signaling pathway, a critical driver of angiogenesis.
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor selectivity. Below are representative protocols for a biochemical kinase inhibition assay and a cell-based VEGFR2 autophosphorylation assay.
In Vitro Kinase Inhibition Assay (TR-FRET based)
This protocol is adapted from a general Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Biotinylated poly-GT (Glu-Tyr) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Stop solution (e.g., 10 mM EDTA in kinase reaction buffer)
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add 5 µL of a solution containing the VEGFR2 enzyme and biotinylated substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the stop solution containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition as a function of the compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based VEGFR2 Autophosphorylation Assay (ELISA-based)
This protocol describes a method to measure the inhibition of VEGF-induced VEGFR2 autophosphorylation in intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Starvation medium (e.g., basal medium with 0.5% FBS)
-
Recombinant human VEGF-A
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
VEGFR2 Sandwich ELISA kit (with a capture antibody coated on the plate and a detection antibody recognizing phosphorylated VEGFR2)
Procedure:
-
Cell Culture and Seeding: Culture HUVECs to ~80-90% confluency. Seed the cells into 96-well plates and allow them to adhere overnight.
-
Cell Starvation: Replace the culture medium with starvation medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and pre-incubate for 1-2 hours at 37°C.
-
VEGF Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL. For the negative control wells, add an equivalent volume of vehicle. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold cell lysis buffer to each well. Incubate on ice for 20 minutes with gentle agitation.
-
ELISA Procedure:
-
Transfer the cell lysates to the wells of the VEGFR2 ELISA plate pre-coated with the capture antibody.
-
Incubate for 2 hours at room temperature to allow the capture of VEGFR2.
-
Wash the wells several times with the provided wash buffer.
-
Add the detection antibody (specific for phospho-VEGFR2) and incubate for 1-2 hours at room temperature.
-
Wash the wells again.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells thoroughly.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to the VEGF-stimulated control and plot the percent inhibition against the compound concentration to determine the IC50 value.
Conclusion
The selectivity profile of a VEGFR2 inhibitor is a key determinant of its therapeutic potential and safety. This guide has provided a comparative overview of the highly selective inhibitor CHMFL-VEGFR2-002, the multi-kinase inhibitor Sunitinib, and the potent VEGFR inhibitor Axitinib. The presented data and experimental protocols offer a framework for researchers to assess and compare the selectivity of these and other VEGFR2 inhibitors, thereby facilitating the advancement of targeted anti-angiogenic therapies.
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Axitinib | AG-013736 | targeted tyrosine kinase inhibitor | TargetMol [targetmol.com]
A Comparative Guide to the In Vivo Anti-Tumor Activity of VEGFR2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of three prominent VEGFR2 kinase inhibitors: Sunitinib, Sorafenib, and Axitinib. The information presented is collated from various preclinical studies to aid researchers in evaluating and selecting appropriate candidates for further investigation.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data from preclinical xenograft studies for Sunitinib, Sorafenib, and Axitinib. This allows for a direct comparison of their anti-tumor and anti-angiogenic effects across different tumor models.
| Inhibitor | Tumor Model (Cell Line) | Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Effect on Microvessel Density (MVD) | Survival Benefit |
| Sunitinib | SK-N-BE(2) | Neuroblastoma | NOD/SCID Mice | 20 mg/kg/day, oral gavage | 49% reduction in tumor growth[1] | Significant decrease in MVD[1] | Not Reported |
| MDA-MB-468 | Triple-Negative Breast Cancer | Athymic Nude Mice | 80 mg/kg every 2 days, oral gavage | 90.4% reduction in tumor volume[2] | 36.8% decrease in MVD[2] | Not Reported | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Athymic Nude Mice | 80 mg/kg every 2 days, oral gavage | 94% reduction in tumor volume[2] | 45.6% decrease in MVD[2] | Not Reported | |
| ACHN | Renal Cell Carcinoma | Not Specified | 40 mg/kg | Tumor regression observed[3] | Significant decrease in MVD | Not Reported | |
| Sorafenib | PLC/PRF/5 | Hepatocellular Carcinoma | Nude Mice | 30 mg/kg/day, oral | Complete tumor growth inhibition[4] | Significant decrease in MVD | Not Reported |
| HCT-116 | Colon Cancer | Not Specified | 30 mg/kg/day, oral | 64% TGI after 14 days[4] | Not Reported | Not Reported | |
| DRO | Anaplastic Thyroid Carcinoma | Nude Mice | 80 mg/kg/day, oral | 93% TGI | 84% decrease in MVD[5] | Median survival increased from 17 to 40 days[5] | |
| 786-O | Renal Cell Carcinoma | Not Specified | 30 mg/kg | 80% TGI[4] | Significant reduction in tumor vasculature[6] | Not Reported | |
| Axitinib | U87 | Glioblastoma | Mice | Not Specified | - | >90% decrease in MVD[7] | Median survival extended from 30 to 34.5 days[7] |
| IGR-N91 | Neuroblastoma | Subcutaneous & Orthotopic Xenograft | 30 mg/kg BID for 2 weeks, oral | Significant tumor growth delay[8] | 56% decrease in MVD[8][9] | Not Reported | |
| A549 | Non-Small Cell Lung Cancer | Nude Mice | 25 mg/kg/day | Significant decrease in tumor nodule size | Not Reported | 100% survival at day 88 (vs. 50% in control)[10] | |
| BT474 | Breast Cancer | Not Specified | 10, 30, and 100 mg/kg | No significant tumor growth reduction[11] | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approach for validating these inhibitors, the following diagrams are provided.
References
- 1. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
Comparing binding kinetics of VEGFR2-IN-7 with known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding kinetics of various known inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Understanding the kinetic parameters of these inhibitors is crucial for developing more effective and targeted cancer therapies. While specific kinetic data for a compound designated as "VEGFR2-IN-7" is not publicly available in the reviewed literature, this guide establishes a framework for its future evaluation by comparing the binding kinetics of well-characterized VEGFR2 inhibitors.
Comparative Binding Kinetics of Known VEGFR2 Inhibitors
The interaction between an inhibitor and its target protein is defined by several key kinetic parameters. The association rate constant (Kon) quantifies the rate at which the inhibitor binds to the target, while the dissociation rate constant (Koff) measures the rate at which the inhibitor-target complex breaks apart. The equilibrium dissociation constant (Kd), calculated as the ratio of Koff to Kon, reflects the affinity of the inhibitor for its target, with lower Kd values indicating higher affinity.
Table 1: Binding Kinetics of Selected Small Molecule Inhibitors Targeting VEGFR2
| Inhibitor | Kd (nM) | Kon (10^5 M⁻¹s⁻¹) | Koff (10⁻³ s⁻¹) | Method |
| Staurosporine | 21 | 8.9 | 19 | HTRF[1] |
| Dasatinib | - | - | - | HTRF[1] |
| Dabrafenib | - | - | - | HTRF[1] |
Note: Specific Kon and Koff values for Dasatinib and Dabrafenib were not detailed in the referenced study, but their residence times were compared, with Dabrafenib showing a longer residence time.[1]
Table 2: Binding Kinetics of VEGF Ligands to VEGFR2
| Ligand | Kd (pM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | Method |
| VEGF-A165a | 9.8 | ~10⁶ | - | SPR[2][3] |
| VEGF-A165b | 0.67 | ~10⁶ | - | SPR[2][3] |
| VEGF-A121 | 660,000 | - | - | SPR[2] |
Note: While these are natural ligands and not inhibitors, their kinetic parameters provide a crucial benchmark for the binding characteristics of potent VEGFR2 binders.
Experimental Protocols for Determining Binding Kinetics
Accurate determination of binding kinetics is paramount for the preclinical evaluation of drug candidates. Two commonly employed biophysical techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., the VEGFR2 protein) immobilized on a sensor surface.[4][5] The binding process is monitored in real-time, allowing for the determination of both association and dissociation rates.[4][5]
General SPR Protocol:
-
Surface Preparation: The VEGFR2 protein (ligand) is immobilized onto a sensor chip. A control surface without the protein is also prepared to subtract non-specific binding effects.[6]
-
Analyte Injection: A solution containing the inhibitor (analyte) at a known concentration is flowed over the sensor surface, allowing for association.[6]
-
Dissociation: The analyte solution is replaced with a buffer-only solution, and the dissociation of the inhibitor from the VEGFR2 protein is monitored.[6]
-
Data Analysis: The resulting sensorgram, a plot of the SPR signal versus time, is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate Kon, Koff, and subsequently Kd.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[7][8] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[9]
General ITC Protocol:
-
Sample Preparation: The VEGFR2 protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a syringe. Both are in an identical buffer to minimize heat of dilution effects.[10]
-
Titration: The inhibitor is injected in small, precise aliquots into the sample cell containing the VEGFR2 protein.
-
Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.[9]
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[11]
Visualizing VEGFR2 Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: VEGFR2 Signaling Pathway.
Caption: SPR Experimental Workflow.
Conclusion
The evaluation of binding kinetics is a critical component of drug discovery, providing invaluable insights into the mechanism of action and potential efficacy of novel inhibitors. While direct comparative data for this compound is pending, the established kinetic profiles of known inhibitors and the detailed methodologies presented here offer a robust framework for its comprehensive assessment. Future studies determining the Kon, Koff, and Kd of this compound will be essential to position its therapeutic potential within the existing landscape of VEGFR2-targeted therapies.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CHARACTERIZATION OF RECEPTOR BINDING KINETICS FOR VASCULAR ENDOTHELIAL GROWTH FACTOR-A USING SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of receptor binding kinetics for vascular endothelial growth factor-A using SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Evaluating the Off-Target Profile of a Selective VEGFR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of a highly selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, CHMFL-VEGFR2-002, against several well-known multi-targeted VEGFR2 inhibitors. Understanding the selectivity of kinase inhibitors is crucial for predicting potential therapeutic efficacy and anticipating off-target side effects. This document presents quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a clear comparison.
Introduction to VEGFR2 Inhibition and Selectivity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR, is a key mediator of angiogenesis, the formation of new blood vessels.[1] This process is critical for tumor growth and metastasis, making VEGFR2 a prime target for anticancer therapies.[2] While numerous small-molecule VEGFR2 inhibitors have been developed, many also inhibit other kinases due to the conserved nature of the ATP-binding site across the kinome.[1][2] This lack of selectivity can lead to a range of off-target effects and toxicities.[2] Therefore, the development and evaluation of highly selective VEGFR2 inhibitors are of significant interest in oncology drug discovery.
CHMFL-VEGFR2-002 has been identified as a novel and potent VEGFR2 inhibitor with high selectivity over other structurally related kinases.[1][3] This guide compares its kinase inhibition profile with that of established multi-targeted inhibitors such as Sunitinib, Sorafenib, Pazopanib, and Axitinib to highlight the importance of selectivity.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50/GI50 in nM) of CHMFL-VEGFR2-002 and other VEGFR2 inhibitors against a panel of selected kinases. Lower values indicate higher potency. This data illustrates the varying selectivity profiles of these compounds.
| Kinase Target | CHMFL-VEGFR2-002 | Sunitinib | Pazopanib | Axitinib |
| VEGFR2 (KDR) | 66 (IC50) / 150 (GI50) [1][3] | 9 | 30 | 0.2 |
| VEGFR1 | >10,000 (GI50)[4] | 80 | 10 | 0.1 |
| VEGFR3 | >10,000 (GI50)[4] | 7 | 47 | 0.3 |
| PDGFRα | 620 (GI50)[4] | 54 | 84 | 1.6 |
| PDGFRβ | 720 (GI50)[4] | 2 | 84 | 1.6 |
| c-KIT | >10,000 (GI50)[4] | 4 | 74 | 1.7 |
| FGFR1 | >10,000 (GI50)[4] | - | 140 | - |
| RET | >10,000 (GI50)[4] | 204 | - | - |
| CSF1R | >10,000 (GI50)[4] | 14 | 146 | - |
Data compiled from multiple sources.[1][4][5] Note: IC50 values represent biochemical enzyme inhibition, while GI50 values represent 50% growth inhibition in cell-based assays.
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is typically achieved through comprehensive kinase selectivity screening. Below is a generalized protocol for a biochemical kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This method is considered a gold standard for kinase profiling and directly measures the enzymatic activity of the kinase.[6]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable reaction buffer containing buffering agents (e.g., HEPES), salts (e.g., MgCl2, MnCl2), and stabilizers (e.g., BSA, DTT).
-
ATP Solution: Prepare a stock solution of ATP. A radioisotope-labeled ATP, typically [γ-³³P]-ATP, is mixed with cold ATP to achieve the desired specific activity.
-
Substrate Solution: Dissolve the specific peptide or protein substrate for the target kinase in the appropriate buffer.
-
Test Compound Dilution: Serially dilute the test inhibitor (e.g., VEGFR2-IN-7) in DMSO to create a range of concentrations for IC50 determination. A typical starting concentration might be 10 µM.
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase enzyme to the reaction buffer.
-
Add a small volume of the diluted test compound or DMSO (as a vehicle control) to the wells.
-
Incubate the kinase and inhibitor mixture for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the phosphorylation reaction by adding a mixture of the substrate and the [γ-³³P]-ATP solution to each well.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
-
Termination and Detection:
-
Stop the reaction by adding a strong acid, such as phosphoric acid (H3PO4).
-
Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Wash the filter membrane multiple times with an appropriate wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
The radioactivity counts (counts per minute, CPM) are proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for biochemical kinase selectivity profiling.
VEGFR2 Signaling Pathway and Inhibitor Action
Caption: Simplified VEGFR2 signaling pathway and the point of action for inhibitors.
Conclusion
The evaluation of an inhibitor's off-target profile is a cornerstone of modern drug development. As demonstrated by the comparative data, CHMFL-VEGFR2-002 exhibits a significantly more selective profile for VEGFR2 compared to multi-targeted inhibitors like Sunitinib and Pazopanib.[1][4] While multi-targeted inhibitors can offer broad efficacy, their off-target activities are often associated with increased toxicities.[7] Highly selective inhibitors, exemplified here by CHMFL-VEGFR2-002, provide valuable tools for dissecting the specific roles of VEGFR2 in health and disease and may offer a path toward more tolerable therapeutic agents. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative evaluations in a research setting.
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHMFL-VEGFR2-002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
VEGFR2-IN-7: A Potent Successor to First-Generation Inhibitors? A Comparative Guide
In the landscape of anti-angiogenic cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a cornerstone strategy. First-generation multi-kinase inhibitors such as Sorafenib, Sunitinib, and Pazopanib have demonstrated clinical efficacy but are often accompanied by off-target effects due to their broad kinase selectivity. This guide provides a comparative analysis of a more recent compound, VEGFR2-IN-7, against these established first-generation inhibitors, assessing its potential advantages based on available preclinical data.
Executive Summary
This compound emerges as a highly potent inhibitor of VEGFR2 with a reported IC50 value of approximately 25 nM. This potency surpasses that of some first-generation inhibitors, suggesting a potential for greater on-target efficacy. However, a comprehensive evaluation of its advantages is currently limited by the lack of publicly available data on its kinase selectivity profile, in vitro cellular effects, and in vivo anti-tumor activity. In contrast, first-generation inhibitors, while generally less potent against VEGFR2, are well-characterized multi-kinase inhibitors with extensive preclinical and clinical data. Their broader targeting profile may contribute to their therapeutic efficacy but also to their known side effects.
Data Presentation
Biochemical Potency and Kinase Selectivity
A direct comparison of the biochemical potency of this compound with first-generation inhibitors highlights its strong activity against VEGFR2. The table below summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against VEGFR2 and other relevant kinases. A lower IC50 value indicates greater potency.
| Compound | VEGFR2 IC50 (nM) | VEGFR1 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | Raf-1 IC50 (nM) |
| This compound | ~25[1] | Data not available | Data not available | Data not available | Data not available |
| Sorafenib | 90[2][3] | 26[2] | 57[2][3] | 68[2][3] | 6[2] |
| Sunitinib | 80[1][4][5] | Data not available | 2[1][4][5] | Data not available | Data not available |
| Pazopanib | 30[1][6][7] | 10[1][7] | 84[1] | 140[1] | Data not available |
Note: Data for first-generation inhibitors is compiled from various sources and may show slight variations.
Experimental Protocols
In Vitro VEGFR2 Kinase Assay (Luminescence-based)
This protocol outlines a common method for determining the IC50 of an inhibitor against VEGFR2.
Objective: To measure the enzymatic activity of recombinant human VEGFR2 kinase in the presence of varying concentrations of an inhibitor.
Principle: The assay quantifies the amount of ATP consumed by the kinase reaction, which is inversely proportional to the luminescence signal produced by a proprietary reagent (e.g., Kinase-Glo®).
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test inhibitor (e.g., this compound)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing kinase buffer, substrate, and ATP.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of diluted VEGFR2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 50 µL of the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (BrdU-based)
This protocol describes a method to assess the effect of an inhibitor on the proliferation of endothelial cells.
Objective: To quantify the proliferation of HUVECs in response to VEGF stimulation in the presence of an inhibitor.
Principle: The assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells. Incorporated BrdU is detected by a specific antibody in an ELISA-like format.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Starvation medium (e.g., M199 with 1% FBS)
-
Recombinant human VEGF
-
Test inhibitor (e.g., this compound)
-
BrdU labeling solution
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (TMB)
-
Stop solution (e.g., 1M H2SO4)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in starvation medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) in the presence of the inhibitor.
-
Incubate for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Remove the labeling medium and fix and denature the cells with FixDenat solution.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition of proliferation for each inhibitor concentration.
In Vivo Murine Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a VEGFR inhibitor in a preclinical animal model.
Objective: To assess the ability of a test inhibitor to suppress tumor growth in mice bearing human tumor xenografts.
Procedure:
-
Human cancer cells (e.g., A549 lung cancer, U87 glioblastoma) are cultured and harvested.
-
Female athymic nude mice (6-8 weeks old) are subcutaneously injected with a suspension of the cancer cells in the flank.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
The treatment group receives the test inhibitor (e.g., Sorafenib at 30 mg/kg, Sunitinib at 40 mg/kg, or Pazopanib at 100 mg/kg) orally, once daily. The control group receives the vehicle.
-
Tumor volume is measured every 2-3 days with calipers using the formula: (length × width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).
Mandatory Visualization
Caption: Simplified VEGFR2 signaling cascade leading to angiogenesis.
Caption: Workflow for preclinical evaluation of VEGFR2 inhibitors.
Caption: Logical framework for comparing VEGFR2 inhibitors.
Discussion of Advantages
Based on the available data, the primary potential advantage of This compound over first-generation inhibitors lies in its higher potency against VEGFR2 . With an IC50 of ~25 nM, it is more potent than Sorafenib (90 nM) and Sunitinib (80 nM), and comparable to Pazopanib (30 nM). This higher on-target potency could translate to:
-
Greater Efficacy at Lower Doses: A more potent inhibitor may achieve a therapeutic effect at a lower concentration, potentially reducing the overall drug burden on the patient.
-
Reduced Off-Target Effects: If this high potency is coupled with high selectivity (i.e., significantly weaker inhibition of other kinases), this compound could offer a better safety profile than the multi-targeted first-generation inhibitors. However, without a comprehensive kinase selectivity profile for this compound, this remains speculative. The broad kinase inhibition of first-generation drugs is known to contribute to side effects such as hand-foot syndrome, hypertension, and fatigue.
The major limitation in declaring a definitive advantage for this compound is the lack of further preclinical data . To establish its superiority, data demonstrating the following would be required:
-
A narrow kinase selectivity profile , confirming that its potent inhibition is largely restricted to VEGFR2.
-
Potent inhibition of endothelial cell proliferation and migration in vitro, confirming its anti-angiogenic activity in a cellular context.
-
Significant tumor growth inhibition in vivo at well-tolerated doses, demonstrating its efficacy and safety in a whole-animal system.
In contrast, the advantages of first-generation inhibitors are their well-established clinical utility and extensive characterization . While they are less selective, their multi-targeted nature may, in some cases, contribute to their anti-tumor activity by inhibiting other pro-cancerous pathways simultaneously.
Conclusion
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 7. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Comparing VEGFR2 Inhibitors for Angiogenesis Research
For researchers, scientists, and drug development professionals navigating the landscape of oncology and angiogenesis, the selection of a potent and selective VEGFR2 inhibitor is a critical decision. This guide provides a structure-based comparison of prominent VEGFR2 inhibitors, supported by quantitative data and detailed experimental methodologies to aid in this selection process.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis.[1] Its inhibition has become a cornerstone of anti-angiogenic therapies. This guide delves into the structural and functional differences of several well-established VEGFR2 inhibitors, providing a comparative analysis of their binding modes and inhibitory activities.
Quantitative Comparison of VEGFR2 Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The table below summarizes these values for several common VEGFR2 inhibitors, offering a clear comparison of their potency. Lower values are indicative of higher potency.
| Inhibitor | Type | IC50 (VEGFR2) | Ki (VEGFR2) | PDB Code(s) |
| Apatinib | Type II | 1 nM[2] | - | - |
| Axitinib | Type I | 0.2 nM | - | 4AGC |
| Cabozantinib | Type II | 0.035 nM[2] | - | - |
| Lenvatinib | Type II | 4.6 nM | - | 3WZD |
| Motesanib | Type II | 3.0 nM | - | 3EFL |
| Pazopanib | Type I/II | 30 nM | - | - |
| Regorafenib | Type II | 4.2 nM (murine)[2] | - | - |
| Sorafenib | Type II | 90 nM | 21 nM | 3WZE, 4ASD |
| Sunitinib | Type II | 9 nM | - | 4AGD |
| Vandetanib | Type I | 40 nM[2] | - | - |
| Vatalanib | Type I | 37 nM[2] | - | - |
Structural Insights into Inhibitor Binding
The structural basis of inhibitor binding to the VEGFR2 kinase domain provides crucial insights into their mechanism of action. X-ray crystallography studies have revealed two primary binding modes for these inhibitors, classified as Type I and Type II.
-
Type I inhibitors bind to the active conformation of the kinase, where the "DFG" motif is in the "in" position ("DFG-in"). These inhibitors typically occupy the ATP-binding pocket.
-
Type II inhibitors bind to the inactive conformation of the kinase, where the "DFG" motif is flipped into an "out" position ("DFG-out"). This class of inhibitors extends into an adjacent hydrophobic pocket, often resulting in higher selectivity.
The co-crystal structures of several inhibitors bound to VEGFR2 have been resolved and are available in the Protein Data Bank (PDB). These structures reveal key interactions with amino acid residues in the ATP-binding site, such as the hinge region (Cys919), the gatekeeper residue (Val899), and the DFG motif (Asp1046, Phe1047, Gly1048). For instance, many inhibitors form hydrogen bonds with the backbone of Cys919 in the hinge region, a critical interaction for anchoring the molecule in the active site.
Visualizing the VEGFR2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to studying VEGFR2 inhibitors, the following diagrams have been generated.
References
Comparative Analysis of VEGFR2 Inhibitor Toxicity Profiles: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of established Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, including Sorafenib, Sunitinib, and Axitinib. Due to the limited publicly available toxicity data for the novel compound VEGFR2-IN-7, this document serves as a framework for evaluating its potential toxicities by comparing them against well-characterized alternatives. The provided experimental data and protocols are essential for designing and interpreting preclinical toxicology studies.
Executive Summary
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] While VEGFR2 inhibitors have shown significant therapeutic benefits, they are associated with a range of toxicities due to the physiological roles of VEGFR signaling.[2] Common adverse effects of VEGFR2 inhibitors include hypertension, diarrhea, fatigue, and hand-foot skin reaction.[3] Understanding the specific toxicity profile of a new chemical entity like this compound is critical for its development as a potential therapeutic agent. This guide offers a comparative look at the preclinical toxicity data of established VEGFR2 inhibitors to aid in this evaluation.
Preclinical Cytotoxicity Profiles
The following tables summarize the in vitro cytotoxic activity of Sorafenib, Sunitinib, and Axitinib against various cell lines. This data, primarily presented as half-maximal inhibitory concentrations (IC50), is crucial for assessing the potency and selectivity of these inhibitors. The absence of public data for this compound highlights the need for such foundational experiments to characterize its safety profile.
Table 1: In Vitro Cytotoxicity (IC50) of Sorafenib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 5.28 | [2] |
| HCT-116 | Colorectal Carcinoma | 9.30 | [2] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.02 | [4] |
| Various Pediatric Cancer Cell Lines | Various | Median: 4.3 | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Sunitinib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HUVEC (VEGF-induced proliferation) | Normal Endothelial Cells | 0.04 | [5] |
| NIH-3T3 (PDGFRβ overexpressing) | Murine Fibroblast | 0.039 | [5] |
| MV4;11 | Acute Myeloid Leukemia | 0.008 | [5] |
| Caki-1 | Renal Cell Carcinoma | 2.2 | [6] |
Table 3: In Vitro Cytotoxicity (IC50) of Axitinib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-498 | Renal Cell Carcinoma | 13.6 (96h) | [7] |
| Caki-2 | Renal Cell Carcinoma | 36 (96h) | [7] |
| GB1B | Glioblastoma | 3.58 (72h), 2.21 (7 days) | [8] |
| Porcine Aortic Endothelial Cells (VEGFR2) | Normal Endothelial Cells | 0.0002 | [9] |
Key Toxicity-Related Signaling Pathways
VEGFR2 activation triggers multiple downstream signaling pathways that regulate cell proliferation, survival, and migration.[10][11] Inhibition of these pathways by drugs like this compound can lead to both therapeutic anti-angiogenic effects and on-target toxicities.
Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.
Experimental Protocols for Toxicity Assessment
Accurate assessment of a compound's toxicity profile relies on standardized and well-documented experimental protocols. Below are methodologies for key in vitro and in vivo toxicity assays.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] It is an indicator of cell membrane integrity.
Experimental Workflow:
Caption: Workflow for a typical LDH release cytotoxicity assay.
Detailed Protocol:
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay. Include controls for maximum LDH release (cells lysed with a detergent like Triton X-100) and a no-cell background control.[16]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Cardiotoxicity Assessment
hERG (human Ether-à-go-go-Related Gene) Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17] The hERG assay is a critical in vitro screen for assessing the cardiotoxicity potential of new compounds.
Experimental Workflow:
Caption: Workflow for an automated patch-clamp hERG assay.
Detailed Protocol (Automated Patch-Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[18]
-
Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to perform whole-cell voltage-clamp recordings.[17][19]
-
Compound Application: Apply the test compound at a range of concentrations to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[17]
-
Current Measurement: Apply a specific voltage protocol to elicit and measure the hERG tail current.
-
Data Analysis: Determine the percentage of hERG current inhibition for each concentration of the test compound and calculate the IC50 value.
In Vivo Toxicity Studies
Rodent Tolerability Study
In vivo studies are essential to understand the systemic toxicity of a compound. A preliminary tolerability study in rodents helps to determine the maximum tolerated dose (MTD).
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 19. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Navigating the Safe Handling of VEGFR2-IN-7: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent small molecule inhibitors like VEGFR2-IN-7. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices for handling similar kinase inhibitors to mitigate risks effectively.
Immediate Safety and Handling Protocols
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and should be handled with care.[1] As a standard practice for all chemicals of unknown toxicity, it is crucial to assume the compound is hazardous.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for added protection. |
| Body Protection | A disposable, back-fastening gown resistant to chemical permeation. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or if there is a risk of aerosolization. | Minimizes the risk of inhalation. |
Engineering Controls: Work with this compound should be conducted in a designated area with appropriate engineering controls:
-
Ventilation: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or a biological safety cabinet.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.
-
Weighing: If working with the solid form, weigh the compound in a fume hood on a disposable weigh paper.
-
Solution Preparation: this compound is often supplied as a 10 mM solution in DMSO. When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Use: When using the compound in experiments, employ careful pipetting techniques to prevent aerosols and splashes.
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), and wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), weigh papers, and any other contaminated solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Chemical Waste" and the specific contents. Store waste in a designated, secure area away from general laboratory traffic until it can be collected by institutional environmental health and safety personnel.
Note: Always adhere to your institution's specific guidelines and local regulations for hazardous waste disposal.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that no quantitative data regarding the toxicity (e.g., LD50, permissible exposure limits) of this compound has been found in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₃ | EvitaChem |
| Molecular Weight | 295.33 g/mol | EvitaChem |
| Appearance | Typically a crystalline solid | EvitaChem |
| Commonly Supplied As | 10 mM in DMSO | Aladdin |
Visualizing Key Pathways and Workflows
To better understand the biological context and the practical application of this compound, the following diagrams illustrate the VEGFR2 signaling pathway and a general experimental workflow.
Caption: VEGFR2 Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols: A General Framework
Objective: To determine the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture HUVECs to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Proliferation Assay:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
